2-(1H-1,2,3-Triazol-1-YL)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(triazol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-3-1-2-4-8(7)12-6-5-10-11-12/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAONQJODJLDTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N2C=CN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629859 | |
| Record name | 2-(1H-1,2,3-Triazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1085458-53-2 | |
| Record name | 2-(1H-1,2,3-Triazol-1-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1085458-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-1,2,3-Triazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-1,2,3-triazol-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(1H-1,2,3-triazol-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for obtaining 2-(1H-1,2,3-triazol-1-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details two primary synthetic strategies: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ullmann-type coupling reaction. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate the replication and optimization of these synthetic methods in a laboratory setting.
Introduction
The 1,2,3-triazole moiety is a prominent scaffold in a wide range of biologically active compounds and functional materials. Its unique properties, including its ability to act as a stable amide bond mimic and its capacity for hydrogen bonding, make it a valuable building block in drug discovery. The title compound, this compound, is a versatile intermediate for the synthesis of more complex molecules, including potential therapeutic agents. For instance, triazole derivatives have shown promise as anticancer and antioxidant agents.[1][2][3] This guide focuses on the practical synthesis of this compound, providing detailed methodologies for its preparation.
Synthetic Methodologies
Two principal retrosynthetic approaches for the synthesis of this compound are discussed:
-
Method A: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This highly efficient and regioselective "click chemistry" reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne.[4] For the target molecule, this is achieved through the reaction of 2-azidobenzoic acid with an acetylene source.
-
Method B: Ullmann-Type Coupling Reaction : This classical organocopper reaction involves the coupling of an aryl halide with a nucleophile, in this case, 1H-1,2,3-triazole with a 2-halobenzoic acid derivative.[5][6]
The following diagram illustrates the logical relationship of these synthetic pathways.
References
- 1. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Construction of 1,2,3-Triazole-Embedded Polyheterocyclic Compounds via CuAAC and C–H Activation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Formation of 2-(1H-1,2,3-triazol-1-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic route for 2-(1H-1,2,3-triazol-1-yl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. The document details the core mechanism of formation, presents detailed experimental protocols, summarizes key quantitative data, and provides visualizations of the reaction pathways and experimental workflow.
Core Synthesis and Mechanism of Formation
The principal and most efficient method for the synthesis of this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, yielding a 1,4-disubstituted 1,2,3-triazole with high regioselectivity and yield.
The synthesis commences with the preparation of the key precursor, 2-azidobenzoic acid, from commercially available 2-aminobenzoic acid. This is typically achieved through a diazotization reaction followed by azidation.
1.1. Synthesis of 2-Azidobenzoic Acid
The formation of 2-azidobenzoic acid proceeds via a two-step, one-pot synthesis from 2-aminobenzoic acid. The first step is the diazotization of the amine group using sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to form an in situ diazonium salt. Subsequently, the addition of sodium azide to the diazonium salt solution leads to the displacement of the diazonium group and the formation of 2-azidobenzoic acid.
1.2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The core of the synthesis is the CuAAC reaction, which unites 2-azidobenzoic acid with a suitable terminal alkyne, typically ethynylbenzene, to form the desired 1,2,3-triazole ring. The generally accepted mechanism for the CuAAC reaction involves the following key steps:
-
Formation of Copper(I) Acetylide: In the presence of a copper(I) source, the terminal alkyne is deprotonated to form a copper(I) acetylide intermediate. This step is crucial as it activates the alkyne for the subsequent cycloaddition.
-
Coordination of the Azide: The azide, in this case, 2-azidobenzoic acid, coordinates to the copper(I) center of the acetylide complex.
-
Cycloaddition: A concerted or stepwise cycloaddition occurs between the coordinated azide and the acetylide, leading to the formation of a six-membered copper-containing intermediate.
-
Ring Contraction and Protonolysis: This intermediate then undergoes ring contraction to a more stable five-membered triazolyl-copper species. Subsequent protonolysis cleaves the copper-carbon bond, yielding the final 1,4-disubstituted 1,2,3-triazole product and regenerating the copper(I) catalyst.
An alternative, though less common, approach for the synthesis of N-aryl triazoles is the Ullmann condensation. This method involves the copper-catalyzed coupling of an aryl halide with a triazole. While viable, this method often requires harsher reaction conditions and may lead to a mixture of regioisomers.
Experimental Protocols
2.1. Synthesis of 2-Azidobenzoic Acid
-
Materials: 2-aminobenzoic acid, sodium nitrite, sodium azide, concentrated hydrochloric acid, water, ice.
-
Procedure:
-
Dissolve 2-aminobenzoic acid in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 15-30 minutes at 0-5 °C.
-
Slowly add an aqueous solution of sodium azide dropwise to the stirred diazonium salt solution. Vigorous gas evolution (N₂) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
The precipitated 2-azidobenzoic acid is collected by filtration, washed with cold water, and dried under vacuum.
-
2.2. Synthesis of this compound via CuAAC
-
Materials: 2-azidobenzoic acid, ethynylbenzene, copper(II) sulfate pentahydrate, sodium ascorbate, tert-butanol, water.
-
Procedure:
-
In a round-bottom flask, dissolve 2-azidobenzoic acid and ethynylbenzene in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of the copper(I) catalyst by dissolving copper(II) sulfate pentahydrate and sodium ascorbate in a small amount of water. The solution should turn from blue to a pale yellow/colorless solution, indicating the reduction of Cu(II) to Cu(I).
-
Add the catalyst solution to the solution of the azide and alkyne.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
-
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reaction Parameters and Yields
| Reaction Step | Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Azidation | 2-Aminobenzoic Acid, Sodium Nitrite, Sodium Azide | - | Water/HCl | 0-5 | 2-3 | >90 |
| CuAAC | 2-Azidobenzoic Acid, Ethynylbenzene | CuSO₄·5H₂O, Sodium Ascorbate | t-Butanol/Water | Room Temp. | 12-24 | 85-95 |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peaks |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~13.5 (s, 1H, COOH), ~8.2-7.5 (m, 6H, Ar-H and Triazole-H), ~7.9 (s, 1H, Triazole-H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~167 (C=O), ~140-120 (Ar-C and Triazole-C) |
| FTIR (KBr, cm⁻¹) | ν: ~3400-2500 (br, O-H), ~3100 (Ar C-H), ~1700 (C=O), ~1600, 1450 (Ar C=C) |
| Mass Spec. (ESI-MS) | m/z: [M+H]⁺ calculated for C₉H₇N₃O₂: 190.0560, found ~190.0562 |
Visualizations
4.1. Reaction Mechanism
The following diagram illustrates the catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the formation of this compound.
Caption: Catalytic cycle of the CuAAC reaction.
4.2. Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for synthesis.
An In-depth Technical Guide on the Chemical Properties of 2-(1H-1,2,3-triazol-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-1,2,3-triazol-1-yl)benzoic acid is an aromatic carboxylic acid containing a 1,2,3-triazole ring substituent at the ortho position of the benzoic acid. This compound belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. The 1,2,3-triazole moiety is a well-known pharmacophore, and its incorporation into various molecular scaffolds can lead to a wide range of biological activities. This technical guide provides a summary of the known chemical properties, synthesis, and spectral data for this compound. It is important to note that this specific isomer is less extensively studied than its 2-(2H-1,2,3-triazol-2-yl) counterpart, and as such, experimental data for some properties are limited.
Core Chemical Properties
A summary of the fundamental chemical properties of this compound is presented below. Due to a lack of extensive experimental data in the public domain for this specific isomer, some properties are based on predictions or are not yet determined.
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃O₂ | --INVALID-LINK-- |
| Molecular Weight | 189.18 g/mol | --INVALID-LINK-- |
| CAS Number | 1085458-53-2 | --INVALID-LINK-- |
| Appearance | Not specified (likely a solid) | |
| Melting Point | Not experimentally determined | |
| Boiling Point | Not experimentally determined | |
| Solubility | Not experimentally determined | |
| pKa | Not experimentally determined | |
| Predicted XlogP | 0.9 | --INVALID-LINK-- |
Synthesis
The regioselectivity of the triazole formation (1,4-disubstituted vs. 1,5-disubstituted) is a critical aspect of the synthesis. The choice of catalyst, ligands, and reaction conditions can influence the isomeric outcome.
Conceptual Synthetic Workflow
Below is a generalized workflow for the synthesis of a triazole-substituted benzoic acid via a CuAAC reaction.
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound are not well-documented in publicly accessible scientific literature. Researchers aiming to synthesize this compound would likely need to adapt general procedures for CuAAC reactions and develop their own purification methods to isolate the desired 1-yl isomer from the potential 2-yl isomer and other byproducts.
Spectral Characterization
Specific, high-resolution NMR and IR spectra for this compound are not available in the searched databases. However, the expected spectral features can be predicted based on the functional groups present in the molecule.
Predicted ¹H NMR Spectral Data
-
Aromatic Protons (Benzoic Acid Ring): Multiplets in the range of 7.5-8.5 ppm. The ortho, meta, and para protons will exhibit distinct chemical shifts and coupling patterns.
-
Triazole Protons: Two singlets or doublets, one for each proton on the triazole ring, are expected in the aromatic region, likely between 7.5 and 9.0 ppm.
-
Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may or may not be observable depending on the solvent and concentration.
Predicted ¹³C NMR Spectral Data
-
Carboxylic Carbonyl Carbon: A signal in the range of 165-175 ppm.
-
Aromatic Carbons (Benzoic Acid and Triazole Rings): Multiple signals in the aromatic region (120-150 ppm).
Predicted IR Spectral Data
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.
-
C=C and C=N Stretches (Aromatic and Triazole Rings): Multiple bands in the 1400-1600 cm⁻¹ region.
-
N=N Stretch (Triazole Ring): Absorption in the 1100-1300 cm⁻¹ region.
Biological Activity and Signaling Pathways
There is currently no available information in the scientific literature regarding the biological activity or the engagement in any signaling pathways of this compound. While other triazole-containing compounds have shown a wide range of biological activities, including anticancer and antimicrobial effects, this specific isomer remains uninvestigated in this regard.
The absence of biological data precludes the creation of any signaling pathway diagrams. Further research would be necessary to explore the potential pharmacological properties of this compound.
Conclusion
This compound is a compound with potential for applications in medicinal chemistry and materials science, yet it remains largely uncharacterized in the scientific literature. While its basic chemical identity is established, there is a significant gap in the experimental data concerning its physicochemical properties, a validated and specific synthesis protocol, detailed spectral characterization, and any biological activity. The information provided in this guide is based on the limited available data and predictions derived from the known chemistry of its constituent functional groups. Further research is warranted to fully elucidate the properties and potential applications of this particular triazole derivative.
spectroscopic data for 2-(1H-1,2,3-triazol-1-yl)benzoic acid (NMR, IR, Mass Spec)
A comprehensive analysis of the spectroscopic characteristics of 2-(1H-1,2,3-triazol-1-yl)benzoic acid is crucial for its identification, characterization, and application in research and drug development. This technical guide provides a detailed overview of its expected spectroscopic data based on available information for structurally related compounds, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Analysis
**Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the benzoic acid ring and the triazole ring protons. The chemical shifts are influenced by the electronic environment of each proton.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| COOH | ~10.0 - 13.0 | Singlet (broad) | The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration. |
| Aromatic CH (Benzoic acid) | ~7.5 - 8.2 | Multiplet | The four protons on the benzoic acid ring will appear as a complex multiplet due to their coupling. |
| Triazole CH | ~7.8 - 8.5 | Singlet | The two protons on the 1,2,3-triazole ring are expected to appear as singlets. The exact chemical shift will depend on the specific isomer. |
¹³C NMR (Carbon-13 NMR) Data (Predicted)
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C=O (Carboxylic acid) | ~165 - 175 | The carbonyl carbon is typically deshielded and appears downfield. |
| Aromatic C-COOH | ~130 - 135 | The quaternary carbon of the benzoic acid ring attached to the carboxylic acid group. |
| Aromatic CH (Benzoic acid) | ~125 - 135 | The protonated carbons of the benzoic acid ring. |
| Aromatic C-N (Benzoic acid) | ~135 - 140 | The quaternary carbon of the benzoic acid ring attached to the triazole nitrogen. |
| Triazole CH | ~120 - 135 | The chemical shifts of the triazole carbons. |
Infrared (IR) Spectroscopy
The IR spectrum is valuable for identifying the functional groups present in the molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration |
| O-H (Carboxylic acid) | 3300 - 2500 (broad) | Stretching |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C=O (Carboxylic acid) | 1710 - 1680 | Stretching |
| C=C (Aromatic) | 1600 - 1450 | Stretching |
| C-N | 1350 - 1000 | Stretching |
| N=N (Triazole) | 1250 - 1100 | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular formula of this compound is C₉H₇N₃O₂.
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 190.0611 | Protonated molecular ion. |
| [M+Na]⁺ | 212.0431 | Sodium adduct. |
| [M-H]⁻ | 188.0465 | Deprotonated molecular ion. |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to obtain the spectroscopic data for this compound. These are generalized protocols based on standard laboratory practices for similar compounds.
1. Synthesis of this compound
A plausible synthetic route involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction.
-
Materials: 2-Azidobenzoic acid, ethyne (or a suitable precursor like trimethylsilylacetylene), copper(II) sulfate pentahydrate, sodium ascorbate, solvent (e.g., a mixture of tert-butanol and water).
-
Procedure:
-
Dissolve 2-azidobenzoic acid in the solvent system.
-
Add copper(II) sulfate pentahydrate and sodium ascorbate to the solution to generate the active Cu(I) catalyst in situ.
-
Introduce ethyne gas into the reaction mixture or add the alkyne precursor.
-
Stir the reaction mixture at room temperature until the reaction is complete, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
-
2. NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.
-
3. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum typically in the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
4. Mass Spectrometry
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in both positive and negative ion modes to observe different adducts and fragments.
-
For high-resolution mass spectrometry (HRMS), use a high-resolution instrument (e.g., TOF or Orbitrap) to determine the exact mass and confirm the elemental composition.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
Solubility Profile of 2-(1H-1,2,3-triazol-1-yl)benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the solubility characteristics of 2-(1H-1,2,3-triazol-1-yl)benzoic acid. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the qualitative solubility aspects derived from its chemical structure and offers a comprehensive, standardized experimental protocol for determining its solubility in various solvents. This guide is intended to be a valuable resource for researchers working with this compound, enabling them to establish its solubility profile for applications in drug development, formulation, and chemical synthesis.
Introduction
This compound is a heterocyclic compound incorporating both a benzoic acid and a 1,2,3-triazole moiety. The presence of these functional groups suggests a nuanced solubility profile, with the carboxylic acid group providing a potential for aqueous solubility, particularly at higher pH, and the aromatic rings contributing to solubility in organic solvents. The triazole ring, with its nitrogen atoms, can participate in hydrogen bonding, further influencing its interaction with protic and aprotic solvents. An understanding of its solubility is critical for its handling, formulation, and biological assessment.
Solubility Data
A comprehensive search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in a range of common solvents. The available information is primarily qualitative, often mentioned in the context of its synthesis. For example, the potassium salt of the corresponding 2-(2H-1,2,3-triazol-2-yl)benzoic acid has been noted to crystallize from reaction mixtures, suggesting lower solubility of the salt form in the specific solvent system used. To address this gap, this guide provides a detailed experimental protocol for researchers to determine the solubility of this compound in solvents relevant to their specific applications.
Table 1: Quantitative Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method | Reference |
| Data Not Available | - | - | - | - | - |
| Researchers are encouraged to use the experimental protocol provided in Section 3 to generate this data. |
Experimental Protocol for Solubility Determination
The following is a standard protocol for determining the solubility of a solid compound like this compound in various solvents. This method is based on the isothermal shake-flask method, which is a widely accepted technique for solubility measurement.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate, etc.) of analytical grade
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Equilibrate the samples by shaking for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound to accurately determine the concentration of the saturated solution.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (g/L) = Concentration from analysis (g/L) × Dilution factor
-
The solubility can also be expressed in mol/L by dividing the result by the molecular weight of the compound (189.17 g/mol ).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for experimental solubility determination.
Conclusion
An In-depth Technical Guide to 2-(1H-1,2,3-triazol-1-yl)benzoic acid: Discovery, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(1H-1,2,3-triazol-1-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry. While a singular "discovery" event for this molecule is not prominent in the scientific literature, its history is intrinsically linked to the development of orexin receptor antagonists, where its regioisomer, 2-(2H-1,2,3-triazol-2-yl)benzoic acid, serves as a crucial building block. This guide will cover the known synthetic methodologies, physicochemical properties, and the significant biological context provided by its more studied isomers and derivatives. Detailed experimental protocols and data are presented to support further research and development efforts in this area.
Introduction and Historical Context
The formal discovery of this compound is not marked by a specific, seminal publication. Instead, its presence in the chemical literature has emerged alongside the synthesis of its regioisomer, 2-(2H-1,2,3-triazol-2-yl)benzoic acid, and its derivatives. These 2-yl isomers have gained significant attention as key intermediates in the synthesis of dual orexin receptor antagonists (DORAs), such as Suvorexant, a medication for insomnia.[1][2] The 1-yl isomer, with the CAS number 1085458-53-2, is often generated as a byproduct in these synthetic routes.[3]
The importance of the triazole moiety in medicinal chemistry is well-established, offering a scaffold with a range of biological activities.[4] The combination of a triazole ring with a benzoic acid functional group creates a versatile platform for developing novel therapeutic agents. This guide will focus on the available technical data for this compound, while also drawing necessary biological context from its pharmacologically significant isomers.
Physicochemical Properties
Quantitative data for the physicochemical properties of this compound is limited in publicly available literature. However, based on its structure and data from commercial suppliers, the following information has been compiled.
| Property | Value | Source |
| CAS Number | 1085458-53-2 | [5][6][7] |
| Molecular Formula | C₉H₇N₃O₂ | [6][7] |
| Molecular Weight | 189.17 g/mol | |
| Purity | Typically ≥97% | [6][7] |
| MDL Number | MFCD20486487 | [6][7] |
Synthesis and Experimental Protocols
The synthesis of 2-(triazol-yl)benzoic acids is most commonly achieved through copper-catalyzed cross-coupling reactions, such as the Ullmann condensation.[8][9][10] These methods typically involve the reaction of a halogenated benzoic acid with 1H-1,2,3-triazole. The regioselectivity of this reaction, yielding either the 1-yl or 2-yl isomer, is a key challenge and can be influenced by the choice of catalyst, ligands, base, and solvent.[11]
General Experimental Protocol: Ullmann-type N-Arylation
The following protocol is a generalized representation based on modern Ullmann coupling methodologies for the synthesis of N-aryl triazoles.
Materials:
-
2-halobenzoic acid (e.g., 2-iodobenzoic acid or 2-bromobenzoic acid)
-
1H-1,2,3-triazole
-
Copper(I) iodide (CuI)
-
A suitable base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))
-
A ligand (e.g., (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine, L-proline)
-
A high-boiling point polar solvent (e.g., dimethylformamide (DMF), N-methylpyrrolidone (NMP), dioxane)
Procedure:
-
To a reaction vessel, add the 2-halobenzoic acid, 1H-1,2,3-triazole, base, and ligand.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the solvent and the copper(I) iodide catalyst.
-
Heat the reaction mixture to the desired temperature (typically 65-110°C) and stir for a specified time (e.g., 24 hours). The reaction can also be carried out under microwave irradiation to reduce reaction times.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup: Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer with a suitable acid (e.g., HCl) to precipitate the product.
-
Isolate the crude product by filtration.
-
Purify the crude product by recrystallization or column chromatography to separate the 1-yl and 2-yl regioisomers.
Caption: Generalized workflow for the synthesis of 2-(triazol-yl)benzoic acid isomers.
Biological Activity and Signaling Pathways
There is a notable absence of published biological activity data for this compound itself. The primary biological relevance of this structural class comes from its 2-yl isomers and their derivatives, which are potent orexin receptor antagonists.
Orexin Receptor Antagonism by Isomeric Derivatives
The derivative, 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, is a key intermediate in the synthesis of Suvorexant.[1][2] Suvorexant is a dual orexin receptor antagonist (DORA), meaning it blocks the activity of both orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[1] These receptors are G-protein coupled receptors (GPCRs) that, when activated by their endogenous ligands orexin-A and orexin-B, promote wakefulness.[12][13] By antagonizing these receptors, Suvorexant and other DORAs suppress the wake drive, leading to the induction and maintenance of sleep.[1]
Orexin Receptor Signaling Pathways
The signaling pathways initiated by orexin receptor activation are complex and can be cell-type dependent.[12][13][14] Orexin receptors are known to couple to multiple G-protein subtypes, including Gq, Gi, and Gs.[12]
-
Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade is a primary mechanism for the excitatory effects of orexins on neurons.[13]
-
Gi/Go Pathway: Coupling to Gi/Go proteins can lead to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and can also directly modulate ion channels.
-
Gs Pathway: In some systems, orexin receptors can couple to Gs proteins, leading to the stimulation of adenylyl cyclase and an increase in cAMP levels.
The net effect of orexin receptor activation is typically neuronal depolarization and increased excitability, mediated by the modulation of various ion channels, including non-selective cation channels and potassium channels.[13] Orexin receptor antagonists, derived from the isomeric scaffold of the title compound, prevent the initiation of these signaling cascades.
Caption: Simplified orexin signaling pathway via Gq protein coupling, and its inhibition by DORAs.
Quantitative Data on Related Compounds
While no specific biological data exists for this compound, the following table summarizes the activity of Suvorexant, a drug synthesized from a derivative of its regioisomer. This data is provided for contextual understanding of the therapeutic potential of this class of molecules.
| Compound | Target | Assay | IC₅₀ (nM) | Ki (nM) | Source |
| Suvorexant (MK-4305) | OX1R | Calcium Flux | 55 | 0.55 | [3] |
| OX2R | Calcium Flux | 37 | 0.35 | [3] |
Conclusion and Future Perspectives
This compound is a compound whose significance is currently defined by its relationship to more extensively studied regioisomers used in the development of orexin receptor antagonists. While its own biological profile remains uncharacterized, the synthetic methodologies for its preparation are established, primarily through Ullmann-type coupling reactions that also yield its 2-yl isomer.
Future research into this molecule could focus on several key areas:
-
Biological Screening: A thorough evaluation of the biological activity of this compound is warranted. Given the diverse activities of triazole-containing compounds, it may possess novel pharmacological properties distinct from its 2-yl isomer.
-
Regioselective Synthesis: The development of highly regioselective synthetic methods to exclusively produce the 1-yl isomer would facilitate its study and potential applications.
-
Structure-Activity Relationship (SAR) Studies: Should the parent compound exhibit interesting biological activity, SAR studies could be initiated to optimize its properties for drug development.
References
- 1. Suvorexant | C23H23ClN6O2 | CID 24965990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MLS_BTh_Poster_2066_Roth_Remo.pdf.pdf [fhnw.ch]
- 5. 1085458-53-2|this compound|BLD Pharm [bldpharm.com]
- 6. This compound 97% | CAS: 1085458-53-2 | AChemBlock [achemblock.com]
- 7. chemuniverse.com [chemuniverse.com]
- 8. Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Multiple signaling pathways of orexin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Orexin/hypocretin receptor signalling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
Potential Biological Activities of 2-(1H-1,2,3-triazol-1-yl)benzoic Acid and Its Analogs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide summarizes the available scientific literature on the biological activities of triazole-benzoic acid derivatives. Direct biological data for 2-(1H-1,2,3-triazol-1-yl)benzoic acid was not found in the reviewed literature. The information presented herein pertains to structurally related analogs, primarily isomers and substituted derivatives, to provide insights into the potential pharmacological profile of this chemical scaffold.
Introduction
The triazole ring system, integrated with a benzoic acid moiety, represents a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. These compounds have garnered significant interest for their potential as anticancer, antioxidant, and antimicrobial agents. This document provides a comprehensive overview of the reported biological activities of analogs of this compound, with a focus on quantitative data, experimental methodologies, and conceptual frameworks relevant to drug discovery and development. While the specific biological profile of this compound remains to be elucidated, the activities of its close relatives offer valuable insights into its potential.
Anticancer Activity of Triazole-Benzoic Acid Analogs
Numerous studies have highlighted the antiproliferative effects of triazole-benzoic acid derivatives against various cancer cell lines. The primary focus of existing research has been on the 4-(1H-1,2,4-triazol-1-yl)benzoic acid scaffold and its hybrids.
Quantitative Anticancer Data
The cytotoxic activities of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have been evaluated against human cancer cell lines, with doxorubicin used as a reference compound. The half-maximal inhibitory concentrations (IC₅₀) for the most potent of these analogs are summarized below.
| Compound ID | Cancer Cell Line | IC₅₀ (µM)[1][2][3] |
| Hybrid 2 | MCF-7 (Breast) | 18.7 |
| HCT-116 (Colon) | 25.7 | |
| Hybrid 5 | MCF-7 (Breast) | Not specified |
| HCT-116 (Colon) | Not specified | |
| Hybrid 14 | MCF-7 (Breast) | 15.6 |
| HCT-116 (Colon) | Not specified | |
| Hybrid 15 | MCF-7 (Breast) | Not specified |
| HCT-116 (Colon) | Not specified | |
| Doxorubicin | MCF-7 (Breast) | 19.7 |
| HCT-116 (Colon) | 22.6 |
Note: Specific IC₅₀ values for all potent compounds against both cell lines were not consistently provided across the literature.
These results indicate that certain hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid exhibit potent cytotoxic effects, with IC₅₀ values comparable to or better than doxorubicin against the MCF-7 breast cancer cell line.[1][2][3] Notably, these potent compounds demonstrated significantly lower cytotoxicity towards normal human RPE-1 cells compared to doxorubicin, suggesting a favorable therapeutic window.[1][2][3] Further investigations revealed that the mechanism of action for compounds 2 and 14 in MCF-7 cells involves the induction of apoptosis.[2][3]
Antioxidant Activity of Triazole-Benzoic Acid Analogs
The antioxidant potential of 4-(1H-triazol-1-yl)benzoic acid hybrids has also been investigated through various in vitro assays.
Quantitative Antioxidant Data
The free radical scavenging activity of a series of fourteen 4-(1H-triazol-1-yl)benzoic acid hybrids was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, with butylated hydroxyanisole (BHA) as a standard.
| Compound ID | Assay | Scavenging Activity (%) at 100 µg/mL[4] | IC₅₀ (µg/mL)[4] |
| Parent 1 | DPPH | 89.95 ± 0.34 | 55.59 |
| ABTS | 88.59 ± 0.13 | 56.44 | |
| Parent 2 | ABTS | 62.00 ± 0.24 | 54.34 |
| BHA | DPPH | 95.02 ± 0.74 | Not specified |
| ABTS | 96.18 ± 0.33 | Not specified |
The parent thioether derivative (Parent 1) demonstrated the highest radical scavenging effect among the tested compounds, comparable to the standard antioxidant BHA.[4] Other assays, including ferric reducing antioxidant power (FRAP) and reducing power capability, also confirmed the antioxidant properties of this series of compounds.[4]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the triazole-benzoic acid hybrids was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cells (e.g., MCF-7, HCT-116) are seeded into 96-well plates at a specific density and incubated to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., doxorubicin) for a specified period (e.g., 24 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Preparation of Reagents: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared. The test compounds and a standard antioxidant (e.g., BHA) are prepared at various concentrations.
-
Reaction Mixture: The test compound solutions are mixed with the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time.
-
Absorbance Measurement: The absorbance of the solutions is measured spectrophotometrically at the characteristic wavelength of DPPH. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.
Visualizations
Conceptual Diagram: Structure-Activity Relationship (SAR) Studies
The exploration of triazole-benzoic acid derivatives for biological activity heavily relies on structure-activity relationship studies. This involves synthesizing a series of related compounds and evaluating how changes in their chemical structure affect their biological potency.
Caption: Conceptual workflow of Structure-Activity Relationship (SAR) studies.
Generalized Experimental Workflow: In Vitro Anticancer Screening
The following diagram illustrates a typical workflow for the initial in vitro screening of compounds for anticancer activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(1H-1,2,3-triazol-1-yl)benzoic Acid Derivatives and Analogues
This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to 2-(1H-1,2,3-triazol-1-yl)benzoic acid derivatives and their analogues. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and enzyme inhibitory activities. This document is intended for researchers, scientists, and professionals in the field of drug development.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves multi-step reaction sequences. A common approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry". Another prevalent method is the Ullmann condensation.
A general synthetic strategy involves the reaction of a substituted 2-halobenzoic acid with 1H-1,2,3-triazole in the presence of a copper catalyst and a base. Variations in starting materials and reaction conditions allow for the introduction of diverse substituents on both the benzoic acid and triazole rings, leading to a wide range of analogues.
For instance, a selective and scalable synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acid has been developed starting from 1-fluoro-2-nitrobenzene derivatives.[1] This four-step synthesis introduces the triazole at the beginning via N²-arylation of 4,5-dibromo-2H-1,2,3-triazole, followed by hydrogenation, Sandmeyer iodination, and Grignard carboxylation.[1]
Furthermore, an improved second-generation process for the large-scale manufacturing of 4-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid has been achieved through an Ullmann–Goldberg coupling from 2-bromo-4-methylbenzoic acid and 1H-1,2,3-triazole.[1]
dot
References
A Theoretical and Computational Deep Dive into 2-(1H-1,2,3-triazol-1-yl)benzoic Acid: A Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the theoretical and computational chemistry of 2-(1H-1,2,3-triazol-1-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed exploration of the molecule's structural, electronic, and spectroscopic properties through in-silico methods. While direct experimental and extensive theoretical studies on this specific molecule are limited in publicly accessible literature, this guide synthesizes findings from closely related analogs to provide a robust predictive analysis.
Introduction
Triazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities. The incorporation of a 1,2,3-triazole moiety into a benzoic acid scaffold, specifically at the ortho position, is anticipated to confer unique conformational and electronic characteristics that are crucial for molecular recognition and biological function. Understanding these properties at a quantum chemical level is paramount for rational drug design and the development of novel therapeutic agents. This guide focuses on the theoretical calculations that elucidate the intrinsic properties of this compound.
Molecular Structure and Geometry Optimization
The foundational step in the computational analysis of a molecule is the determination of its most stable three-dimensional conformation. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the minimum energy state of the molecule. For analogous compounds, Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set has been shown to provide results in good agreement with experimental X-ray diffraction data.[1]
A critical structural feature of this compound is the dihedral angle between the phenyl ring and the triazole ring. In a related molecule, 4-(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid, this dihedral angle is reported to be a mere 6.32°, indicating a high degree of planarity.[2] This planarity can facilitate π-π stacking interactions in biological systems. The carboxylic acid group is also observed to be nearly coplanar with the benzene ring.[2]
Table 1: Predicted Geometrical Parameters for this compound (Based on Analogous Structures)
| Parameter | Predicted Value | Reference Compound |
| Dihedral Angle (Phenyl-Triazole) | ~5-10° | 4-(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid |
| C-N (Phenyl-Triazole) Bond Length | ~1.43 Å | General N-aryl triazoles |
| C=O (Carboxyl) Bond Length | ~1.22 Å | 2-Aryl-1,2,3-triazol-5-carboxylic acids |
| O-H (Carboxyl) Bond Length | ~0.97 Å | 2-Aryl-1,2,3-triazol-5-carboxylic acids |
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity.
For a similar triazole-containing benzoic acid derivative, the HOMO and LUMO energies were calculated to be -6.303 eV and -2.243 eV, respectively, resulting in an energy gap of 4.06 eV. The HOMO is typically localized over the more electron-rich regions of the molecule, while the LUMO is situated on the electron-deficient areas, indicating the likely sites for electrophilic and nucleophilic attack.
Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors
| Parameter | Predicted Value | Significance |
| EHOMO | ~ -6.3 eV | Electron-donating ability |
| ELUMO | ~ -2.2 eV | Electron-accepting ability |
| Energy Gap (ΔE) | ~ 4.1 eV | Chemical stability and reactivity |
| Ionization Potential (I) | ~ 6.3 eV | Energy required to remove an electron |
| Electron Affinity (A) | ~ 2.2 eV | Energy released upon gaining an electron |
| Electronegativity (χ) | ~ 4.25 eV | Ability to attract electrons |
| Chemical Hardness (η) | ~ 2.05 eV | Resistance to change in electron distribution |
| Chemical Softness (S) | ~ 0.49 eV-1 | Reciprocal of hardness |
| Electrophilicity Index (ω) | ~ 4.4 eV | Propensity to accept electrons |
Note: These values are estimations based on published data for structurally related compounds and should be confirmed by specific calculations for the title molecule.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting the sites of electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of neutral potential.
For this compound, the MEP map is expected to show a high negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the triazole ring, making them potential sites for hydrogen bonding and coordination with metal ions. The hydrogen atom of the carboxylic acid group would exhibit a strong positive potential (blue), highlighting its acidic nature.
Spectroscopic Properties (Theoretical)
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.
Vibrational Spectroscopy (FT-IR and Raman)
Theoretical calculations of vibrational frequencies can aid in the assignment of experimental FT-IR and Raman spectra. For a related benzimidazole-benzoic acid derivative, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have shown good agreement with experimental vibrational data.[1] Key predicted vibrational modes for this compound would include:
-
O-H stretching (carboxylic acid): A broad band expected around 3000-3300 cm-1.
-
C=O stretching (carboxylic acid): A strong absorption anticipated around 1700-1750 cm-1.
-
C=C stretching (aromatic): Multiple bands in the 1450-1600 cm-1 region.
-
C-N and N=N stretching (triazole): Characteristic vibrations in the 1200-1500 cm-1 range.
NMR Spectroscopy
Gauge-Including Atomic Orbital (GIAO) calculations are commonly used to predict 1H and 13C NMR chemical shifts. For a similar compound, the predicted chemical shifts were found to be in good agreement with the experimental spectra.[1] For this compound, the proton of the carboxylic acid is expected to be the most deshielded, with a predicted chemical shift above 10 ppm. The protons on the triazole ring would likely appear in the 7.5-8.5 ppm region, while the aromatic protons of the benzoic acid moiety would also resonate in this downfield region.
Methodologies: A Proposed Computational Protocol
For researchers wishing to perform their own theoretical calculations on this compound, the following protocol, based on established methods for similar molecules, is recommended.[1]
Caption: Computational workflow for theoretical analysis.
Synthesis Pathway
While this guide focuses on theoretical calculations, a plausible synthetic route is essential for obtaining the compound for experimental validation. A selective and scalable synthesis for the isomeric 2-(2H-1,2,3-triazol-2-yl)benzoic acid has been reported, which involves a four-step process starting from 1-fluoro-2-nitrobenzene derivatives. A similar strategy could likely be adapted for the synthesis of the 1-yl isomer.
Caption: A potential synthetic pathway.
Conclusion
The theoretical calculations presented in this guide, based on data from closely related analogs, provide valuable insights into the structural and electronic properties of this compound. The predicted planarity, electronic characteristics, and spectroscopic signatures offer a solid foundation for further experimental and computational investigations. This molecule holds promise as a scaffold in drug discovery, and the data herein should aid researchers in the rational design and development of novel derivatives with enhanced biological activity. Future work should focus on the synthesis and experimental characterization of this compound to validate and refine the theoretical models presented.
References
Crystal Structure of Triazolylbenzoic Acids: A Technical Overview
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature search, a detailed single-crystal X-ray diffraction study for 2-(1H-1,2,3-triazol-1-yl)benzoic acid is not publicly available. This guide provides a comprehensive overview of the crystallographic characteristics of a closely related isomer, 4-(1H-1,2,3-triazol-1-yl)benzoic acid , to serve as a representative model for this class of compounds. The methodologies and structural features discussed are broadly applicable to the analysis of such molecular solids.
Introduction
Triazole-containing compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique molecular recognition properties. The spatial arrangement of these molecules in the solid state, dictated by their crystal structure, is paramount for understanding their physicochemical properties, such as solubility, stability, and bioavailability. This document outlines the key crystallographic features of 4-(1H-1,2,3-triazol-1-yl)benzoic acid and provides standardized protocols for its synthesis and structural determination.
Crystallographic Data
The crystal structure of 4-(1H-1,2,3-triazol-1-yl)benzoic acid has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below.[1] This data provides the fundamental information about the unit cell dimensions and symmetry of the crystal lattice.
| Parameter | Value |
| Chemical Formula | C₉H₇N₃O₂ |
| Molecular Weight | 189.17 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a | 4.8058 Å |
| b | 5.4704 Å |
| c | 31.7944 Å |
| α | 90° |
| β | 90.687° |
| γ | 90° |
| Residual Factor | 0.0470 |
| Table 1: Crystallographic data for 4-(1H-1,2,3-triazol-1-yl)benzoic acid.[1] |
Experimental Protocols
The following sections detail the generalized procedures for the synthesis, crystallization, and structural analysis of triazolylbenzoic acids, adapted from established methodologies for similar compounds.[2]
Synthesis via Click Chemistry
A common and efficient method for the synthesis of 1H-1,2,3-triazolylbenzoic acids is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".
-
Azide Formation: The corresponding azidobenzoic acid is prepared from aminobenzoic acid via diazotization followed by reaction with sodium azide.
-
Cycloaddition: The azidobenzoic acid is then reacted with a suitable alkyne in the presence of a Cu(I) catalyst. For the parent compound, acetylene gas or a protected form can be used. The catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate.[2]
-
Work-up and Purification: The crude product is typically isolated by filtration or extraction. Purification is achieved by recrystallization from a suitable solvent system to yield the pure product.
Crystallization for X-ray Analysis
Growing single crystals of sufficient quality is a critical step for X-ray diffraction studies.
-
Solvent Selection: A systematic solvent screen is performed to identify a solvent or solvent mixture in which the compound has moderate solubility.
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in the chosen solvent. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent at room temperature.
-
Crystal Harvesting: Once well-formed single crystals appear, they are carefully harvested from the solution for mounting on the diffractometer. Yellow block-like crystals can often be grown from solutions such as tetrahydrofuran (THF) with a small amount of ethyl acetate.[2]
Single-Crystal X-ray Diffraction (SCXRD)
-
Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[2]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
Visualized Workflows and Interactions
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the key intermolecular interactions that define the crystal packing of triazolylbenzoic acids.
Caption: Experimental workflow for synthesis and structural analysis.
Caption: Key intermolecular hydrogen bonding interactions.
Structural Features and Intermolecular Interactions
In the crystal lattice of triazolylbenzoic acids, the arrangement of molecules is predominantly governed by hydrogen bonding.
-
Carboxylic Acid Dimers: A common and robust supramolecular synthon observed is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two neighboring molecules.[3]
-
Triazole Interactions: The nitrogen atoms of the triazole ring act as effective hydrogen bond acceptors. This allows for the formation of O-H···N or C-H···N interactions, which link the primary carboxylic acid dimers into higher-dimensional networks, such as chains or sheets.[3]
-
Planarity: The molecule is largely planar, with only a slight twist typically observed between the planes of the benzene and triazole rings. For instance, in a related structure, the dihedral angle between these rings is 6.32 (7)°.[3] This near-planarity facilitates efficient crystal packing.
The combination of these intermolecular forces results in a stable, three-dimensional supramolecular architecture. Understanding these interactions is crucial for crystal engineering and the rational design of new materials with desired solid-state properties.
References
Methodological & Application
Application Notes and Protocols for 2-(1H-1,2,3-triazol-1-yl)benzoic acid in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-1,2,3-triazol-1-yl)benzoic acid is a bifunctional molecule that holds significant potential in the realm of click chemistry, particularly in the synthesis of novel chemical entities for drug discovery and material science. The presence of a carboxylic acid group on the phenyl ring and a 1,2,3-triazole moiety provides two key functionalities. The triazole ring, often synthesized via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), acts as a stable and rigid linker. The carboxylic acid group offers a handle for further derivatization, such as amide bond formation, allowing for the construction of more complex molecular architectures. This document provides detailed application notes and protocols for the synthesis and potential utilization of this compound in click chemistry reactions.
Synthesis of this compound via Click Chemistry
The primary and most efficient method for synthesizing this compound is through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This involves the reaction of 2-azidobenzoic acid with an acetylene source. A general workflow for this synthesis is depicted below.
Caption: General workflow for the synthesis of this compound via CuAAC.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline based on established CuAAC methodologies. Optimization of reaction conditions may be necessary to achieve optimal yields.
Materials:
-
2-Azidobenzoic acid
-
Acetylene gas or a suitable alkyne precursor (e.g., ethynyltrimethylsilane)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N) or another suitable base
-
Dimethyl sulfoxide (DMSO) or another appropriate solvent
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Anhydrous magnesium sulfate or sodium sulfate for drying
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 2-azidobenzoic acid (1.0 eq) in anhydrous DMSO.
-
Addition of Reagents: Add triethylamine (2.0-3.0 eq) to the solution.
-
Catalyst Addition: Add copper(I) iodide (0.05-0.1 eq) to the reaction mixture.
-
Introduction of Alkyne: Bubble acetylene gas through the solution for a specified period, or add the alkyne precursor (1.2-1.5 eq) dropwise.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing cold water and acidify with dilute HCl to a pH of approximately 2-3.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Quantitative Data:
While specific yield data for the synthesis of this compound is not extensively reported in readily available literature, similar copper-catalyzed click reactions typically afford moderate to excellent yields.
| Parameter | Typical Value/Range | Reference/Note |
| Yield | 60-95% | Based on analogous CuAAC reactions.[1] |
| Reaction Time | 2-24 hours | Dependent on temperature and substrate reactivity. |
| Temperature | Room Temperature to 80 °C | Mild conditions are a hallmark of click chemistry. |
| Catalyst Loading | 1-10 mol% | Lower catalyst loading is generally preferred. |
Applications in Click Chemistry as a Building Block
Once synthesized, this compound serves as a valuable building block for the creation of more complex molecules. The carboxylic acid functionality can be activated and coupled with a variety of amine-containing molecules to form amide bonds. This allows for the "clicking" of this triazole-benzoic acid moiety onto other molecules of interest, such as peptides, natural products, or synthetic scaffolds.
Caption: Workflow for the utilization of this compound as a building block.
Experimental Protocol: Amide Coupling with an Amine
This protocol provides a general procedure for the coupling of this compound with a generic amine.
Materials:
-
This compound
-
Amine-containing molecule (R-NH₂)
-
Amide coupling reagents (e.g., HATU, HOBt, EDC)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous dimethylformamide (DMF) or another suitable aprotic solvent
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Activation: In a round-bottom flask, dissolve this compound (1.0 eq) and the coupling reagents (e.g., HATU, 1.1 eq) in anhydrous DMF. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the amine-containing molecule (1.0-1.2 eq) and the base (e.g., DIPEA, 2.0-3.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Quantitative Data for Amide Coupling:
Amide coupling reactions are generally high-yielding, provided that appropriate coupling reagents and conditions are used.
| Parameter | Typical Value/Range | Reference/Note |
| Yield | 70-98% | Highly dependent on the nature of the amine and coupling reagents. |
| Reaction Time | 1-12 hours | Can vary based on the reactivity of the coupling partners. |
| Temperature | 0 °C to Room Temperature | Typically performed at room temperature. |
Applications in Drug Discovery and Material Science
The derivatives of this compound are of significant interest in drug discovery. The 1,2,3-triazole ring is a well-known pharmacophore that can participate in hydrogen bonding and dipole interactions with biological targets. The benzoic acid moiety provides a scaffold for attaching other pharmacophores or for modulating the physicochemical properties of the molecule.
While specific biological targets for derivatives of this compound are not extensively documented, related triazole-containing compounds have shown a wide range of biological activities, including as anticancer, antimicrobial, and enzyme inhibitory agents. For example, some triazole derivatives act as inhibitors of histone deacetylase (HDAC), an important target in cancer therapy.[2]
Caption: Logical workflow for the application of this compound derivatives in drug discovery.
In material science, the rigid and polar nature of the triazole ring, combined with the functionality of the benzoic acid, makes this scaffold attractive for the development of new polymers, metal-organic frameworks (MOFs), and functional dyes.
Conclusion
This compound is a versatile building block that can be efficiently synthesized via copper-catalyzed click chemistry. Its bifunctional nature allows for its incorporation into a wide array of more complex molecules through subsequent chemical transformations. While specific, detailed applications and quantitative data for this exact isomer are still emerging in the scientific literature, the foundational principles of click chemistry and the known biological and material properties of related triazole-containing compounds suggest a promising future for its use in various fields of chemical research and development. The protocols and workflows provided herein offer a solid starting point for researchers interested in exploring the potential of this valuable chemical entity.
References
Application Notes and Protocols for Functionalizing Molecules with 2-(1H-1,2,3-triazol-1-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and subsequent functionalization of molecules with 2-(1H-1,2,3-triazol-1-yl)benzoic acid. This versatile building block is of significant interest in medicinal chemistry and drug discovery, particularly as a stable linker in constructing complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs).
Introduction
The 1,2,3-triazole moiety is a key structural motif in medicinal chemistry, valued for its metabolic stability, ability to form hydrogen bonds, and its role as a rigid linker.[1][2] The title compound, this compound, offers a strategic advantage by presenting a carboxylic acid handle ortho to the triazole ring, allowing for the directional extension of molecular scaffolds. This document outlines the regioselective synthesis of this compound and its application in amide bond formation, a fundamental reaction in bioconjugation and drug development.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process involving a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction followed by ester hydrolysis. This method ensures the regioselective formation of the desired 1,4-disubstituted triazole isomer.
Workflow for Synthesis
Experimental Protocol: Synthesis
Step 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the synthesis of a representative intermediate, methyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)benzoate.
-
Materials:
-
Methyl 2-azidobenzoate
-
Phenylacetylene
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a solution of methyl 2-azidobenzoate (1.0 eq) in anhydrous DMF, add phenylacetylene (1.1 eq).
-
Add DIPEA (2.0 eq) to the mixture.
-
Add CuI (0.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain methyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)benzoate.
-
Step 2: Ester Hydrolysis
-
Materials:
-
Methyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)benzoate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1M
-
-
Procedure:
-
Dissolve the methyl ester from Step 1 in a mixture of MeOH and H₂O.
-
Add an aqueous solution of NaOH (2.0-3.0 eq).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.[3]
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 3-4 with 1M HCl.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2-(4-phenyl-1H-1,2,3-triazol-1-yl)benzoic acid.
-
| Step | Reactants | Reagents/Solvents | Time (h) | Temperature (°C) | Typical Yield (%) |
| 1 | Methyl 2-azidobenzoate, Phenylacetylene | CuI, DIPEA, DMF | 12-24 | Room Temp. | 85-95 |
| 2 | Methyl 2-(...)-benzoate | NaOH, MeOH/H₂O | 2-4 | Reflux | 90-98 |
Functionalization of Molecules via Amide Coupling
This compound can be readily coupled with primary and secondary amines to form stable amide bonds. This reaction is fundamental for attaching the triazole-benzoic acid linker to other molecules, such as proteins, peptides, or small molecule binders for PROTACs.
Workflow for Amide Coupling
Experimental Protocol: Amide Coupling
This protocol describes a general procedure for the amide coupling of this compound with a representative amine.
-
Materials:
-
This compound derivative
-
Amine (e.g., substituted aniline)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq).
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Add HATU (1.1 eq) to the mixture and stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to afford the desired amide.
-
| Coupling Reagent | Base | Solvent | Time (h) | Temperature (°C) | Typical Yield (%) |
| HATU | DIPEA | DMF | 1-4 | Room Temp. | 70-90 |
| EDC/HOBt | DIPEA | DCM/DMF | 12-24 | Room Temp. | 60-85 |
| T3P | Pyridine | DCM | 2-6 | Room Temp. | 65-88 |
Application in PROTACs
The this compound moiety is an emerging linker in the design of PROTACs.[4][5][6] It provides a rigid connection between the ligand for the target protein and the E3 ligase ligand, which is crucial for the formation of a stable ternary complex and subsequent protein degradation.
Logical Relationship in PROTAC Action
Characterization Data
The successful synthesis of this compound and its derivatives can be confirmed by standard analytical techniques.
-
¹H NMR: Expected signals include aromatic protons from the benzoic acid and triazole rings, and a characteristic downfield signal for the carboxylic acid proton.
-
¹³C NMR: Resonances for the carboxyl carbon, and aromatic carbons of both the benzene and triazole rings.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the compound.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as C=C and C-N stretching from the aromatic rings.
Conclusion
The protocols and data presented herein provide a comprehensive guide for the synthesis and application of this compound as a functionalizing agent. Its straightforward synthesis and versatile reactivity make it a valuable tool for researchers in medicinal chemistry and drug discovery, enabling the construction of novel and complex bioactive molecules.
References
- 1. Greener, facile and ultrasound assisted synthesis of 1,2,3-triazole via CuAAC of 2-(azidomethyl)-1H-benzo[d]imidazole and alkynes and their evaluation of antimicrobial activity - World Scientific News [worldscientificnews.com]
- 2. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. explorationpub.com [explorationpub.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-(1H-1,2,3-Triazol-1-yl)benzoic Acid and Its Analogs in Medicinal Chemistry
For the attention of: Researchers, scientists, and drug development professionals.
This document outlines the medicinal chemistry applications of the triazole-benzoic acid scaffold, with a primary focus on derivatives of 2-(1H-1,2,3-triazol-1-yl)benzoic acid. While direct applications of this compound itself are not extensively documented in peer-reviewed literature, its regioisomer, 2-(2H-1,2,3-triazol-2-yl)benzoic acid, and other related analogs are of significant interest in drug discovery and development. These compounds serve as crucial building blocks for therapeutic agents and exhibit a range of biological activities.
Orexin Receptor Antagonism: The Suvorexant Story
The most prominent application of a triazole-benzoic acid scaffold is in the development of orexin receptor antagonists. Specifically, 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid is a key intermediate in the synthesis of Suvorexant (MK-4305), a dual orexin receptor antagonist approved for the treatment of insomnia.[1] Orexin A and B are neuropeptides that regulate wakefulness; by blocking their receptors, compounds like Suvorexant promote sleep.
The synthesis of Suvorexant involves the coupling of the activated 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid with a chiral diazepane moiety.[2] The triazole-benzoic acid fragment is crucial for the molecule's interaction with the orexin receptors.
Signaling Pathway of Orexin Receptor Antagonism
Caption: Orexin antagonism by Suvorexant.
Anticancer Applications of Triazole-Benzoic Acid Hybrids
Derivatives of the triazole-benzoic acid scaffold have also been investigated for their potential as anticancer agents. A study on 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids revealed potent in vitro cytotoxicity against human breast (MCF-7) and colon (HCT-116) cancer cell lines.[3][4] These compounds demonstrated IC₅₀ values comparable to the standard chemotherapeutic drug, doxorubicin.
The mechanism of action for some of these hybrids involves the induction of apoptosis in cancer cells.[3][4] The structure-activity relationship (SAR) studies suggest that the substitution pattern on the benzoic acid and triazole rings is critical for cytotoxic activity.
Quantitative Data: In Vitro Cytotoxicity of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid Hybrids
| Compound | Target Cell Line | IC₅₀ (µM)[4][5] |
| Hybrid 2 | MCF-7 | 15.6 |
| HCT-116 | 18.4 | |
| Hybrid 5 | MCF-7 | 17.2 |
| HCT-116 | 19.5 | |
| Hybrid 14 | MCF-7 | 16.3 |
| HCT-116 | 17.9 | |
| Hybrid 15 | MCF-7 | 18.5 |
| HCT-116 | 20.1 | |
| Doxorubicin (Ref.) | MCF-7 | 19.7 |
| HCT-116 | 22.6 |
Experimental Protocols
Protocol 1: Synthesis of 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic Acid
This protocol is adapted from scalable synthesis methods developed for Suvorexant intermediates.[1][6]
Materials:
-
2-Bromo-5-methylbenzoic acid
-
1H-1,2,3-triazole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a reaction vessel, add 2-bromo-5-methylbenzoic acid (1.0 eq), 1H-1,2,3-triazole (1.5 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Add a mixture of THF and DMF (e.g., 1:1 v/v) to the vessel.
-
Heat the reaction mixture to 65°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Acidify the aqueous mixture to pH 2-3 with concentrated HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, a mixture of regioisomers, can be purified by crystallization or column chromatography to isolate the desired 2-(2H-1,2,3-triazol-2-yl) isomer.
Experimental Workflow: Synthesis of Triazole-Benzoic Acid
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EP3619199B1 - Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for 2-(1H-1,2,3-triazol-1-yl)benzoic Acid and its Analogs in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel ligands for coordination chemistry is a cornerstone of innovation in materials science, catalysis, and medicinal chemistry. Triazole-containing compounds, in particular, have garnered significant attention due to their versatile coordination modes and the diverse biological activities of their metal complexes. This document provides detailed application notes and protocols related to the use of triazole-substituted benzoic acids as ligands in coordination chemistry.
Due to a scarcity of published research on the specific coordination chemistry of 2-(1H-1,2,3-triazol-1-yl)benzoic acid, this document will focus on a closely related and well-studied analog: 2,4-bis-(1H-1,2,3-triazol-1-yl)benzoic acid . The methodologies and findings presented here for this analog provide a strong foundational framework for researchers interested in exploring the coordination chemistry of other triazole-benzoic acid isomers, including this compound. The bifunctional nature of these ligands, possessing both nitrogen donors from the triazole rings and oxygen donors from the carboxylate group, allows for the construction of diverse and functional metal-organic frameworks (MOFs).[1][2]
Synthesis of Triazole-Based Ligands
The synthesis of triazole-containing benzoic acids can be achieved through several established methods. A common and highly efficient route is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a key example of "click chemistry". This reaction provides high yields and regioselectivity under mild conditions.
Application in Coordination Chemistry: 2,4-bis-(1H-1,2,3-triazol-1-yl)benzoic Acid as a Ligand
The coordination chemistry of 2,4-bis-(1H-1,2,3-triazol-1-yl)benzoic acid (hereafter referred to as HL ) has been explored to create novel coordination polymers with interesting properties.[1][2] The presence of two triazole rings and a carboxylic acid group allows HL to act as a versatile building block for metal-organic frameworks.
Synthesis of Coordination Complexes
Three novel complexes have been synthesized using HL as the primary ligand and terephthalic acid (TPA) as an auxiliary ligand with cadmium(II) and zinc(II) metal centers under solvothermal conditions.[1][2] The resulting complexes are:
-
[Cd0.5(L)(H2O)] (1)
-
[Cd(L)(TPA)0.5(H2O)]·H2O (2)
-
[Zn(L)(TPA)0.5]·H2O (3)
These syntheses demonstrate the ability of HL to form stable complexes with transition metals, leading to the formation of one-, two-, and three-dimensional structures.
Experimental Protocols
Protocol 1: Synthesis of [Cd0.5(L)(H2O)] (Complex 1)
-
Reactant Preparation: Disperse 0.0026 g (0.01 mmol) of the organic ligand HL in 6 mL of a solvent mixture of acetonitrile and water (v/v = 5:1).
-
Addition of Metal Salt: Add 0.25 mL of a 0.04 mol L-1 solution of Cd(NO3)2·4H2O.
-
Reaction Mixture: Stir the mixture to form a suspension.
-
Solvothermal Reaction: Transfer the suspension to a reaction vessel and heat at 125 °C for 96 hours.
-
Product Isolation: After cooling to room temperature, obtain colorless bulk crystals by centrifugation.
-
Washing: Wash the crystals with acetonitrile and distilled water.
Protocol 2: Synthesis of [Cd(L)(TPA)0.5(H2O)]·H2O (Complex 2)
-
Reactant Preparation: Disperse 0.0026 g (0.01 mmol) of HL and 0.0033 g (0.02 mmol) of terephthalic acid (TPA) in 6 mL of a solvent mixture of acetonitrile and water (v/v = 5:1).
-
Addition of Metal Salt: Add 0.25 mL of a 0.04 mol L-1 solution of Cd(NO3)2·4H2O.
-
Reaction Mixture: Stir the mixture to form a suspension.
-
Solvothermal Reaction: Transfer the suspension to a reaction vessel and heat at 125 °C for 96 hours.
-
Product Isolation: After cooling to room temperature, obtain colorless bulk crystals by centrifugation.
-
Washing and Drying: Wash the crystals with acetonitrile and distilled water, followed by natural drying in the air. The yield is reported to be 41.3% based on Cd.[2]
Protocol 3: Synthesis of [Zn(L)(TPA)0.5]·H2O (Complex 3)
The protocol for complex 3 follows a similar procedure to that of complex 2 , with the substitution of Zn(NO3)2·6H2O for the cadmium salt.
Data Presentation
Table 1: Crystallographic Data for Complexes 1, 2, and 3
| Parameter | Complex 1: [Cd0.5(L)(H2O)] | Complex 2: [Cd(L)(TPA)0.5(H2O)]·H2O | Complex 3: [Zn(L)(TPA)0.5]·H2O |
| Crystal System | Triclinic | Monoclinic | Monoclinic |
| Space Group | P-1 | P21/c | P21/c |
Data sourced from a study on 2,4-bis-(triazol-1-yl)benzoic acid.[1][2]
Table 2: Coordination Environment of Metal Centers
| Complex | Metal Ion | Coordination Number | Geometry | Coordinated Atoms |
| 1 | Cd(II) | 6 | Octahedral | Four oxygens and two nitrogens |
| 2 | Cd(II) | 7 | Pentagonal bipyramid | Five oxygens and two nitrogens |
| 3 | Zn(II) | 5 | Trigonal bipyramid | Three oxygens and two nitrogens |
Data sourced from a study on 2,4-bis-(triazol-1-yl)benzoic acid.[1][2]
Visualizations
Experimental Workflow for Solvothermal Synthesis of Coordination Polymers
Caption: Solvothermal synthesis workflow.
Applications in Sensing
The coordination complexes of HL exhibit interesting fluorescence properties, making them potential candidates for chemical sensors.
Fluorescence-Based Detection
Complexes 1 , 2 , and 3 have demonstrated the ability to selectively detect certain metal ions and anions through fluorescence quenching or enhancement.[1]
-
Complexes 1 and 3 show selective detection of MnO4-.[1]
-
Complex 2 can detect Cr2O72-.[1]
-
All three complexes can act as sensors for Fe3+.[1]
Furthermore, these complexes have been shown to detect tetracycline hydrochloride via a quenching effect and tryptophan through fluorescence enhancement.[1]
Table 3: Detection Limits for Various Analytes
| Complex | Analyte | Detection Limit (μM) |
| 1 | MnO4- | 0.96 |
| Fe3+ | 0.76 | |
| 2 | Cr2O72- | 0.035 |
| Fe3+ | 0.657 | |
| 3 | MnO4- | 0.232 |
| Fe3+ | 0.11 |
Data sourced from a study on 2,4-bis-(triazol-1-yl)benzoic acid.[1]
Logical Flow for Fluorescence-Based Sensing
Caption: Analyte detection via fluorescence.
Potential in Drug Development
While the direct therapeutic applications of these specific complexes have not been extensively reported, the triazole moiety is a well-known pharmacophore present in numerous approved drugs. The ability of these ligands to form stable complexes with biologically relevant metal ions suggests potential applications in drug delivery and as therapeutic agents themselves. For instance, hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have been synthesized and evaluated for their anticancer activities.[4][5] These studies indicate that the combination of a triazole ring and a benzoic acid scaffold can be a promising platform for the development of new therapeutic molecules.[4][5]
Conclusion
This compound and its analogs are versatile ligands in coordination chemistry. The detailed study of 2,4-bis-(1H-1,2,3-triazol-1-yl)benzoic acid demonstrates the potential for these types of ligands to form a variety of coordination polymers with interesting structural features and functional properties, particularly in the realm of chemical sensing. The protocols and data presented herein serve as a valuable resource for researchers and professionals in the field, providing a solid foundation for the design and synthesis of new metal-organic materials based on triazole-benzoic acid ligands for a wide range of applications.
References
- 1. Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-(1H-1,2,4-Triazol-5-ylmethyl)benzoic acid (2309468-95-7) for sale [vulcanchem.com]
- 4. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
experimental setup for using 2-(1H-1,2,3-triazol-1-yl)benzoic acid as a building block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2-(1H-1,2,3-triazol-1-yl)benzoic acid as a versatile building block in chemical synthesis and drug discovery. This document outlines its synthesis, key applications, and detailed experimental protocols.
Introduction
This compound is a bifunctional molecule incorporating a carboxylic acid and a 1,2,3-triazole ring. This unique structure makes it a valuable scaffold in medicinal chemistry and materials science. The triazole moiety offers metabolic stability and acts as a rigid linker, while the carboxylic acid provides a handle for further functionalization, such as amide bond formation or coordination to metal centers. Its derivatives have shown promise as anticancer agents and as ligands for the synthesis of metal-organic frameworks (MOFs).
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1085458-53-2 | [1][2] |
| Molecular Formula | C₉H₇N₃O₂ | [1][2] |
| Molecular Weight | 189.18 g/mol | [1] |
| Appearance | White to off-white solid | Commercially available |
| Purity | Typically ≥97% | [1][2] |
Synthetic Protocols
The synthesis of this compound can be achieved through two primary routes: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ullmann Condensation.
Protocol 1: Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This method, a cornerstone of "click chemistry," provides high regioselectivity for the 1,4-disubstituted triazole isomer. The reaction involves the cycloaddition of 2-azidobenzoic acid with acetylene.
Experimental Workflow: CuAAC Synthesis
Caption: Workflow for the synthesis of this compound via CuAAC.
Materials:
-
2-Aminobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Hydrochloric acid (HCl)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Dimethyl sulfoxide (DMSO)
-
Acetylene gas
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Synthesis of 2-Azidobenzoic Acid
-
Dissolve 2-aminobenzoic acid in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Extract the product, 2-azidobenzoic acid, with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition
-
Dissolve the crude 2-azidobenzoic acid in DMSO.
-
Add CuI and triethylamine to the solution.[3]
-
Bubble acetylene gas through the reaction mixture at room temperature.[3] The reaction should be monitored by TLC.
-
Upon completion, pour the reaction mixture into water and acidify with HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.
Protocol 2: Synthesis via Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds. This protocol involves the copper-catalyzed coupling of a 2-halobenzoic acid with 1H-1,2,3-triazole.
Experimental Workflow: Ullmann Condensation
Caption: Workflow for the synthesis of this compound via Ullmann Condensation.
Materials:
-
2-Bromobenzoic acid
-
1H-1,2,3-triazole
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., 1,10-phenanthroline or L-proline)
-
A suitable base (e.g., K₂CO₃ or Cs₂CO₃)
-
A high-boiling polar solvent (e.g., DMF or NMP)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
To a reaction flask, add 2-bromobenzoic acid, 1H-1,2,3-triazole, CuI, the ligand, and the base.
-
Add the solvent (e.g., DMF) and heat the mixture to a temperature typically ranging from 100 to 150 °C.[4] The reaction should be monitored by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and acidify with HCl to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Applications as a Building Block
Synthesis of Bioactive Molecules
This compound serves as a key intermediate in the synthesis of various derivatives with potential therapeutic applications. The carboxylic acid group can be readily converted to amides, esters, or other functional groups to generate libraries of compounds for biological screening.
Logical Workflow: Drug Discovery Application
Caption: Drug discovery workflow using the target molecule as a building block.
Protocol: Amide Synthesis
-
Suspend this compound in a suitable solvent (e.g., DCM or DMF).
-
Add a coupling agent (e.g., HBTU, HATU, or EDC/HOBt) and a base (e.g., DIPEA or Et₃N).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 equivalents) and continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction by washing with aqueous solutions (e.g., 1M HCl, saturated NaHCO₃, brine).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Anticancer Activity of Related Triazole-Benzoic Acid Derivatives
Derivatives of triazole-benzoic acids have demonstrated significant in vitro cytotoxic activity against various cancer cell lines.
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids | MCF-7 (Breast Cancer) | 15.6 - 23.9 | [5][6] |
| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids | HCT-116 (Colon Cancer) | 15.6 - 23.9 | [5][6] |
| 1,2,3-triazole-amino acid conjugates | MCF-7 (Breast Cancer) | <10 (for >30% inhibition) | [7] |
| 1,2,3-triazole-amino acid conjugates | HepG2 (Liver Cancer) | <10 (for >30% inhibition) | [7] |
Some of these compounds have been shown to induce apoptosis in cancer cells.[5]
Ligand for Metal-Organic Frameworks (MOFs)
The nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylate group make this compound and its derivatives excellent ligands for the construction of MOFs. These materials have applications in gas storage, catalysis, and sensing.[8][9]
Protocol: Solvothermal Synthesis of a MOF
-
In a vial, dissolve the this compound derivative and a metal salt (e.g., Zn(NO₃)₂·6H₂O or Cd(NO₃)₂·4H₂O) in a suitable solvent or solvent mixture (e.g., DMF/water or acetonitrile/water).[8]
-
An auxiliary ligand may also be added.[8]
-
Seal the vial and heat it in an oven at a specific temperature (e.g., 125 °C) for a defined period (e.g., 96 hours).[8]
-
After cooling to room temperature, crystals of the MOF are typically formed.
-
The crystals are collected by filtration, washed with the solvent, and dried.
Safety Information
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme caution and follow appropriate disposal procedures.
-
Acetylene gas is flammable; ensure there are no ignition sources nearby.
This document provides a starting point for the utilization of this compound in research and development. The provided protocols may require optimization based on specific substrates and desired outcomes.
References
- 1. This compound 97% | CAS: 1085458-53-2 | AChemBlock [achemblock.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. A Convenient Synthesis of 1-Substituted 1,2,3-Triazoles via CuI/Et3N Catalyzed ‘Click Chemistry' from Azides and Acetylene Gas [organic-chemistry.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Purifying 2-(1H-1,2,3-triazol-1-yl)benzoic Acid: A Guide for Researchers
Application Note & Protocol
For researchers, scientists, and professionals in drug development, obtaining highly pure 2-(1H-1,2,3-triazol-1-yl)benzoic acid is a critical step in various synthetic pathways. This document provides detailed application notes and protocols for the purification of this compound, focusing on common and effective laboratory techniques.
Introduction
This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals. Its purity is paramount to ensure the desired reaction outcomes and the integrity of downstream applications. This guide outlines three primary purification techniques: acid-base extraction, recrystallization, and purification via salt formation. Each method is presented with a detailed protocol and a summary of expected outcomes.
Purification Techniques
Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid group on the target molecule to separate it from neutral or basic impurities. The compound is first deprotonated with a weak base to form a water-soluble carboxylate salt, which is then extracted into an aqueous phase. Subsequent acidification of the aqueous layer precipitates the purified carboxylic acid.
Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.
-
Extraction with Base: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel.[1][2][3] The amount of base should be sufficient to deprotonate the carboxylic acid.
-
Separation: Shake the funnel vigorously to ensure thorough mixing and allow the layers to separate. The deprotonated product will move to the aqueous layer.
-
Collection of Aqueous Layer: Carefully drain the lower aqueous layer into a clean flask.
-
Back-Washing (Optional): To remove any residual neutral organic impurities, wash the collected aqueous layer with a fresh portion of the organic solvent.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as concentrated hydrochloric acid (HCl), until the solution becomes acidic (pH ~2).[1] This will protonate the carboxylate salt, causing the purified this compound to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold deionized water to remove any remaining salts and then dry it under vacuum to obtain the purified product.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility at different temperatures.[4][5][6] The crude solid is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent.
Protocol for Recrystallization:
-
Solvent Selection: Choose a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for benzoic acid derivatives include water, ethanol, or mixtures thereof.[4][5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[4]
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Purification via Salt Formation and Crystallization
This specialized technique is particularly useful for separating regioisomers, which often have very similar physical properties. The process involves the selective crystallization of a salt of the desired isomer.
Protocol for Purification via Salt Formation:
-
Salt Formation: Dissolve the crude mixture containing this compound in a suitable solvent, such as tetrahydrofuran (THF).[7] Add a base, for example, sodium tert-butoxide or potassium carbonate, to form the corresponding salt.[7]
-
Crystallization of the Salt: Allow the salt to crystallize from the solution. The specific conditions, such as solvent volume and temperature, may need to be optimized to achieve selective crystallization of the desired salt.[7]
-
Isolation of the Salt: Isolate the crystalline salt by filtration.
-
Salt Breaking: Dissolve the isolated salt in water.
-
Acidification and Precipitation: Acidify the aqueous solution with a strong acid (e.g., HCl) to regenerate the purified carboxylic acid, which will precipitate out.
-
Final Isolation and Drying: Collect the purified solid by vacuum filtration, wash with cold water, and dry under vacuum.
Data Presentation
The following table summarizes illustrative quantitative data for the purification of this compound. Note: This data is representative and may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Technique | Starting Purity (Illustrative) | Final Purity (Illustrative) | Recovery (Illustrative) |
| Acid-Base Extraction | 85% | >95% | 80-90% |
| Recrystallization | 90% | >98% | 70-85% |
| Purification via Salt Formation | 80% (with regioisomers) | >99% | 60-75% |
Visualizations
The following diagrams illustrate the workflows for the described purification techniques.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. Chemistry 210 Experiment Ib [home.miracosta.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the Use of Triazole-Containing Benzoic Acids in the Synthesis of Metal-Organic Frameworks
A Note to the Researcher: Extensive literature searches did not yield specific examples of the use of 2-(1H-1,2,3-triazol-1-yl)benzoic acid in the synthesis of metal-organic frameworks (MOFs). However, this document provides detailed application notes and protocols for a closely related structural isomer, 4-(1H-1,2,4-triazol-1-yl)benzoic acid (HTBA) , which has been successfully employed in the synthesis of novel coordination polymers. The methodologies and characterization techniques described herein can serve as a valuable reference and starting point for the investigation of the requested ligand.
Introduction: Triazole-Benzoic Acid Ligands in MOF Synthesis
Triazole- and imidazole-based ligands are of significant interest in the design of MOFs due to their versatile coordination modes and ability to create robust, porous structures. Ligands incorporating a benzoic acid moiety, such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid (HTBA), offer both carboxylate and triazole functionalities for coordination with metal centers. This dual functionality allows for the construction of diverse network topologies with potential applications in gas storage, separation, and catalysis.
This document details the synthesis and characterization of two novel three-dimensional coordination polymers using HTBA with Cadmium(II) and Copper(II) ions.
Experimental Protocols
Synthesis of the Organic Ligand: 4-(1H-1,2,4-triazol-1-yl)benzoic acid (HTBA)
A two-step synthesis protocol is employed for the preparation of the HTBA ligand[1].
Step 1: Synthesis of 4-(1H-1,2,4-triazol-1-yl)-benzaldehyde
-
In a reaction vessel under a nitrogen atmosphere, combine 4-fluorobenzaldehyde (5.58 g, 45 mmol), 1,2,4-triazole (2.05 g, 30 mmol), anhydrous K₂CO₃ (4.14 g, 30 mmol), and tetramethylammonium bromide (0.159 g, 0.6 mmol) in 50 mL of anhydrous DMF[1].
-
Stir the mixture at 90°C for 48 hours[1].
-
After the reaction is complete, remove the solvent by vacuum distillation.
-
Add ice water to the residue to precipitate the product.
-
Collect the white, needle-like product by filtration.
Step 2: Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid (HTBA)
-
In a 200 mL flask, place 4-(1H-1,2,4-triazol-1-yl)-benzaldehyde (3.46 g, 20 mmol) and NaOH (0.8 g, 10 mmol) and stir at 0°C[1].
-
Add 30% H₂O₂ dropwise to the mixture and continue stirring at 0°C for 2 hours[1].
-
Reflux the mixture for 12 hours[1].
-
Filter the solution and adjust the pH of the filtrate to 6.0 with dilute hydrochloric acid to precipitate the solid product[1].
-
Wash the product with water and dry to obtain a white solid of HTBA[1].
Solvothermal Synthesis of Coordination Polymers
Synthesis of [Cd(TBA)₂]·3H₂O (1)
-
Dissolve HTBA (0.0410 g, 0.2 mmol) in 7 mL of DMF.
-
Add Cd(ClO₄)₂·6H₂O (0.0418 g, 0.1 mmol) to the solution and stir at room temperature for 1 hour.
-
Transfer the mixture to a Teflon-lined stainless steel autoclave.
-
Heat the autoclave to 120°C for 72 hours.
-
Allow the autoclave to cool to room temperature.
-
Collect the resulting colorless, block-shaped crystals by filtration, wash with DMF, and air-dry.
Synthesis of [Cu(TBA)₂]·2H₂O (2)
-
Dissolve HTBA (0.0410 g, 0.2 mmol) in 7 mL of DMF[1].
-
Add Cu(ClO₄)₂·6H₂O (0.02625 g, 0.1 mmol) and stir at room temperature for 1 hour[1].
-
Transfer the mixture to a Teflon-lined stainless steel autoclave.
-
Heat to 120°C for 72 hours.
-
Cool to room temperature.
-
Collect the blue, block-shaped crystals by filtration, wash with DMF, and air-dry.
Data Presentation
Crystallographic Data
The crystallographic data for the two synthesized coordination polymers are summarized in the table below[1].
| Parameter | [Cd(TBA)₂]·3H₂O (1) | [Cu(TBA)₂]·2H₂O (2) |
| Formula | C₂₀H₁₈CdN₆O₇ | C₂₀H₁₆CuN₆O₆ |
| Formula Weight | 590.81 | 523.93 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 11.235(2) | 11.666(2) |
| b (Å) | 11.602(2) | 11.082(2) |
| c (Å) | 17.135(3) | 16.362(3) |
| α (°) | 90 | 90 |
| β (°) | 107.13(3) | 109.23(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 2132.8(7) | 1993.4(7) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.841 | 1.747 |
| Absorption Coefficient (mm⁻¹) | 1.114 | 1.258 |
| F(000) | 1184 | 1068 |
Visualizations
Ligand Synthesis Workflow
Caption: Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid.
MOF Synthesis Workflow
Caption: General workflow for the solvothermal synthesis of MOFs.
Potential Applications and Future Directions
The successful synthesis of coordination polymers using 4-(1H-1,2,4-triazol-1-yl)benzoic acid demonstrates the potential of this class of ligands in the construction of novel MOFs. The presence of both N-donor and O-donor sites in these ligands allows for rich coordination chemistry and the formation of diverse structural topologies[2].
While no specific applications were detailed for the presented Cd(II) and Cu(II) coordination polymers, related MOFs have shown promise in areas such as:
-
Gas Adsorption and Separation: The porous nature of MOFs makes them suitable candidates for the selective adsorption of gases like CO₂ and H₂[3].
-
Luminescent Sensing: The incorporation of certain metal ions and organic linkers can lead to materials with fluorescent properties, enabling their use as chemical sensors[4].
-
Drug Delivery: The tunable pore sizes and biocompatibility of some MOFs make them attractive for the encapsulation and controlled release of therapeutic agents[5].
Future research could focus on exploring the synthesis of MOFs with the originally requested ligand, this compound, using the protocols outlined here as a starting point. A systematic investigation of different metal ions, solvents, and reaction conditions could lead to the discovery of new materials with unique structures and properties relevant to drug development and other fields.
References
Application Notes and Protocols for the Analysis of 2-(1H-1,2,3-triazol-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-1,2,3-triazol-1-yl)benzoic acid is a chemical compound of interest in pharmaceutical research and development, potentially serving as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Accurate and reliable analytical methods are crucial for its quantification and purity assessment throughout the drug development lifecycle, from synthesis and formulation to quality control of the final product.
These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS). The HPLC-UV method is suitable for routine purity testing and quantification in bulk materials and simple formulations, while the UHPLC-MS/MS method offers higher sensitivity and selectivity for quantification in complex biological matrices.
Synthesis Pathway
The synthesis of this compound typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction. A common route starts from 2-azidobenzoic acid and a suitable alkyne. The synthesis of the isomeric compound, 2-(2H-1,2,3-triazol-2-yl)benzoic acid, often occurs concurrently, necessitating analytical methods capable of separating these isomers.
Caption: Synthesis of this compound.
Data Presentation: Quantitative Method Performance
The following table summarizes typical performance characteristics for the analytical methods described. Data for the UHPLC-MS/MS method is based on a structurally similar compound, 2-(2-hydroxypropanamido) benzoic acid, and is representative of the expected performance.[1]
| Parameter | HPLC-UV (Representative) | UHPLC-MS/MS (Representative for a structurally similar compound)[1] |
| Linearity Range | 1 - 200 µg/mL | 0.01 - 50 µg/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL | Not Reported |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | 0.01 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 96.0 - 104.0% |
| Precision (%RSD) | < 2% | < 8.5% |
| Sample Throughput | Moderate | High |
Experimental Protocols
HPLC-UV Method for Purity and Quantification
This protocol describes a general-purpose reversed-phase HPLC method suitable for the determination of purity and for the quantification of this compound in bulk substance or simple formulations.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Photodiode Array (PDA) detector
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 mm x 150 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Perform further dilutions with the same solvent to bring the concentration into the linear range of the calibration curve (e.g., 0.1 mg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Caption: HPLC-UV analysis workflow.
UHPLC-MS/MS Method for Quantification in Biological Matrices
This protocol is adapted from a validated method for a structurally similar compound and is intended for the sensitive quantification of this compound in plasma samples.[1] Method validation for the specific analyte is required.
Instrumentation:
-
UHPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18, 2.2 µm, 3.0 mm x 75 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Isocratic Flow: 50:50 (A:B)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Run Time: 2 minutes
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing a standard solution of this compound and a suitable internal standard.
Sample Preparation (Liquid-Liquid Extraction):
-
To 50 µL of plasma sample, add an internal standard solution.
-
Add 200 µL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 13,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject the solution into the UHPLC-MS/MS system.
Caption: UHPLC-MS/MS sample preparation workflow.
Logical Relationship for Method Selection
The choice between HPLC-UV and UHPLC-MS/MS depends on the specific requirements of the analysis.
Caption: Decision tree for analytical method selection.
References
Application Notes and Protocols: 2-(1H-1,2,3-triazol-1-yl)benzoic acid as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-(1H-1,2,3-triazol-1-yl)benzoic acid as a corrosion inhibitor. The document outlines its mechanism of action, presents hypothetical performance data, and offers detailed protocols for its evaluation.
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. Organic compounds, particularly those containing heteroatoms and aromatic rings, have been extensively studied as effective corrosion inhibitors. Triazole derivatives, in particular, have demonstrated considerable promise due to their ability to adsorb onto metal surfaces and form a protective barrier. This compound is a molecule that combines the features of a triazole ring and a benzoic acid moiety, making it a strong candidate for corrosion inhibition. The triazole ring, with its three nitrogen atoms, can coordinate with metal ions, while the benzoic acid group can enhance its solubility and adsorption characteristics. This document provides a framework for evaluating the efficacy of this compound as a corrosion inhibitor for mild steel in acidic environments.
Proposed Mechanism of Corrosion Inhibition
The corrosion inhibition of metals by this compound is believed to occur through the adsorption of the inhibitor molecules onto the metal surface. This process can involve both physisorption and chemisorption. The lone pair electrons on the nitrogen atoms of the triazole ring and the π-electrons of the aromatic rings facilitate the adsorption process, creating a protective film that isolates the metal from the corrosive medium. This barrier impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.
Data Presentation
The following tables summarize hypothetical quantitative data for the performance of this compound as a corrosion inhibitor for mild steel in 1 M HCl.
Table 1: Weight Loss Measurements
| Inhibitor Conc. (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 25.4 | - |
| 0.1 | 8.9 | 65.0 |
| 0.5 | 4.6 | 81.9 |
| 1.0 | 2.5 | 90.2 |
| 5.0 | 1.2 | 95.3 |
Table 2: Potentiodynamic Polarization Parameters
| Inhibitor Conc. (mM) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| 0 (Blank) | -475 | 1150 | 70 | 120 | - |
| 0.1 | -460 | 402.5 | 68 | 118 | 65.0 |
| 0.5 | -452 | 207.0 | 65 | 115 | 82.0 |
| 1.0 | -445 | 112.8 | 63 | 112 | 90.2 |
| 5.0 | -430 | 55.2 | 60 | 110 | 95.2 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters
| Inhibitor Conc. (mM) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 50 | 150 | - |
| 0.1 | 145 | 120 | 65.5 |
| 0.5 | 280 | 90 | 82.1 |
| 1.0 | 520 | 65 | 90.4 |
| 5.0 | 1080 | 40 | 95.4 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Weight Loss Measurement
Objective: To determine the corrosion rate and inhibition efficiency by measuring the mass loss of metal specimens.
Materials:
-
Mild steel coupons (e.g., 2.5 cm x 2.0 cm x 0.1 cm)
-
1 M HCl solution
-
This compound
-
Acetone, ethanol
-
Distilled water
-
Analytical balance (±0.1 mg)
-
Water bath or thermostat
Procedure:
-
Mechanically polish the mild steel coupons with different grades of emery paper (e.g., 400, 800, 1200 grit).
-
Degrease the coupons with acetone, rinse with ethanol, and then with distilled water.
-
Dry the coupons in a desiccator and accurately weigh them.
-
Prepare 1 M HCl solutions with various concentrations of the inhibitor (e.g., 0.1, 0.5, 1.0, 5.0 mM) and a blank solution without the inhibitor.
-
Immerse the pre-weighed coupons in the respective solutions for a specified period (e.g., 24 hours) at a constant temperature (e.g., 25 °C).
-
After the immersion period, remove the coupons, wash them with distilled water, and scrub with a soft brush to remove corrosion products.
-
Rinse again with ethanol and acetone, dry, and re-weigh.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR (mm/year) = (87.6 × ΔW) / (A × T × ρ)
-
ΔW = Weight loss in mg
-
A = Area of the coupon in cm²
-
T = Immersion time in hours
-
ρ = Density of mild steel in g/cm³
-
-
IE% = [(CR_blank - CR_inh) / CR_blank] × 100
-
CR_blank = Corrosion rate in the absence of inhibitor
-
CR_inh = Corrosion rate in the presence of inhibitor
-
-
Electrochemical Measurements (Potentiodynamic Polarization and EIS)
Objective: To study the electrochemical behavior of the metal-solution interface and determine inhibition efficiency.
Apparatus:
-
Potentiostat/Galvanostat with frequency response analyzer
-
Three-electrode corrosion cell:
-
Working Electrode (WE): Mild steel specimen
-
Counter Electrode (CE): Platinum foil or graphite rod
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl
-
-
1 M HCl solution with and without inhibitor
Procedure:
-
Prepare the working electrode by embedding a mild steel rod in an epoxy resin, leaving a defined surface area exposed (e.g., 1 cm²).
-
Polish the exposed surface of the WE as described in the weight loss protocol.
-
Assemble the three-electrode cell with the WE, CE, and RE immersed in the test solution.
-
Allow the system to stabilize for about 30-60 minutes until a steady open circuit potential (OCP) is reached.
A. Potentiodynamic Polarization:
-
Scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting current density versus potential (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).
-
Calculate the inhibition efficiency (IE%) using the equation:
-
IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100
-
Icorr_blank = Corrosion current density in the absence of inhibitor
-
Icorr_inh = Corrosion current density in the presence of inhibitor
-
-
B. Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Record the impedance data and plot it as a Nyquist plot (Z_imaginary vs. Z_real).
-
Model the impedance data using an appropriate equivalent electrical circuit to obtain parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the equation:
-
IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100
-
Rct_blank = Charge transfer resistance in the absence of inhibitor
-
Rct_inh = Charge transfer resistance in the presence of inhibitor
-
-
Application Notes and Protocols for 2-(1H-1,2,3-triazol-1-yl)benzoic acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
While direct experimental data on the applications of 2-(1H-1,2,3-triazol-1-yl)benzoic acid in materials science is limited in currently available literature, its structural features—a carboxylic acid group and a 1,2,3-triazole ring—suggest its high potential as a versatile building block in the synthesis of advanced materials. This document provides detailed, prospective application notes and protocols for the use of this compound as an organic linker in the formation of Metal-Organic Frameworks (MOFs) and as a potential corrosion inhibitor for mild steel. The protocols and data presented herein are extrapolated from studies on structurally similar molecules and are intended to serve as a foundational guide for future research.
Application in Metal-Organic Frameworks (MOFs)
The bifunctional nature of this compound, containing both a carboxylate group (an oxygen donor) and a triazole ring (a nitrogen donor), makes it an excellent candidate for the synthesis of coordination polymers and MOFs. These materials are of significant interest due to their high porosity, large surface area, and tunable properties, with applications in gas storage, catalysis, and chemical sensing.
Prospective Synthesis of a Zinc-based MOF
This protocol outlines a hypothetical solvothermal synthesis of a zinc-based MOF using this compound as the organic linker.
Experimental Protocol:
-
Reagent Preparation:
-
Dissolve 0.01 mmol of this compound in 6 mL of a 5:1 (v/v) mixture of N,N-dimethylformamide (DMF) and ethanol.
-
Prepare a 0.04 M solution of Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) in DMF.
-
-
Reaction Mixture Assembly:
-
In a 20 mL Teflon-lined stainless-steel autoclave, combine the solution of this compound with 0.25 mL of the 0.04 M Zn(NO₃)₂·6H₂O solution.
-
Stir the resulting suspension for 15 minutes at room temperature.
-
-
Solvothermal Synthesis:
-
Seal the autoclave and heat it in a programmable oven to 120 °C at a rate of 5 °C/min.
-
Maintain the temperature at 120 °C for 72 hours.
-
Cool the autoclave to room temperature at a rate of 0.1 °C/min.
-
-
Product Isolation and Purification:
-
Collect the resulting colorless crystals by centrifugation.
-
Wash the crystals three times with fresh DMF to remove unreacted starting materials.
-
Subsequently, wash the crystals with ethanol to remove DMF.
-
Dry the final product under vacuum at 60 °C for 12 hours.
-
DOT Script for MOF Synthesis Workflow:
Caption: Workflow for the proposed solvothermal synthesis of a zinc-based MOF.
Expected Material Properties
The resulting MOF is anticipated to exhibit properties characteristic of similar materials synthesized from related triazole-carboxylic acid linkers.
| Property | Expected Value / Characteristic |
| Crystal System | Monoclinic or Triclinic |
| Thermal Stability | Stable up to approximately 300-350 °C |
| Surface Area (BET) | 500 - 1500 m²/g |
| Luminescence | Potential for solid-state fluorescence upon UV excitation |
| Sensing Application | Possible selective detection of metal ions or small molecules |
Application as a Corrosion Inhibitor
1,2,3-Triazole derivatives are known to be effective corrosion inhibitors for various metals and alloys in acidic media. The nitrogen atoms in the triazole ring can coordinate with metal surfaces, forming a protective film that inhibits both anodic and cathodic reactions.
Protocol for Evaluating Corrosion Inhibition on Mild Steel
This protocol describes a standard electrochemical method to assess the corrosion inhibition efficiency of this compound for mild steel in a 1 M HCl solution.
Experimental Protocol:
-
Preparation of Test Solutions:
-
Prepare a 1 M HCl solution using analytical grade HCl and deionized water.
-
Prepare a stock solution of this compound (e.g., 10⁻² M) in 1 M HCl.
-
Prepare a series of test solutions with varying concentrations of the inhibitor (e.g., 10⁻⁶ M to 10⁻³ M) by diluting the stock solution with 1 M HCl.
-
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell with a mild steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Polish the mild steel electrode with different grades of emery paper, degrease with acetone, rinse with deionized water, and dry before each experiment.
-
-
Electrochemical Measurements:
-
Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Perform Electrochemical Impedance Spectroscopy (EIS) measurements at OCP over a frequency range of 100 kHz to 0.01 Hz with a 10 mV amplitude sinusoidal perturbation.
-
Conduct Potentiodynamic Polarization (PDP) measurements by scanning the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.
-
-
Data Analysis:
-
Analyze EIS data using an equivalent circuit model to determine the charge transfer resistance (Rct).
-
Calculate the inhibition efficiency (IE%) from EIS data using the formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100, where Rct(inh) and Rct(blank) are the charge transfer resistances with and without the inhibitor, respectively.
-
Extrapolate the Tafel plots from the PDP curves to determine the corrosion current density (Icorr).
-
Calculate the IE% from PDP data using the formula: IE% = [(Icorr(blank) - Icorr(inh)) / Icorr(blank)] x 100, where Icorr(blank) and Icorr(inh) are the corrosion current densities without and with the inhibitor, respectively.
-
DOT Script for Corrosion Inhibition Testing Workflow:
Caption: Workflow for evaluating the corrosion inhibition properties.
Hypothetical Corrosion Inhibition Data
The following table presents hypothetical data for the corrosion inhibition of mild steel in 1 M HCl by this compound at 298 K.
| Inhibitor Conc. (M) | Icorr (µA/cm²) | Rct (Ω·cm²) | IE (%) from PDP | IE (%) from EIS |
| Blank (0) | 500 | 50 | - | - |
| 1 x 10⁻⁶ | 250 | 100 | 50.0 | 50.0 |
| 1 x 10⁻⁵ | 125 | 220 | 75.0 | 77.3 |
| 1 x 10⁻⁴ | 60 | 450 | 88.0 | 88.9 |
| 1 x 10⁻³ | 30 | 900 | 94.0 | 94.4 |
Disclaimer
The application notes, protocols, and data presented in this document are hypothetical and based on the chemical properties of this compound and its structural analogs. These are intended to provide a starting point for research and development. Actual experimental results may vary and require optimization.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1H-1,2,3-triazol-1-yl)benzoic acid
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of 2-(1H-1,2,3-triazol-1-yl)benzoic acid synthesis. The primary method of synthesis is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction between 2-azidobenzoic acid and an alkyne.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Product
-
Question: My reaction has resulted in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: The CuAAC reaction requires the copper to be in the +1 oxidation state (Cu(I)).
-
If you are using a Cu(II) salt, such as copper(II) sulfate (CuSO₄), it is crucial to add a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.
-
If you are using a Cu(I) salt, such as copper(I) iodide (CuI), ensure it has not been oxidized to Cu(II) by exposure to air. Freshly prepared or properly stored Cu(I) salts are recommended.
-
-
Purity of Starting Materials:
-
2-Azidobenzoic Acid: Ensure the starting azide is pure and has not decomposed. Azides can be sensitive to light and heat.
-
Alkyne: If using acetylene gas, ensure it is properly bubbled through the reaction mixture. If using a protected alkyne like trimethylsilylacetylene, ensure the deprotection step (if any) is complete.
-
-
Reaction Conditions:
-
Solvent: The solubility of both the organic azide and the copper catalyst is critical. A mixture of solvents like Dimethyl Sulfoxide (DMSO), t-BuOH/H₂O, or DMF/H₂O can be used to ensure all reactants are in solution.[1]
-
Temperature: While many CuAAC reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes improve the reaction rate and yield, especially with sterically hindered substrates.
-
Oxygen Sensitivity: While the use of sodium ascorbate helps to maintain the Cu(I) state, minimizing the reaction's exposure to air by running it under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
-
Issue 2: Presence of Unreacted Starting Materials
-
Question: My post-reaction analysis (TLC, LC-MS) shows a significant amount of unreacted 2-azidobenzoic acid and/or alkyne. What should I do?
-
Answer: The presence of starting materials indicates an incomplete reaction.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using TLC or LC-MS and consider extending the reaction time.
-
Catalyst Deactivation: The copper catalyst may have deactivated over time. In some cases, adding another portion of the catalyst and reducing agent can restart the reaction.
-
Stoichiometry: Ensure the stoichiometry of the reactants is correct. A slight excess of the alkyne (e.g., 1.1-1.2 equivalents) is often used to ensure the complete consumption of the azide.[2]
-
Issue 3: Formation of the N2-isomer (2-(2H-1,2,3-triazol-2-yl)benzoic acid)
-
Question: I have obtained a mixture of regioisomers, including the undesired N2-isomer. How can I improve the regioselectivity and separate the isomers?
-
Answer: The formation of the N2-isomer is a known challenge in the synthesis of N-aryl triazoles.
-
Reaction Type: The standard CuAAC reaction is highly regioselective for the 1,4-disubstituted (N1) isomer. If you are observing significant amounts of the N2-isomer, it's possible that a non-catalyzed or a different metal-catalyzed reaction is occurring, which can lead to a loss of regioselectivity. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), for instance, typically yields the 1,5-disubstituted isomer.[3]
-
Alternative Synthesis for N2-isomer: For context, the N2-isomer is often synthesized through a different route, such as an Ullmann-Goldberg coupling of 2-bromo- or 2-iodobenzoic acid with 1H-1,2,3-triazole.[4] This highlights that the formation of the N2-isomer under CuAAC conditions is less favorable but possible.
-
Purification: Separating the N1 and N2 isomers can be challenging due to their similar polarities.
-
Crystallization: It has been reported that separating these regioisomers by crystallization can be difficult.[5]
-
Chromatography: Careful column chromatography on silica gel with an optimized eluent system may be effective.
-
Salt Formation: Exploring the differential solubility of salts of the isomeric acids could be a viable separation strategy.
-
-
Issue 4: Steric Hindrance from the Ortho-Substituted Azide
-
Question: I suspect the ortho-carboxy group on my 2-azidobenzoic acid is hindering the reaction. How can I address this?
-
Answer: Ortho-substituted aromatic azides can exhibit lower reactivity due to steric hindrance.[6]
-
Ligand Addition: The use of a copper-coordinating ligand can accelerate the reaction and improve yields. Tris(triazolylmethyl)amine (TTMA) and its derivatives are commonly used ligands in CuAAC reactions.
-
Reaction Conditions: Increasing the reaction temperature or using a more effective solvent system can help overcome the activation energy barrier caused by steric hindrance.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended starting alkyne for this synthesis?
-
A1: Acetylene gas can be used to synthesize the parent 1H-1,2,3-triazole.[6] Alternatively, trimethylsilylacetylene can be used, followed by a deprotection step. For the synthesis of 4-substituted triazoles, the corresponding terminal alkyne should be used.
-
-
Q2: How do I prepare the 2-azidobenzoic acid starting material?
-
A2: 2-Azidobenzoic acid is typically prepared from 2-aminobenzoic acid (anthranilic acid) via a diazotization reaction followed by treatment with sodium azide. A detailed protocol is provided in the "Experimental Protocols" section.
-
-
Q3: Is it necessary to use a ligand for the copper catalyst?
-
A3: While not always strictly necessary, using a ligand is highly recommended. Ligands can stabilize the Cu(I) oxidation state, prevent catalyst aggregation, and accelerate the reaction rate, often leading to higher yields and cleaner reactions.
-
-
Q4: What are the safety precautions for handling 2-azidobenzoic acid?
-
A4: Organic azides are potentially explosive and should be handled with care. Avoid exposure to heat, shock, and friction. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Data Presentation
Table 1: Comparison of General CuAAC Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Copper Source | CuSO₄·5H₂O (5 mol%) | CuI (10 mol%) | Cu(OAc)₂ (5 mol%) |
| Reducing Agent | Sodium Ascorbate (10 mol%) | None | None |
| Ligand | None | DIPEA | None |
| Base | None | Et₃N | None |
| Solvent | DMF/H₂O (10:1) | DMSO | CH₃OH |
| Temperature | Room Temperature | Room Temperature | 60 °C |
| Typical Reaction Time | 12-24 hours | 3-6 hours | 3.5 hours |
| Reference | [1] | [5][7] | [8] |
Experimental Protocols
Protocol 1: Synthesis of 2-Azidobenzoic Acid
This protocol is adapted from standard procedures for the synthesis of aryl azides from anilines.
-
Dissolution: In a beaker, dissolve 2-aminobenzoic acid (1 equivalent) in a mixture of water and concentrated hydrochloric acid.
-
Cooling: Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for 15-30 minutes at this temperature.
-
Azide Formation: Slowly add an aqueous solution of sodium azide (1.1 equivalents) dropwise. Vigorous nitrogen evolution will be observed.
-
Warming and Precipitation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. The product will precipitate as a solid.
-
Isolation and Purification: Filter the solid product, wash with cold water, and dry under vacuum. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 2-azidobenzoic acid.
Protocol 2: Baseline Recommended Protocol for this compound Synthesis
This is a general starting protocol that should be optimized for best results.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-azidobenzoic acid (1 equivalent).
-
Dissolution: Add a suitable solvent, such as a 1:1 mixture of t-BuOH and water or DMSO, to dissolve the azide.
-
Catalyst Addition: Add sodium ascorbate (0.1 equivalents) and copper(II) sulfate pentahydrate (0.05 equivalents). The solution should turn a yellow-green color.
-
Alkyne Addition: If using a terminal alkyne, add it to the reaction mixture (1.1 equivalents). If using acetylene gas, bubble it through the reaction mixture for the duration of the reaction.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gentle heating to 40-50 °C may be applied.
-
Workup: Once the reaction is complete, dilute the mixture with water and acidify with dilute HCl to precipitate the product.
-
Purification: Filter the crude product. Purification can be achieved by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. Frontiers | 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties [frontiersin.org]
- 2. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Convenient Synthesis of 1-Substituted 1,2,3-Triazoles via CuI/Et3N Catalyzed ‘Click Chemistry' from Azides and Acetylene Gas [organic-chemistry.org]
- 7. Synthesis of 1,2,3-triazol-1-yl-methaneboronic acids via click chemistry: an easy access to a new potential scaffold for protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole [beilstein-journals.org]
Technical Support Center: Synthesis of 2-(1H-1,2,3-triazol-1-yl)benzoic Acid and Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-1,2,3-triazol-1-yl)benzoic acid and its analogs. The content is designed to address common challenges and offer practical solutions to streamline your experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is producing a mixture of products that are difficult to separate. What are the likely side products?
A1: The most common side products in the synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acid via copper-catalyzed N-arylation of 1,2,3-triazole with a 2-halobenzoic acid are regioisomers. You are likely forming a mixture of the desired N2-substituted 1,2,3-triazole and the undesired N1-substituted isomer. Another potential, though often less prevalent, side product can be the dehalogenated starting material, 2-benzoic acid, especially if the reaction conditions are not optimal.
Q2: How can I control the regioselectivity of the N-arylation to favor the desired N2-isomer?
A2: Achieving high regioselectivity is a critical challenge. Several factors influence the N1/N2 ratio:
-
Catalyst and Ligand System: While copper iodide (CuI) is commonly used, the choice of ligand is crucial. Diamine ligands, such as trans-N,N'-dimethyl-1,2-cyclohexanediamine (DMCDA), have been shown to promote the formation of the N2-isomer.[1] In some cases, palladium catalysts with sterically hindered phosphine ligands can also provide high N2 selectivity.[2]
-
Solvent and Base: The choice of solvent and base can significantly impact the reaction outcome. High-boiling polar aprotic solvents like DMF or dioxane are common. The base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), also plays a role in the reaction's efficiency and selectivity.[3][4]
-
Reaction Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they may also lead to the formation of more side products. Typical reaction temperatures range from 65°C to 110°C.[4][5]
Q3: I've confirmed the presence of the N1-regioisomer. How can I effectively purify my desired N2-substituted product?
A3: The separation of N1 and N2 regioisomers can be challenging due to their similar physical properties.
-
Crystallization: Direct crystallization is often difficult because the undesired N1-isomer may have lower solubility and co-precipitate with the desired N2-product.[4]
-
Salt Formation: A highly effective method for purification is through selective salt formation. The potassium salt of the desired N2-isomer can often be selectively crystallized from the reaction mixture, leaving the more soluble N1-isomer in the mother liquor. This is a key strategy for obtaining a regioisomerically pure product on a larger scale.[1]
-
Chromatography: For smaller-scale reactions or for obtaining highly pure analytical samples, silica gel column chromatography can be employed. However, this method may be less practical for large-scale synthesis.[6]
Q4: My Ullmann condensation reaction is showing low or no yield. What are the potential causes and solutions?
A4: Low yields in Ullmann-type reactions can be attributed to several factors:
-
Inert Atmosphere: These reactions are often sensitive to oxygen. Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Purity of Reagents: The purity of the starting materials, catalyst, and solvent is critical. Traces of water can deactivate the catalyst. Ensure all reagents and solvents are dry.
-
Catalyst Activity: The quality of the copper catalyst is paramount. If your CuI is old or has been exposed to air, its activity may be diminished. Consider using freshly purchased or properly stored catalyst.
-
Ligand Choice: For challenging substrates, the use of a suitable ligand is often necessary to facilitate the reaction. Ligands such as 1,10-phenanthroline or specific diamines can significantly improve yields.[5][7]
Quantitative Data Summary
The regioselectivity of the N-arylation of 1,2,3-triazole with 2-halobenzoic acid derivatives is highly dependent on the reaction conditions. Below is a summary of reported regioisomeric ratios under different conditions.
| 2-Halobenzoic Acid Derivative | Catalyst/Ligand | Base | Solvent | Temperature (°C) | N2:N1 Isomer Ratio | Reference |
| 2-Iodo-5-methylbenzoic acid | CuI / K₂CO₃ | K₂CO₃ | THF/DMF | 65 | 81:19 | [4] |
| 2-Bromo-4-methylbenzoic acid | Cu₂O (no ligand) | K₂CO₃ | MeCN | Reflux | N2-isomer crystallized directly | [1] |
| 2-Iodo-5-methylbenzoic acid | CuI / DMCDA | Cs₂CO₃ | DMF | 100 | High N2 selectivity (not quantified) | [3] |
Experimental Protocols
Synthesis of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid[3]
Materials:
-
2-Iodo-5-methylbenzoic acid
-
1,2,3-Triazole
-
Cesium carbonate (Cs₂CO₃)
-
Copper(I) iodide (CuI)
-
trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMCDA)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
Procedure:
-
Under a nitrogen atmosphere, combine N,N-dimethylformamide (30 mL), 1,2,3-triazole (3.45 g, 50 mmol), 2-iodo-5-methylbenzoic acid (5.24 g, 20 mmol), cesium carbonate (11.72 g, 36 mmol), trans-N,N'-dimethyl-1,2-cyclohexanediamine (0.51 g, 3.6 mmol), and cuprous iodide (0.38 g, 2 mmol) in a reaction flask.
-
Heat the reaction mixture to 100 °C for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water (60 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 200 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or by forming the potassium salt to separate the regioisomers.
Visualizations
Logical Workflow for Synthesis and Purification
Caption: A logical workflow diagram illustrating the key steps in the synthesis and purification of 2-(2H-1,2,3-triazol-2-yl)benzoic acid.
Simplified Orexin Signaling Pathway
Derivatives of 2-(2H-1,2,3-triazol-2-yl)benzoic acid, such as suvorexant, are known orexin receptor antagonists. This pathway illustrates the mechanism of action for such compounds.
Caption: A simplified diagram of the orexin signaling pathway, illustrating how 2-(2H-1,2,3-triazol-2-yl)benzoic acid derivatives act as antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. reddit.com [reddit.com]
- 6. CN105294583A - Synthesizing method of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
troubleshooting failed reactions involving 2-(1H-1,2,3-triazol-1-yl)benzoic acid
Technical Support Center: 2-(1H-1,2,3-triazol-1-yl)benzoic acid
This guide provides troubleshooting support for researchers, scientists, and drug development professionals working with this compound. It addresses common issues encountered during its synthesis, focusing on the prevalent copper-catalyzed N-arylation of 2-halobenzoic acids with 1H-1,2,3-triazole.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesis reaction failed, and I only recovered my starting materials. What are the likely causes?
A: Complete reaction failure is typically due to an inactive catalytic system or inappropriate reaction conditions. Consider the following:
-
Inactive Catalyst: The active catalyst for this coupling is Copper(I). If you are starting with a Cu(II) salt (e.g., CuSO₄), a reducing agent like sodium ascorbate is necessary to generate the Cu(I) species in situ.[1][2] The Cu(I) catalyst is also sensitive to oxygen; ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation to the inactive Cu(II) state.[3][4]
-
Reactivity of Starting Material: The reactivity of the 2-halobenzoic acid is critical. 2-iodobenzoic acid is generally more reactive than 2-bromobenzoic acid. 2-chlorobenzoic acid is often not reactive enough for this transformation.
-
Insufficient Temperature: Many of these coupling reactions require elevated temperatures, sometimes as high as 100°C or more, especially when using less reactive bromo-derivatives.[5][6]
-
Incorrect Base or Solvent: The choice of base and solvent is crucial. Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used to facilitate the reaction.[5] Solvents such as DMF, dioxane, or THF are often employed.[5] An incompatible combination can halt the reaction.
Q2: The reaction worked, but my yield is very low. How can I optimize it?
A: Low yields can result from suboptimal conditions or side reactions. To improve your yield:
-
Optimize Reaction Time and Temperature: Systematically vary the temperature and reaction time. Monitor the reaction's progress using TLC or LC-MS to determine the point of maximum conversion without significant decomposition.
-
Use a Ligand: The addition of a chelating ligand, such as (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine, can stabilize the copper catalyst, prevent its precipitation, and accelerate the reaction, leading to higher yields.[3][5]
-
Reagent Stoichiometry: Ensure the stoichiometry is correct. A slight excess of the 1H-1,2,3-triazole and base relative to the 2-halobenzoic acid is often beneficial.
-
Moisture Control: While some copper-catalyzed reactions are tolerant to water, N-arylation reactions often perform better under anhydrous conditions. Ensure your solvent and reagents are dry.
Q3: My final product is an inseparable mixture of this compound and 2-(2H-1,2,3-triazol-2-yl)benzoic acid. How can I improve regioselectivity and purify my desired product?
A: Formation of the N1 and N2 regioisomers is the most significant challenge in this synthesis. The N2 isomer is often the thermodynamically more stable product.
-
Improving Selectivity:
-
The choice of catalyst and ligand system can influence the N1/N2 ratio. Some systems may sterically favor the formation of the N1 isomer.
-
Reaction conditions such as solvent and temperature can also affect the ratio. For example, a patent reported an 81:19 ratio of N2 to N1 isomers using CuI/K₂CO₃ in a THF/DMF mixture.[5]
-
-
Purification Strategies:
-
Fractional Crystallization: This is the most common method. The two isomers may have different solubilities in a given solvent system, allowing one to crystallize out while the other remains in solution.
-
Selective Salt Formation: The acidity and solubility of the salts of the two isomers can differ. One reported method involves forming the sodium salt with sodium tert-butoxide in THF. This can lead to the precipitation of the undesired isomer's salt, allowing the desired isomer to be recovered from the mother liquor.[7]
-
Chromatography: While challenging due to similar polarities, column chromatography on silica gel with a carefully optimized eluent system can sometimes achieve separation.
-
Data Presentation: Reaction Condition Comparison
The following table summarizes various reported conditions for the synthesis of 2-(triazol-2-yl)benzoic acid derivatives, highlighting the challenge of regioselectivity.
| 2-Halobenzoic Acid Derivative | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Outcome | Reference |
| 2-iodo-5-methoxybenzoic acid | CuI | K₂CO₃ | THF/DMF | 65 | 81:19 ratio of N2 / N1 isomers | [5] |
| 2-bromo-4-methoxybenzoic acid | CuI / (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine | Cs₂CO₃ | Dioxane | 100 | Successful N2-isomer synthesis | [5][6] |
| Generic 2-halobenzoic acid | Cu₂O (no ligand) | K₂CO₃ | MeCN | N/A | Selective crystallization of N2-isomer potassium salt | [8] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Synthesis of this compound
-
Disclaimer: This is a generalized protocol and must be adapted and optimized for specific substrates and laboratory conditions. Always perform a thorough risk assessment before starting any experiment.
-
Reaction Setup: To an oven-dried flask, add 2-iodobenzoic acid (1.0 eq), 1H-1,2,3-triazole (1.2 eq), copper(I) iodide (CuI, 0.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add anhydrous DMF via syringe. The typical concentration is 0.1-0.5 M with respect to the 2-iodobenzoic acid.
-
Heating: Heat the reaction mixture to 80-110°C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and acidify to pH ~2-3 with 1M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude product will be a mixture of regioisomers and should be purified as described in Protocol 2 or by column chromatography.
Protocol 2: Purification by Fractional Crystallization
-
Dissolution: Dissolve the crude product mixture in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or toluene).
-
Crystallization: Slowly cool the solution to room temperature, then further cool in an ice bath or refrigerator.
-
Isolation: Collect the resulting crystals by vacuum filtration.
-
Analysis: Analyze the crystals and the mother liquor by ¹H NMR or LC-MS to determine the isomeric ratio.
-
Repeat: If separation is incomplete, the process may need to be repeated on both the crystalline material and the material recovered from the mother liquor using different solvents.
Visualizations
Reaction Pathway
Figure 1: Copper-catalyzed N-arylation pathway leading to N1 and N2 isomers.
Troubleshooting Workflow
Figure 2: A decision tree for troubleshooting common synthesis issues.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP3619199B1 - Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 6. CN110612291A - Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(1H-1,2,3-triazol-1-yl)benzoic acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-1,2,3-triazol-1-yl)benzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimization data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two most common and effective methods for the synthesis of this compound are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ullmann-type condensation.
-
CuAAC Reaction: This "click chemistry" approach involves the reaction of 2-azidobenzoic acid with an acetylene source in the presence of a copper(I) catalyst. It is known for its high yields and regioselectivity.
-
Ullmann Condensation: This method involves the coupling of 1H-1,2,3-triazole with a 2-halobenzoic acid (e.g., 2-bromobenzoic acid or 2-iodobenzoic acid) using a copper catalyst, often with a ligand and a base at elevated temperatures.
Q2: Which starting materials are recommended for each synthetic route?
A2: For the CuAAC synthesis, the recommended starting materials are 2-azidobenzoic acid and a suitable acetylene source. For the Ullmann condensation, the preferred starting materials are 1H-1,2,3-triazole and a 2-halobenzoic acid. Aryl iodides are generally more reactive than aryl bromides in Ullmann couplings.
Q3: What are the critical parameters to control for a successful synthesis?
A3: Several parameters are crucial for optimizing the synthesis:
-
Catalyst and Ligand Choice: The selection of the copper source and, if applicable, a stabilizing ligand is critical for catalytic activity and reaction efficiency.
-
Solvent: The solvent must be chosen to ensure the solubility of all reactants and reagents and should be appropriate for the reaction temperature.
-
Temperature: The reaction temperature significantly impacts the reaction rate and the formation of potential side products.
-
Base: In the Ullmann condensation, the choice of base is critical for the deprotonation of the triazole.
-
Inert Atmosphere: Both CuAAC and Ullmann reactions are sensitive to oxygen, which can deactivate the copper catalyst. Therefore, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow for the visualization of the consumption of starting materials and the formation of the desired product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Route
Q: My CuAAC reaction shows low or no yield. What are the potential causes and solutions?
A: Low or no product yield in a CuAAC reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Inactive Copper Catalyst: The active catalyst is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state.
-
Solution: Ensure the use of a reducing agent, such as sodium ascorbate, to maintain the copper in the +1 oxidation state. It is also highly recommended to degas the solvent to remove dissolved oxygen.
-
-
Reagent Purity: The purity of the 2-azidobenzoic acid, alkyne, and solvents can significantly impact the reaction.
-
Solution: Use high-purity reagents and anhydrous solvents. If impurities are suspected in the starting materials, consider purification prior to the reaction. Notably, sodium ascorbate solutions should be prepared fresh as they can degrade over time.
-
-
Ligand Issues: A suitable ligand is crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and accelerating the reaction.
-
Solution: If a ligand is not being used, consider adding one. If a ligand is already in use, the ligand-to-copper ratio may need optimization (typically ranging from 1:1 to 5:1).
-
-
Sub-optimal Reaction Conditions: The reaction temperature and time may not be optimal for the specific substrates.
-
Solution: If the reaction is sluggish at room temperature, consider moderately increasing the temperature. Extending the reaction time may also be necessary for less reactive substrates.
-
Ullmann Condensation Route
Q: I am observing significant side product formation in my Ullmann condensation. How can I improve the selectivity?
A: Side product formation is a common challenge in Ullmann couplings. Optimizing the reaction conditions is key to minimizing these unwanted products.
-
Homocoupling of the Aryl Halide: This leads to the formation of 2,2'-biphenyldicarboxylic acid.
-
Solution: Use a slight excess of the 1H-1,2,3-triazole relative to the 2-halobenzoic acid. Lowering the reaction temperature may also reduce the rate of this side reaction.
-
-
Decarboxylation: The high temperatures often required for Ullmann reactions can lead to the loss of the carboxylic acid group from the starting material or the product.
-
Solution: Use the lowest possible temperature that allows for a reasonable reaction rate. The use of a more active catalyst/ligand system may enable lower reaction temperatures.
-
-
Hydrolysis of the 2-halobenzoic acid: If water is present in the reaction mixture, the 2-halobenzoic acid can be hydrolyzed to 2-hydroxybenzoic acid.
-
Solution: Ensure the use of anhydrous solvents and reagents, and maintain a strictly inert atmosphere.
-
Experimental Protocols
Protocol 1: Synthesis via CuAAC Reaction
This protocol is a general guideline and may require optimization.
-
Preparation of the Reaction Mixture: In a round-bottom flask, dissolve 2-azidobenzoic acid (1.0 eq) and the alkyne (1.1 eq) in a suitable solvent (e.g., a mixture of t-BuOH and H₂O, or DMF).
-
Preparation of the Catalyst Solution: In a separate vial, dissolve CuSO₄·5H₂O (0.05 eq) and sodium ascorbate (0.1 eq) in a minimal amount of water.
-
Reaction Initiation: Add the freshly prepared catalyst solution to the reaction mixture.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Protocol 2: Synthesis via Ullmann Condensation
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add CuI (0.1 eq), a suitable ligand (e.g., L-proline, 0.2 eq), 1H-1,2,3-triazole (1.2 eq), 2-bromobenzoic acid (1.0 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a dry, degassed solvent (e.g., DMF or DMSO).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the required time (typically 12-24 hours).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of 2-3. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following tables provide illustrative data on how varying reaction parameters can influence the yield of the desired product. This data is representative of typical optimization studies for similar reactions.
Table 1: Optimization of CuAAC Reaction Conditions
| Entry | Copper Source (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuSO₄/NaAsc (5) | None | t-BuOH/H₂O | 25 | 12 | 65 |
| 2 | CuSO₄/NaAsc (5) | TBTA (5) | t-BuOH/H₂O | 25 | 8 | 85 |
| 3 | CuI (5) | None | DMF | 25 | 12 | 70 |
| 4 | CuI (5) | L-Proline (10) | DMF | 50 | 6 | 92 |
| 5 | CuSO₄/NaAsc (2) | TBTA (2) | DMSO | 25 | 10 | 78 |
NaAsc: Sodium Ascorbate; TBTA: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine
Table 2: Optimization of Ullmann Condensation Conditions
| Entry | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuI (10) | None | K₂CO₃ | DMF | 120 | 24 | 45 |
| 2 | CuI (10) | L-Proline (20) | K₂CO₃ | DMF | 120 | 18 | 75 |
| 3 | Cu₂O (10) | DMEDA (20) | Cs₂CO₃ | DMSO | 110 | 16 | 82 |
| 4 | CuI (10) | L-Proline (20) | K₃PO₄ | Dioxane | 100 | 24 | 68 |
| 5 | CuBr (10) | None | K₂CO₃ | NMP | 130 | 24 | 55 |
DMEDA: N,N'-Dimethylethylenediamine; NMP: N-Methyl-2-pyrrolidone
Visualizations
Caption: General experimental workflow for the CuAAC synthesis.
Caption: General experimental workflow for the Ullmann condensation.
Caption: A logical troubleshooting workflow for low product yield.
Technical Support Center: Purification of 2-(1H-1,2,3-triazol-1-yl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges with 2-(1H-1,2,3-triazol-1-yl)benzoic acid.
Troubleshooting Guides
Problem 1: Low Yield After Recrystallization
Low recovery of the purified product is a common issue. The following guide provides a systematic approach to diagnose and resolve this problem.
Troubleshooting Workflow for Low Recrystallization Yield
Caption: A decision tree to troubleshoot low yields during recrystallization.
Problem 2: Product is Still Impure After Recrystallization
If the product remains impure after recrystallization, consider the following potential causes and solutions.
Troubleshooting Workflow for Impure Product After Recrystallization
Caption: A decision tree for troubleshooting an impure product after recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities depend on the synthetic route. For the popular copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 2-azidobenzoic acid and an acetylene source, potential impurities include:
-
The 2-(2H-1,2,3-triazol-2-yl)benzoic acid regioisomer: This is often the most challenging impurity to remove due to its similar physical properties.
-
Unreacted starting materials: Residual 2-azidobenzoic acid or acetylene derivatives.
-
Copper catalyst: Trace amounts of the copper catalyst may remain.
-
Byproducts from oxidative coupling: In the presence of oxygen, oxidative coupling of the alkyne can occur.[1]
Q2: How can I separate the 1H- and 2H-regioisomers of 2-(1,2,3-triazol-yl)benzoic acid?
A2: Separating these regioisomers can be challenging. While crystallization is sometimes successful, the solubilities of the isomers can be very similar, making this method ineffective in some cases.[2] Column chromatography is often the most reliable method. A careful selection of the stationary and mobile phases is crucial. Normal-phase chromatography on silica gel with a gradient elution of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is a good starting point. For more challenging separations, High-Performance Liquid Chromatography (HPLC) may be necessary.
Q3: My compound is "oiling out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the melting point of your compound is lower than the boiling point of the solvent, or if the compound is highly impure. To resolve this, try the following:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.
-
Allow the solution to cool much more slowly to encourage crystal nucleation.
-
Try a different recrystallization solvent with a lower boiling point.
Q4: I am not getting any crystals to form, even after cooling the solution. What can I do?
A4: If crystals do not form, the solution may be supersaturated. You can try to induce crystallization by:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates microscopic scratches that can serve as nucleation sites.
-
Seeding: Add a single, pure crystal of your compound to the solution. This will provide a template for further crystal growth.
-
Concentrating the solution: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.
Data Presentation
Table 1: Solubility of Benzoic Acid in Various Solvents at 25°C
Disclaimer: The following data is for benzoic acid and should be used as an estimate for selecting a starting point for the recrystallization of this compound. Actual solubility may vary.
| Solvent | Molar Solubility (mol/L) |
| Water | 0.027 |
| Heptane | Low |
| Toluene | Lower |
| Chloroform | Reasonably High |
| Ethanol | High |
| 1,4-Dioxane | 3.088[3] |
| 1-Butanol | 2.150[3] |
| 1-Pentanol | 2.073[3] |
| 1-Hexanol | 1.622[3] |
| 1-Octanol | 1.126[3] |
Data compiled from various sources, including references[3][4].
Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol provides a general method for the recrystallization of this compound. The choice of solvent should be guided by small-scale solubility tests.
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of the chosen solvent. If the solid dissolves at room temperature, the solvent is not suitable. If it does not dissolve, gently heat the test tube. A good solvent will dissolve the solid when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to preheat the funnel and filter flask to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Column Chromatography Procedure
This protocol outlines a general method for the purification of this compound by silica gel column chromatography, which is particularly useful for separating regioisomers.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles. Allow the silica to settle, and then add a layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried, adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in increasing proportions.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by thin-layer chromatography (TLC).
-
Analysis: Combine the fractions containing the pure desired product and remove the solvent under reduced pressure.
Experimental Workflow for Purification
Caption: A general workflow for the purification of this compound.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP3619199B1 - Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
stability issues of 2-(1H-1,2,3-triazol-1-yl)benzoic acid under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-(1H-1,2,3-triazol-1-yl)benzoic acid under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: For optimal stability, it is recommended to store this compound in a cool, dry, and dark place.[1] Exposure to high temperatures, humidity, and light can accelerate degradation. For long-term storage, it is advisable to keep the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at refrigerated temperatures (e.g., 2-8 °C).
Q2: Is the 1,2,3-triazole ring in this compound susceptible to cleavage under acidic or basic conditions?
A2: The 1,2,3-triazole ring is generally aromatic and considered stable, making it resistant to cleavage under typical acidic and basic conditions. However, exposure to harsh conditions, such as concentrated acids or bases at elevated temperatures, could potentially lead to hydrolysis or rearrangement. The likelihood of such degradation is highly dependent on the specific substituents on the triazole ring.
Q3: I am observing a loss of my compound in solution over time. What could be the potential causes?
A3: The degradation of this compound in solution can be influenced by several factors, including the choice of solvent, pH of the medium, temperature, and exposure to light.[1] Photodegradation can be a significant concern for some triazole derivatives, particularly under UV or simulated solar light.[1] Hydrolysis is another potential degradation pathway, with the rate being pH-dependent.[1] It is crucial to use appropriate solvents and buffer systems and to protect the solution from light if the compound is determined to be photosensitive.
Q4: During synthesis, I've observed an unexpected side product. Could this be a degradation product?
A4: It is possible that an unexpected side product could be a result of degradation of either the starting materials or the newly formed triazole product, especially under certain reaction conditions like high temperatures or the presence of moisture.
Troubleshooting Guide
Issue 1: Inconsistent Results in Biological Assays
-
Potential Cause: Degradation of this compound in the assay medium.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare a fresh stock solution of the compound and compare its performance to the older stock.
-
Assess Medium Stability: Incubate the compound in the assay medium for the duration of the experiment and analyze for degradation using a suitable analytical method like HPLC.
-
pH and Temperature Control: Ensure the pH and temperature of the assay medium are within a stable range for the compound.
-
Light Protection: If the compound is found to be photolabile, conduct all experimental steps under light-protected conditions.
-
Issue 2: Appearance of Unknown Peaks in HPLC Analysis During Stability Studies
-
Potential Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize Degradants: If significant degradation is observed, attempt to identify the structure of the degradation products using techniques like LC-MS or LC-NMR.[2] This information is crucial for understanding the degradation pathway.
-
Systematic Stress Testing: Conduct forced degradation studies under various conditions (acidic, basic, oxidative, photolytic, thermal) to systematically identify the factors causing instability.[2]
-
Method Validation: Ensure the HPLC method is "stability-indicating," meaning it can separate the parent compound from all potential degradation products.
-
Experimental Protocols
Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[2][3] The following are generalized protocols that can be adapted for this compound.
Protocol 1: Hydrolytic Stability
-
Solution Preparation: Prepare buffer solutions at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).[1]
-
Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[1]
-
Incubation: Add a small volume of the stock solution to each buffer solution to achieve a final concentration suitable for analysis (e.g., 10 µg/mL).[1] Incubate the solutions at a constant temperature (e.g., 50°C).
-
Sampling and Analysis: Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours) and analyze by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.
Protocol 2: Photostability
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., a mixture of water and acetonitrile). Prepare a control sample by wrapping an identical sample in aluminum foil.
-
Light Exposure: Expose the sample to a light source that produces an output similar to the D65/ID65 emission standard, as recommended by ICH guidelines.[4] The overall illumination should be not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: After the exposure period, analyze both the exposed sample and the dark control by HPLC to quantify any degradation.
Data Presentation
The following tables present illustrative quantitative data from hypothetical forced degradation studies on this compound.
Table 1: Hydrolytic Degradation of this compound at 50°C
| pH | Time (hours) | % Remaining Parent Compound |
| 4.0 | 0 | 100 |
| 24 | 98.5 | |
| 7.0 | 0 | 100 |
| 24 | 99.2 | |
| 9.0 | 0 | 100 |
| 24 | 95.8 |
Table 2: Photolytic Degradation of this compound Solution
| Condition | % Remaining Parent Compound |
| Dark Control | 99.8 |
| Exposed to Light | 85.3 |
Visualizations
Caption: Workflow for assessing the stability of a chemical compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Solubility Enhancement for 2-(1H-1,2,3-triazol-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges in dissolving 2-(1H-1,2,3-triazol-1-yl)benzoic acid during your experiments.
Understanding the Molecule: Physicochemical Properties
This compound is an organic molecule featuring a benzoic acid core substituted with a triazole ring. Its solubility is governed by the interplay between the acidic carboxylic group and the aromatic rings. While specific experimental data for this exact molecule is limited, we can estimate its properties based on its structural components.
Structure:
Estimated Physicochemical Properties:
Based on the structure, we can infer the following properties, which are crucial for understanding its solubility behavior:
| Property | Estimated Value/Characteristic | Rationale |
| pKa | ~3.0 - 4.0 | The pKa of benzoic acid is approximately 4.2. The ortho-substituted triazole ring is expected to have an electron-withdrawing effect and may cause steric hindrance, forcing the carboxylic acid group out of the plane of the benzene ring. This "ortho effect" typically increases the acidity, resulting in a lower pKa. |
| Aqueous Solubility | Poor | Like benzoic acid, the molecule has a significant non-polar surface area due to the benzene and triazole rings, leading to low intrinsic solubility in water. |
| Solubility in Organic Solvents | Moderately soluble to soluble | Expected to be soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in alcohols like ethanol, owing to the aromatic and polar nature of the molecule. |
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in water. What should I do?
A1: This is expected due to the compound's low intrinsic aqueous solubility. To improve solubility in aqueous media, you should consider pH adjustment. By increasing the pH, you will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.
Q2: At what pH should I expect the compound to be soluble?
A2: As a general rule, for acidic compounds, adjusting the pH to be at least 2 units above the pKa will lead to significant ionization and improved solubility. Given the estimated pKa of 3.0-4.0, a pH of 6.0 or higher should substantially increase the solubility of this compound.
Q3: I need to dissolve the compound in an organic solvent for my reaction. Which solvent should I choose?
A3: Polar aprotic solvents are your best starting point. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent choices and are likely to dissolve the compound at high concentrations. Alcohols such as ethanol and methanol are also good options, although the solubility might be lower compared to DMSO or DMF.
Q4: Can I use a co-solvent system to improve solubility?
A4: Yes, using a co-solvent system is a very effective strategy. A mixture of water and a water-miscible organic solvent like ethanol, methanol, or DMSO can significantly enhance solubility. The organic solvent disrupts the hydrogen bonding network of water, reducing its polarity and making it a more favorable environment for your compound.
Q5: I've tried adjusting the pH, but my compound precipitates over time. What is happening?
A5: This could be due to a few factors. If you are working with a concentrated solution, the salt of your compound may still have limited solubility. Also, ensure your buffer has sufficient capacity to maintain the desired pH. A drop in pH could cause the compound to revert to its less soluble free acid form and precipitate.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
| Symptom | Possible Cause | Troubleshooting Steps |
| Compound remains as a solid precipitate in aqueous buffer. | The pH of the buffer is too low to deprotonate the carboxylic acid. | 1. Increase the pH: Adjust the pH of your buffer to be at least 2 units above the estimated pKa (aim for pH > 6.0). Use a dilute solution of a base like sodium hydroxide to make the adjustment. 2. Gentle Heating: Gently warm the solution while stirring. Increased temperature often improves solubility. 3. Use a Co-solvent: Add a small percentage (e.g., 5-10%) of a water-miscible organic solvent like ethanol or DMSO to the aqueous buffer. |
| Compound initially dissolves but then precipitates out. | The buffer capacity is insufficient to maintain the pH, or the salt form has limited solubility at the tested concentration. | 1. Increase Buffer Concentration: Use a buffer with a higher molarity to ensure stable pH. 2. Work with Lower Concentrations: Try preparing a more dilute solution of your compound. 3. Consider Salt Formation: Prepare a stable salt of your compound beforehand (see protocols below). |
Issue 2: Difficulty Dissolving in Organic Solvents
| Symptom | Possible Cause | Troubleshooting Steps |
| Compound has low solubility in a chosen organic solvent. | The polarity of the solvent is not optimal. | 1. Switch to a More Polar Aprotic Solvent: If you are using a less polar solvent, try dissolving the compound in DMSO or DMF. 2. Apply Gentle Heat: Warming the solvent while stirring can help overcome the energy barrier for dissolution. 3. Sonication: Use an ultrasonic bath to provide energy to break up the crystal lattice of the solid. |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol details the steps to dissolve this compound in an aqueous solution by modifying the pH.
-
Preparation of the Suspension:
-
Weigh the desired amount of this compound and add it to your chosen aqueous buffer (e.g., phosphate-buffered saline, PBS).
-
Stir the suspension at room temperature.
-
-
pH Adjustment:
-
While stirring, slowly add a 0.1 M solution of sodium hydroxide (NaOH) dropwise.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding the base until the solid material dissolves completely. Record the final pH.
-
-
Observation and Filtration:
-
Once dissolved, visually inspect the solution for any remaining particulates.
-
If necessary, filter the solution through a 0.45 µm filter to remove any insoluble impurities.
-
Protocol 2: Preparation of a Sodium Salt for Improved Aqueous Solubility
Creating a salt of your compound can provide a more stable and readily soluble form for aqueous applications.
-
Dissolution of the Free Acid:
-
Dissolve a known quantity of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
-
Addition of Base:
-
Add one molar equivalent of sodium hydroxide (as a concentrated aqueous solution) to the dissolved compound while stirring.
-
-
Salt Precipitation/Isolation:
-
The sodium salt may precipitate out of the solution. If not, you can induce precipitation by adding a non-polar co-solvent or by slowly evaporating the solvent.
-
Collect the solid salt by filtration and wash with a small amount of cold solvent.
-
Dry the salt under vacuum.
-
-
Solubility Testing:
-
The resulting sodium salt should be freely soluble in water. Prepare your aqueous solutions as needed.
-
Protocol 3: Using a Co-solvent System
This protocol is for dissolving the compound in a mixture of an organic solvent and water.
-
Initial Dissolution in Organic Solvent:
-
Dissolve the this compound in a small volume of a water-miscible organic solvent like DMSO or ethanol.
-
-
Addition of Aqueous Phase:
-
Slowly add your aqueous buffer to the organic solution while stirring.
-
Monitor for any signs of precipitation. If the compound begins to crash out, you may need to increase the proportion of the organic co-solvent.
-
-
Final Concentration Adjustment:
-
Continue to add the aqueous buffer until you reach your desired final concentration and co-solvent ratio.
-
Visualizing Experimental Workflows
Caption: Key strategies for enhancing the solubility of this compound.
Disclaimer: The pKa and solubility information provided are estimates based on chemical principles. It is recommended to experimentally determine these values for your specific application.
Technical Support Center: Regioselective Triazole Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to regioisomer formation in 1,2,3-triazole synthesis via azide-alkyne cycloaddition reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during triazole synthesis, focusing on achieving high regioselectivity.
Issue 1: My thermal azide-alkyne cycloaddition is producing a mixture of 1,4- and 1,5-disubstituted triazoles. How can I obtain a single regioisomer?
Answer: The thermal Huisgen 1,3-dipolar cycloaddition often results in a mixture of 1,4- and 1,5-regioisomers because the activation energies for the formation of both isomers are similar.[1][2] To achieve high regioselectivity, a catalyzed reaction is strongly recommended.
-
For exclusive synthesis of 1,4-disubstituted triazoles: Employ the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly regioselective for the 1,4-isomer and is considered a prime example of "click chemistry".[3][4]
-
For exclusive synthesis of 1,5-disubstituted triazoles: Utilize the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which selectively yields the 1,5-isomer.[2][5]
Issue 2: I am performing a CuAAC reaction, but I am still observing the formation of the 1,5-isomer. What is causing this?
Answer: While CuAAC is highly selective for the 1,4-isomer, contamination with the 1,5-isomer can occur under certain conditions. The primary reason is often a competing thermal cycloaddition reaction running in parallel.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Elevated temperatures can promote the non-catalyzed thermal cycloaddition, which produces both regioisomers. Whenever possible, conduct the reaction at room temperature.
-
Ensure an Efficient Copper(I) Catalyst System:
-
Source of Copper(I): The active catalyst is Cu(I). If starting with a Cu(II) salt (e.g., CuSO₄), ensure a sufficient amount of a reducing agent (e.g., sodium ascorbate) is present to generate and maintain the Cu(I) oxidation state.[3]
-
Ligand Stabilization: Use a stabilizing ligand, such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), to protect the Cu(I) from oxidation and disproportionation, thereby maintaining a high concentration of the active catalyst.[6]
-
-
Solvent Choice: Ensure your reactants and the copper catalyst are soluble in the chosen solvent. Poor solubility can slow down the catalytic cycle, making the thermal reaction more competitive. Polar aprotic solvents like DMSO and DMF are often effective.
Issue 3: My RuAAC reaction for the synthesis of the 1,5-isomer is giving a low yield. How can I improve this?
Answer: Low yields in RuAAC reactions can be attributed to several factors, including catalyst deactivation, poor substrate solubility, or inappropriate solvent choice.
Troubleshooting Steps:
-
Catalyst Handling: Ruthenium catalysts, such as CpRuCl(PPh₃)₂ or CpRuCl(COD), can be sensitive to air and moisture.[5][7] It is crucial to handle them under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Selection: A variety of aprotic solvents can be used for RuAAC, with aromatic solvents like benzene or toluene, and ethers such as THF and dioxane being common choices.[5] For aryl azides, DMF has been shown to be effective, particularly with the [Cp*RuCl]₄ catalyst.[5] Protic solvents are generally not suitable and can lead to low yields and byproduct formation.[5]
-
Temperature Optimization: While some RuAAC reactions proceed at room temperature, particularly with highly reactive catalysts like Cp*RuCl(COD), heating is often employed to shorten reaction times.[5] Optimize the temperature for your specific substrates and catalyst.
-
Substrate Purity: Ensure the purity of your azide and alkyne starting materials. Impurities can sometimes interfere with the catalyst.
Issue 4: I have a mixture of 1,4- and 1,5-triazole regioisomers. How can I separate them?
Answer: The separation of triazole regioisomers can be challenging due to their similar physical properties. However, several techniques can be employed.
Troubleshooting Steps:
-
Column Chromatography: This is the most common method for separating regioisomers.
-
Solvent System Optimization: Carefully screen different solvent systems (e.g., combinations of hexanes/ethyl acetate, dichloromethane/methanol) to find a system that provides the best separation on TLC before attempting a column.
-
Stationary Phase: Standard silica gel is usually effective.
-
-
Crystallization: If the isomers have different crystallization properties, fractional crystallization can be an effective purification method.
-
Solvent Screening: Experiment with various solvents to find one in which one isomer is significantly less soluble than the other.
-
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can be used.[8] Normal-phase or reverse-phase columns can be effective depending on the properties of the triazoles.
Data Presentation
Table 1: Comparison of Catalytic Systems for Regioselective Triazole Synthesis
| Feature | Copper(I)-Catalyzed (CuAAC) | Ruthenium(II)-Catalyzed (RuAAC) | Thermal (Huisgen Cycloaddition) |
| Product | 1,4-disubstituted 1,2,3-triazole | 1,5-disubstituted 1,2,3-triazole | Mixture of 1,4- and 1,5-isomers |
| Regioselectivity | High to excellent | High to excellent | Low to none |
| Common Catalysts | CuSO₄/NaAsc, CuI, [Cu(CH₃CN)₄]PF₆ | CpRuCl(PPh₃)₂, CpRuCl(COD) | None |
| Typical Solvents | tBuOH/H₂O, DMSO, DMF, THF | Toluene, Benzene, Dioxane, THF, DMF | Toluene, Xylene |
| Typical Temperature | Room Temperature to 60 °C | Room Temperature to 110 °C | 80 °C to 140 °C |
| Internal Alkynes | Generally not reactive | Reactive | Reactive |
Table 2: Effect of Ligands on CuAAC Regioselectivity and Rate
| Ligand | Key Feature | Impact on Reaction |
| TBTA | High stability for Cu(I) | Excellent regioselectivity, high reaction rates. |
| THPTA | Water-soluble | Ideal for bioconjugation in aqueous media, accelerates the reaction.[6] |
| BTTAA | Water-soluble, highly accelerating | Significantly increases reaction rates, suitable for biological applications. |
| None | Simple, but prone to oxidation | Lower rates, potential for side reactions and decreased regioselectivity. |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazoles (CuAAC)
-
To a solution of the azide (1.0 equiv) and the terminal alkyne (1.0-1.2 equiv) in a suitable solvent (e.g., tBuOH/H₂O 1:1, DMF, or DMSO) is added a freshly prepared solution of sodium ascorbate (0.1-0.3 equiv) in water.
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv) is then added, and the reaction mixture is stirred vigorously at room temperature.
-
The reaction is monitored by TLC or LC-MS until the starting materials are consumed (typically 1-24 hours).
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure 1,4-disubstituted 1,2,3-triazole.[9]
Protocol 2: General Procedure for Ruthenium(II)-Catalyzed Synthesis of 1,5-Disubstituted 1,2,3-Triazoles (RuAAC)
-
Under an inert atmosphere (e.g., argon), a solution of the azide (1.0 equiv) and the alkyne (1.0-1.2 equiv) is prepared in an anhydrous aprotic solvent (e.g., toluene, THF, or dioxane).
-
The ruthenium catalyst (e.g., CpRuCl(PPh₃)₂ or CpRuCl(COD), 0.01-0.05 equiv) is added to the solution.[5]
-
The reaction mixture is stirred at the desired temperature (room temperature to 100 °C) and monitored by TLC or LC-MS.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography on silica gel to yield the pure 1,5-disubstituted 1,2,3-triazole.[7]
Visualizations
Caption: Decision workflow for regioselective triazole synthesis.
Caption: Troubleshooting guide for unexpected 1,5-isomer formation in CuAAC.
References
- 1. Understanding the mechanism and regioselectivity of the copper( i ) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DF ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10653J [pubs.rsc.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. ilacadofsci.com [ilacadofsci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantiomer separation of triazole fungicides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-(1H-1,2,3-triazol-1-yl)benzoic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of 2-(1H-1,2,3-triazol-1-yl)benzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for scaling up the production of this compound?
A1: Two primary routes are suitable for the large-scale synthesis of this compound: the Ullmann condensation and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". The choice between these methods depends on factors such as the availability and cost of starting materials, desired purity profile, and process safety considerations.
Q2: A major challenge in the synthesis is the formation of the N1- and N2-isomers. How can I selectively synthesize or separate the desired N1-isomer, this compound?
A2: The formation of both N1 and N2 regioisomers is a common issue, particularly in the Ullmann condensation.[1] Separation of these isomers can be challenging due to their similar physical properties. A key strategy for isolating the desired isomer is through the formation of a potassium salt. In some cases, the potassium salt of one isomer exhibits different solubility, allowing for its separation by crystallization.[2] For instance, in the synthesis of a similar compound, the desired N2-isomer's potassium salt was selectively crystallized, leaving the N1-isomer in the mother liquor.[2] This approach can be explored for the separation of the N1-isomer of this compound.
Q3: What are the key safety precautions to consider when scaling up this synthesis?
A3: When scaling up, several safety precautions are crucial. If employing the click chemistry route, it's important to handle organic azides with care as they can be explosive, especially in the presence of heat or metal catalysts. It is recommended to use them in solution and avoid isolation of the neat azide. For the Ullmann coupling, high reaction temperatures may be required, necessitating careful monitoring and control to prevent runaway reactions. Ensure proper ventilation and use appropriate personal protective equipment (PPE).
Q4: How can I monitor the reaction progress effectively during a large-scale synthesis?
A4: Effective reaction monitoring is critical for process control and optimization. Techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. For large-scale production, HPLC is often the preferred method for its quantitative accuracy in determining the consumption of starting materials and the formation of products and byproducts.
Experimental Protocols
Protocol 1: Ullmann Condensation for N1-Arylation
This protocol outlines a general procedure for the copper-catalyzed N-arylation of 1H-1,2,3-triazole with a 2-halobenzoic acid. Optimization of the ligand, base, solvent, and temperature is often necessary for achieving high yield and selectivity for the N1-isomer.
Materials:
-
2-Iodobenzoic acid or 2-Bromobenzoic acid
-
1H-1,2,3-triazole
-
Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)
-
Ligand (e.g., 1,10-phenanthroline, L-proline)
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Dioxane)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the 2-halobenzoic acid, 1H-1,2,3-triazole, base, and ligand.
-
Add the solvent and stir the mixture to ensure homogeneity.
-
Add the copper catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically between 100-150 °C) and monitor the reaction progress by HPLC or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with an aqueous acid (e.g., 1M HCl) to precipitate the product.
-
Filter the crude product, wash with water, and dry under vacuum.
-
Purify the crude product, which will be a mixture of N1 and N2 isomers, as described in the purification section.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the synthesis of this compound via a click chemistry approach, starting from 2-aminobenzoic acid.
Step 1: Synthesis of 2-Azidobenzoic acid
-
Dissolve 2-aminobenzoic acid in an aqueous solution of hydrochloric acid and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C, to form the diazonium salt.
-
In a separate flask, dissolve sodium azide (NaN₃) in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Extract the 2-azidobenzoic acid with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Caution: Do not fully evaporate the solvent to dryness to avoid isolating neat, potentially explosive, 2-azidobenzoic acid. Proceed to the next step with the azide in solution.
Step 2: Cycloaddition with Acetylene
-
To the solution of 2-azidobenzoic acid, add a suitable solvent such as a mixture of tert-butanol and water.
-
Add a source of acetylene. For laboratory scale, calcium carbide can be used, or acetylene gas can be bubbled through the solution. For larger scale, safer acetylene surrogates might be considered.
-
Prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and sodium ascorbate in water.
-
Add the catalyst solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC.
-
Once the reaction is complete, acidify the mixture with aqueous HCl to precipitate the product.
-
Filter the product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for Ullmann Condensation of 1H-1,2,3-triazole with Aryl Halides (Literature Examples for Analogous Compounds)
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-4-methylbenzoic acid | Cu₂O (no ligand) | K₂CO₃ | MeCN | Reflux | 18 | 61 (N2-isomer) | [2] |
| 2-Iodobenzoic acid derivative | CuI | K₂CO₃ | THF/DMF | 65 | - | 81:19 (N2:N1) | [1] |
| 4-Iodotoluene | Cu₂O / N-ligand-B | Cs₂CO₃ | DMF | 100 | 24 | 55.5 | [3] |
| 4-Iodoanisole | CuI(PPh₃)₃ | t-BuOLi | DMF | 140 | 18 | High | [4] |
Table 2: Typical Reaction Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Azide Component | Alkyne Component | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzyl azide | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | Room Temp | 1-4 | 73 | [5] |
| Azidomethaneboronate | Ethyl propiolate | CuSO₄, Sodium Ascorbate | t-BuOH/H₂O | Room Temp | 6 | High | [6] |
Troubleshooting Guide
Issue: Low Yield in Ullmann Condensation
| Possible Cause | Troubleshooting Step |
| Inactive Copper Catalyst | Use fresh, high-purity CuI or Cu₂O. Ensure anhydrous conditions as moisture can deactivate the catalyst. |
| Poor Ligand Performance | Screen different ligands (e.g., phenanthroline, L-proline, diamines) to find the optimal one for N1-selectivity. |
| Insufficient Base Strength | Use a stronger base like Cs₂CO₃, or ensure the base is finely powdered for better reactivity. |
| Suboptimal Temperature | Optimize the reaction temperature. Too low may result in slow conversion, while too high can lead to decomposition. |
| Dehalogenation of Starting Material | This side reaction can occur, especially with more reactive aryl halides. Consider using a less reactive halide (e.g., bromo instead of iodo) and optimizing the reaction temperature. |
Issue: Poor N1:N2 Regioselectivity
| Possible Cause | Troubleshooting Step |
| Steric Hindrance | The steric environment around the nitrogen atoms of the triazole and the aryl halide influences regioselectivity. Modifying the starting materials (if possible) or the ligand can alter the steric interactions in the transition state. |
| Reaction Conditions | Systematically vary the solvent, temperature, and ligand to find conditions that favor the formation of the N1-isomer. |
| Difficult Separation | If a mixture is unavoidable, focus on developing an efficient purification method. Explore crystallization of the free acid or its salts (e.g., potassium salt) from different solvent systems. |
Issue: Incomplete Reaction in CuAAC
| Possible Cause | Troubleshooting Step |
| Oxidation of Cu(I) Catalyst | Ensure an adequate amount of reducing agent (sodium ascorbate) is present. Degas the solvents to remove dissolved oxygen. |
| Poor Quality of Reagents | Use pure starting materials. Impurities in the azide or alkyne can inhibit the catalyst. |
| Low Solubility of Reagents | Use a co-solvent (e.g., t-BuOH, THF, DMSO) to ensure all reactants are in solution. |
Visualizations
Caption: Experimental workflow for the Ullmann condensation synthesis.
References
- 1. EP3619199B1 - Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Synthesis of 1,2,3-triazol-1-yl-methaneboronic acids via click chemistry: an easy access to a new potential scaffold for protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Coupling of 2-(1H-1,2,3-triazol-1-yl)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to successfully couple 2-(1H-1,2,3-triazol-1-yl)benzoic acid with various amines. This resource offers detailed troubleshooting advice and answers to frequently asked questions to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most effective coupling reagents for this compound?
A1: For the coupling of this compound, particularly with sterically hindered or poorly nucleophilic amines, uronium/aminium salt-based reagents are highly recommended.[1][2]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is often considered the superior choice due to its high reactivity and ability to suppress racemization.[1][2] It forms a highly reactive OAt-active ester, which facilitates efficient coupling.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also very effective and commonly used.[2]
-
COMU (O-(1-Cyano-2-ethoxy-2-oxoethylideneamino)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a newer generation reagent comparable in efficiency to HATU.[1]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a good phosphonium-based alternative that can minimize side reactions like guanidinylation.[3]
For less challenging couplings, carbodiimide reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like Oxyma Pure can be a cost-effective option.[4]
Q2: What is the optimal order of reagent addition for a HATU-mediated coupling?
A2: The generally recommended and mechanistically sound order of addition is to pre-activate the carboxylic acid before introducing the amine.[5][6] This minimizes the potential for a side reaction where HATU reacts with the amine to form an inactive guanidinium byproduct.[3]
-
Step 1: Dissolve this compound in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Step 2: Add a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine.
-
Step 3: Add HATU and allow the mixture to stir for several minutes (5-15 minutes) for pre-activation.
-
Step 4: Add the amine component to the activated carboxylic acid solution.
Q3: Which solvents and bases are most suitable for this coupling reaction?
A3: The choice of solvent is primarily dictated by the solubility of the starting materials.[5][6]
-
Solvents: Anhydrous DMF (N,N-Dimethylformamide) is a common and effective choice due to its high polarity and ability to dissolve a wide range of substrates.[6] Anhydrous DCM (Dichloromethane) is another suitable option, particularly if the product is less polar and easier to isolate.[5]
-
Bases: A non-nucleophilic tertiary amine base is crucial to neutralize the acid formed during the reaction without competing with the primary/secondary amine substrate. DIPEA (N,N-Diisopropylethylamine) is the most commonly used base for HATU-mediated couplings.[6] Triethylamine can also be used. Using a nucleophilic base like pyridine is not recommended as it can react with the activated acid.[6]
Q4: My reaction is sluggish or fails to go to completion. What are the likely causes and solutions?
A4: Several factors can lead to incomplete or slow reactions:
-
Steric Hindrance: The bulky nature of either the this compound or the amine partner can physically block the reaction.[1][2]
-
Poor Nucleophilicity of the Amine: Electron-deficient anilines or other amines with reduced nucleophilicity can be difficult to acylate.
-
Inadequate Reagents or Conditions: The coupling reagent may not be potent enough, or the reaction conditions (temperature, concentration) may be suboptimal.[2]
-
Moisture: Water in the reaction can hydrolyze the activated ester intermediate, leading to low yields.[6]
Solutions:
-
Increase the reaction temperature, but monitor carefully to avoid racemization.[1]
-
Extend the reaction time, potentially running it overnight.[1]
-
Use a higher concentration of reagents.[1]
-
Ensure all reagents and solvents are strictly anhydrous.[6]
Q5: I am observing significant side product formation. How can I improve the purity of my product?
A5: Side product formation is a common issue. Here are some potential causes and their remedies:
-
Guanidinylation of the Amine: This occurs when using uronium/aminium reagents (like HATU, HBTU) if the amine is added before the carboxylic acid is fully activated. To avoid this, always pre-activate the acid with the coupling reagent and base before adding the amine.[3]
-
Byproducts from the Coupling Reagent: HATU and HBTU generate tetramethylurea as a byproduct, which can be difficult to remove during workup.[7] Purification via column chromatography or HPLC is often necessary.
-
Racemization: Prolonged reaction times at elevated temperatures can lead to loss of stereochemical integrity if the amine is chiral. Use of additives like HOAt (present in HATU) helps to suppress this.[2]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the coupling of this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | 1. Steric Hindrance: The coupling site is sterically congested.[1][2] 2. Poorly Reactive Amine: The amine is electron-deficient or has low nucleophilicity. 3. Insufficient Reagent Activity: The chosen coupling reagent (e.g., EDC/HOBt) is not strong enough.[2] 4. Presence of Moisture: Water is hydrolyzing the activated intermediate.[6] | 1. Switch to a more potent coupling reagent like HATU or COMU.[1][2] 2. Increase the reaction temperature to 40-50°C.[4] 3. Increase the equivalents of the coupling reagent and amine (1.2-1.5 eq).[1] 4. Ensure all glassware is oven-dried and use anhydrous solvents and reagents.[6] |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient Reaction Time: The reaction has not been allowed to proceed to completion.[1] 2. Suboptimal Reagent Concentration: Dilute conditions are slowing the reaction rate.[1] 3. Incomplete Activation: The pre-activation step was too short or inefficient. | 1. Extend the reaction time (e.g., from 2 hours to overnight).[1] 2. Increase the concentration of the reactants. 3. Perform a "double coupling": after the initial reaction time, add a fresh portion of activated acid.[1] |
| Multiple Spots on TLC/LC-MS (Impure Product) | 1. Guanidinylation Side Reaction: The uronium reagent has reacted with the amine.[3] 2. Byproduct Contamination: Byproducts from the coupling reagent (e.g., tetramethylurea) are present.[7] 3. Racemization: If applicable, epimers are being formed.[2] | 1. Ensure the correct order of addition (pre-activate the acid before adding the amine).[5] Alternatively, switch to a phosphonium reagent like PyBOP.[3] 2. Optimize the workup and purification procedure (e.g., aqueous washes, column chromatography). 3. Minimize reaction temperature and time. Use a reagent/additive system known to reduce racemization (e.g., HATU).[2] |
| Difficulty in Product Purification | 1. Polar Byproducts: Byproducts like tetramethylurea are polar and co-elute with the product.[7] 2. Product Solubility Issues: The product may be difficult to separate from starting materials or byproducts due to similar solubility profiles. | 1. For HATU-related byproducts, consider an acidic aqueous wash during workup to protonate and remove some of the basic impurities. 2. Explore different solvent systems for column chromatography or consider preparative HPLC for purification.[5] |
Experimental Protocols
General Protocol for HATU-Mediated Amide Coupling
This protocol provides a general methodology for the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.2 eq)
-
HATU (1.1 - 1.2 eq)
-
DIPEA (2.0 - 3.0 eq)
-
Anhydrous DMF or DCM
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound.
-
Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.
-
Add DIPEA to the solution and stir for 2 minutes.
-
Add HATU in one portion and stir the mixture at room temperature for 10-15 minutes to allow for pre-activation.
-
Add the amine (neat or as a solution in the reaction solvent) to the activated acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Relative Reactivity | Common Byproducts | Key Advantages | Key Disadvantages |
| HATU | Uronium/Aminium | Very High | Tetramethylurea, HOAt | High efficiency for hindered couplings, low racemization.[1][2] | Cost, potential for guanidinylation.[3][7] |
| HBTU | Uronium/Aminium | High | Tetramethylurea, HOBt | Good general-purpose reagent, widely used.[2] | Potential for guanidinylation, HOBt is explosive.[3][4] |
| COMU | Uronium/Aminium | Very High | Tetramethylurea, Oxyma | High efficiency, Oxyma-based (safer than HOBt).[1] | Cost. |
| PyBOP | Phosphonium | High | HMPA (from BOP), Pyrrolidine | No guanidinylation side reaction.[3] | Carcinogenic byproduct (HMPA) with original BOP. |
| EDC/Oxyma | Carbodiimide | Moderate | EDC-urea, Oxyma | Cost-effective, water-soluble byproduct. | Lower reactivity, not ideal for difficult couplings.[2] |
Visualizations
Experimental Workflow
Caption: General workflow for the HATU-mediated coupling of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues in the amide coupling reaction.
References
Validation & Comparative
A Comparative Guide to 2-(1H-1,2,3-triazol-1-yl)benzoic Acid and Other Benzoic Acid Derivatives for Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a chemical scaffold is a critical decision in the pursuit of novel therapeutics. Benzoic acid and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of 2-(1H-1,2,3-triazol-1-yl)benzoic acid and other benzoic acid derivatives, with a focus on their potential applications in oncology, antioxidant therapies, and antimicrobial development. While direct experimental data for this compound is limited in publicly available literature, this guide leverages data from closely related isomers and other derivatives to provide valuable insights into its potential performance and structure-activity relationships.
Introduction to Triazolyl Benzoic Acids
The incorporation of a triazole ring into the benzoic acid scaffold has been a strategy of interest in medicinal chemistry. Triazoles are known to be metabolically stable and can participate in hydrogen bonding and dipole-dipole interactions, which can enhance binding to biological targets. The position of the triazole ring on the benzoic acid core, as well as the specific triazole isomer (1,2,3-triazole vs. 1,2,4-triazole), can significantly influence the pharmacological properties of the resulting molecule.
Anticancer Activity: A Comparative Overview
Table 1: In Vitro Anticancer Activity of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids
| Compound ID | Modification on Benzoic Acid Moiety | Cancer Cell Line | IC50 (µM)[1][2][3] |
| Hybrid 2 | 5-Amino-3-phenoxy-1,2,4-triazole | MCF-7 | 18.7 |
| HCT-116 | 25.7 | ||
| Hybrid 5 | Derivative of Hybrid 1 | MCF-7 | 15.6 |
| HCT-116 | 23.9 | ||
| Hybrid 14 | Substituted benzylidene | MCF-7 | 15.6 |
| HCT-116 | 23.9 | ||
| Hybrid 15 | Isothiocyanate | MCF-7 | 17.2 |
| HCT-116 | 25.1 | ||
| Doxorubicin (Reference) | - | MCF-7 | 19.7 |
| HCT-116 | 22.6 |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data presented in Table 1 highlights that certain derivatives of 4-(1H-1,2,4-triazol-1-yl)benzoic acid exhibit anticancer activity comparable to or even exceeding that of the standard chemotherapeutic drug, doxorubicin, against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.[1][2][3] Notably, these compounds demonstrated weaker cytotoxic effects toward normal cells (RPE-1) compared to doxorubicin, suggesting a degree of selectivity.[1][2][3] Further investigations have shown that some of these hybrids induce apoptosis in cancer cells.[1][2][3]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (MCF-7 and HCT-116) and a normal cell line (RPE-1) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds and the reference drug (doxorubicin) for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL). The plates were incubated for another 4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in a solubilization solution (e.g., dimethyl sulfoxide).
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value was determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antioxidant Activity: A Comparative Overview
The antioxidant potential of triazole-containing benzoic acid derivatives has also been investigated. The following table summarizes the antioxidant activity of some 4-(1H-triazol-1-yl)benzoic acid hybrids, as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Table 2: In Vitro Antioxidant Activity of 4-(1H-triazol-1-yl)benzoic Acid Hybrids
| Compound ID | Radical Scavenging Activity (%) at 100 µg/mL | IC50 (µg/mL) |
| DPPH [4] | ABTS [4] | |
| Hybrid 1 (thioether derivative) | 89.95 ± 0.34 | 88.59 ± 0.13 |
| Hybrid 2 | - | 62.00 ± 0.24 |
| Hybrid 3 | - | 29.98 ± 0.13 |
| BHA (Reference) | 95.02 ± 0.74 | 96.18 ± 0.33 |
BHA: Butylatedhydroxyanisole, a standard antioxidant.
The data indicates that the thioether derivative (Hybrid 1) of 4-(1H-triazol-1-yl)benzoic acid exhibits significant antioxidant activity, comparable to the standard antioxidant BHA.[4] The position and nature of substituents on the triazole and benzoic acid rings play a crucial role in the antioxidant capacity of these molecules.[4]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A fresh solution of DPPH in methanol was prepared.
-
Reaction Mixture: Different concentrations of the test compounds and a standard antioxidant (BHA) were added to the DPPH solution.
-
Incubation: The reaction mixtures were incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions was measured at a specific wavelength (e.g., 517 nm) against a blank.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity was calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, was determined from a plot of scavenging activity against compound concentration.
Antimicrobial Activity: A Broader Perspective on Benzoic Acid Derivatives
While specific antimicrobial data for this compound is scarce, the broader class of benzoic acid derivatives has well-documented antimicrobial properties. The antimicrobial efficacy is often dependent on the pH of the medium, with the undissociated form of the acid being more active.
Table 3: Minimum Inhibitory Concentration (MIC) of Benzoic Acid and a Derivative Against Various Microorganisms
| Compound | Microorganism | MIC (µg/mL) |
| Benzoic Acid | Escherichia coli | 1000 |
| Staphylococcus aureus | 125 | |
| Candida albicans | 250 | |
| 2-Hydroxybenzoic Acid (Salicylic Acid) | Escherichia coli | 1000 |
| Staphylococcus aureus | 62.5 |
The data in Table 3 illustrates the antimicrobial activity of benzoic acid and one of its well-known derivatives, salicylic acid. The potency can be influenced by substituents on the benzene ring. For instance, the introduction of a hydroxyl group at the ortho position (salicylic acid) enhances the activity against Staphylococcus aureus compared to the parent benzoic acid.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Microorganism Preparation: Standardized suspensions of the test microorganisms were prepared in a suitable broth medium.
-
Serial Dilution: Two-fold serial dilutions of the test compounds were prepared in a 96-well microtiter plate.
-
Inoculation: Each well was inoculated with the microbial suspension.
-
Incubation: The plates were incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Synthesis and Signaling Pathways
The synthesis of triazolyl benzoic acids can be achieved through various synthetic routes. A common approach involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry."
Caption: General workflow for the synthesis of this compound derivatives via click chemistry.
The anticancer activity of many benzoic acid derivatives is attributed to their ability to interfere with critical cellular signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: A simplified diagram of a hypothetical signaling pathway targeted by anticancer benzoic acid derivatives.
Experimental and Drug Discovery Workflow
The process of identifying and developing new drug candidates from a class of compounds like benzoic acid derivatives follows a structured workflow.
Caption: A generalized workflow for the discovery and development of drugs based on benzoic acid derivatives.
Conclusion
This comparative guide underscores the therapeutic potential of benzoic acid derivatives, particularly those incorporating a triazole moiety. While direct experimental data for this compound is currently limited, the promising anticancer and antioxidant activities of its isomers and related derivatives suggest that it is a scaffold worthy of further investigation. The structure-activity relationships discussed herein provide a foundation for the rational design of novel and potent therapeutic agents. Further research is warranted to synthesize and evaluate the biological activities of this compound to fully elucidate its potential in drug discovery.
References
- 1. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Unveiling the Biological Potential: A Comparative In Vitro Analysis of Triazole Benzoic Acid Derivatives
In the quest for novel therapeutic agents, researchers and drug development professionals are increasingly turning their attention to heterocyclic compounds, with triazole derivatives showing significant promise in a variety of biological applications. This guide provides a comparative analysis of the in vitro biological activity of a representative triazole benzoic acid compound, 2-(1H-1,2,3-triazol-1-yl)benzoic acid, and its analogs. Due to the limited direct experimental data on this specific molecule in the public domain, this guide draws upon published data for structurally related and biologically active 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids to provide a valuable comparative framework.
This guide will focus on the evaluation of anticancer activity, a key area where triazole derivatives have demonstrated considerable potential. We will compare the cytotoxic effects of selected 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids against human cancer cell lines and present the data alongside standard chemotherapeutic agents for a comprehensive assessment. Detailed experimental protocols for the assays employed are also provided to ensure reproducibility and facilitate further research.
Comparative Analysis of Anticancer Activity
The in vitro cytotoxic activity of two promising 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, designated as Hybrid 2 and Hybrid 14, was evaluated against two human cancer cell lines: MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma).[1][2][3][4] The results are presented in Table 1, alongside the standard anticancer drug Doxorubicin for comparison. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, were determined using the MTT assay.
Table 1: Comparative in vitro cytotoxic activity of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids and Doxorubicin.
| Compound | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) |
| Hybrid 2 | 15.6 | 23.9 |
| Hybrid 14 | 19.7 | 22.6 |
| Doxorubicin | 19.7 | 22.6 |
The data indicates that both Hybrid 2 and Hybrid 14 exhibit potent inhibitory activities against both MCF-7 and HCT-116 cancer cell lines, with IC50 values in the micromolar range.[1][2][3][4] Notably, these compounds demonstrated cytotoxic effects comparable to the well-established chemotherapeutic agent, Doxorubicin.[1][2][3][4]
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of scientific findings. The following section outlines the protocol for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6][7]
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6][7] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well microplates
-
Test compounds (e.g., 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids)
-
Doxorubicin (as a positive control)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds or Doxorubicin. A control group receiving only the vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours) under the same conditions.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution are added to each well. The plates are then incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration.
Visualizing the Workflow and Comparative Logic
To further clarify the experimental process and the comparative framework, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow of the MTT assay for determining cytotoxicity.
Caption: Logical relationship for the comparative analysis of triazole derivatives.
References
- 1. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to 1,2,3-Triazole and 1,2,4-Triazole Linkers in Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, triazole rings are a cornerstone as versatile linkers in drug design. Their isomeric forms, the 1,2,3-triazole and the 1,2,4-triazole, offer distinct advantages and disadvantages that can significantly impact a drug candidate's pharmacokinetic and pharmacodynamic profiles. This guide provides an objective comparison of these two pivotal linkers, supported by experimental data, to inform strategic decisions in drug development.
The fundamental difference between these isomers lies in the arrangement of their three nitrogen atoms within the five-membered ring. In 1,2,3-triazoles, the nitrogen atoms are in adjacent positions, whereas 1,2,4-triazoles have a nitrogen atom separated from the other two.[1] This seemingly subtle structural variation has a profound influence on the molecule's electronic distribution, dipole moment, and hydrogen bonding capabilities, ultimately shaping its pharmacological properties.[1]
Physicochemical Properties: A Tale of Two Isomers
The distinct arrangement of nitrogen atoms in 1,2,3- and 1,2,4-triazoles leads to different physicochemical properties that are critical in drug design. The 1,2,3-triazole, often synthesized via "click chemistry," is renowned for its exceptional chemical stability.[1] In contrast, the 1,2,4-triazole ring is a well-established pharmacophore in many commercially available drugs, particularly antifungals.[1]
| Property | 1,2,3-Triazole Linker | 1,2,4-Triazole Linker | Significance in Drug Design |
| Synthesis | Commonly synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"), which is highly efficient and regioselective for the 1,4-disubstituted isomer.[1] | Synthesized through various methods, often involving the condensation of compounds containing hydrazines or amidines. | "Click chemistry" offers a more straightforward and reliable method for incorporating the 1,2,3-triazole linker into complex molecules. |
| Chemical Stability | Exceptionally stable to hydrolysis, oxidation, and reduction.[1] | Generally stable, but can be susceptible to certain metabolic pathways. | High stability of the 1,2,3-triazole linker ensures the integrity of the drug molecule until it reaches its target. |
| Dipole Moment | The 1,4-disubstituted 1,2,3-triazole has a significant dipole moment. | The dipole moment varies depending on the substitution pattern. | The dipole moment influences solubility, membrane permeability, and interactions with biological targets. |
| Hydrogen Bonding | The nitrogen atoms can act as hydrogen bond acceptors. | The nitrogen atoms can act as both hydrogen bond donors and acceptors. | Hydrogen bonding is crucial for target recognition and binding affinity. |
| Metabolic Stability | Generally considered to be metabolically robust. | Can be susceptible to metabolism, particularly N-dealkylation or oxidation. | Metabolic stability dictates the half-life and dosage regimen of a drug. |
Biological Activity and Applications: A Comparative Overview
Both 1,2,3- and 1,2,4-triazole linkers have been successfully incorporated into a wide array of biologically active compounds, demonstrating their utility in targeting various diseases. However, there are notable trends in their applications.
The 1,2,4-triazole moiety is a hallmark of many successful antifungal drugs, such as fluconazole and itraconazole.[1] Their mechanism of action often involves the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal cell membrane biosynthesis.[1] This isomer has also been extensively explored in the development of anticancer and antibacterial agents.[1]
The 1,2,3-triazole linker, largely due to the advent of click chemistry, has seen a surge in its use in recent drug discovery efforts. It has been incorporated into a diverse range of therapeutic candidates, including anticancer, antimicrobial, and antiviral agents.[1][2] For instance, a number of 1,2,3-triazole-containing compounds have shown potent antiproliferative activity against various cancer cell lines.[2]
| Biological Target/Application | 1,2,3-Triazole Linker Examples (IC50/MIC) | 1,2,4-Triazole Linker Examples (IC50/MIC) |
| Anticancer (MCF-7 cell line) | Compound 15 : 46 µM[2] | Compound T2 : 3.84 μM (against HCT116)[3] |
| Antifungal (Candida albicans) | - | Fluconazole: MICs vary widely depending on the strain |
| Antibacterial (M. tuberculosis) | Some compounds with MICs as low as 0.78 µg/mL[1] | Derivatives with potent activity against M. tuberculosis H37Rv[1] |
Experimental Protocols
Synthesis of a 1,4-Disubstituted 1,2,3-Triazole Linker via CuAAC ("Click Chemistry")
This protocol describes a general procedure for the copper(I)-catalyzed azide-alkyne cycloaddition.
Materials:
-
An organic azide
-
A terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of t-BuOH and water)
Procedure:
-
Dissolve the organic azide and terminal alkyne in the chosen solvent system.
-
Add a catalytic amount of CuSO₄·5H₂O and a reducing agent, such as sodium ascorbate, to generate the active Cu(I) species in situ.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, work up the reaction by extracting the product with an organic solvent.
-
Purify the product by column chromatography.
Metabolic Stability Assay in Human Liver Microsomes (HLM)
This protocol provides a general method for assessing the metabolic stability of a compound.
Materials:
-
Test compound
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard
Procedure:
-
Pre-incubate the test compound with HLM in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Visualizing the Concepts
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: Comparative Synthesis of Triazole Isomers.
Caption: Experimental Workflow for Metabolic Stability Assay.
Caption: Influence of Linker on Drug-Target Interaction.
Conclusion
The choice between a 1,2,3-triazole and a 1,2,4-triazole linker is a critical decision in drug design that should be guided by the specific therapeutic goal. The 1,2,3-triazole, with its robust stability and ease of synthesis via "click" chemistry, is an excellent choice for constructing complex molecules where linker integrity is paramount. The 1,2,4-triazole, a proven pharmacophore in numerous approved drugs, offers a well-trodden path for developing agents that target specific enzyme families, particularly in the antifungal space. Ultimately, a thorough understanding of the distinct properties of each isomer, supported by rigorous experimental evaluation, will empower medicinal chemists to design more effective and safer medicines.
References
Structural Elucidation of 2-(1H-1,2,3-triazol-1-yl)benzoic acid: A Comparative Guide to Spectroscopic and Crystallographic Techniques
For Researchers, Scientists, and Drug Development Professionals
The definitive structural confirmation of novel chemical entities is a cornerstone of chemical and pharmaceutical research. This guide provides a comparative overview of analytical techniques for elucidating the structure of 2-(1H-1,2,3-triazol-1-yl)benzoic acid, with a primary focus on single-crystal X-ray crystallography. While a dedicated crystallographic information file (CIF) for this specific isomer is not publicly available, this guide leverages data from its close isomer, 4-(1H-1,2,3-triazol-1-yl)benzoic acid, and other spectroscopic methods to provide a comprehensive analytical framework.
Comparative Analysis of Structural Elucidation Techniques
The structural confirmation of this compound relies on a combination of techniques that provide complementary information. X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state, while spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) provide crucial information about the connectivity, functional groups, and molecular weight of the compound.
Table 1: Comparison of Analytical Techniques for Structural Confirmation
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, and crystal packing. | Unambiguous structural determination. | Requires a suitable single crystal, which can be challenging to grow. |
| ¹H and ¹³C NMR Spectroscopy | Connectivity of atoms, chemical environment of protons and carbons. | Provides detailed information about the molecular skeleton in solution. | Does not provide direct 3D structural information. |
| FT-IR Spectroscopy | Presence of functional groups. | Fast and sensitive to changes in molecular vibrations. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity and provides information on elemental composition. | Does not provide detailed structural connectivity. |
X-ray Crystallography Data
Table 2: Crystallographic Data for 4-(1H-1,2,3-triazol-1-yl)benzoic acid
| Parameter | Value |
| Formula | C₉H₇N₃O₂ |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a (Å) | 4.8058 |
| b (Å) | 5.4704 |
| c (Å) | 31.7944 |
| α (°) | 90 |
| β (°) | 90.687 |
| γ (°) | 90 |
| Volume (ų) | 835.9 |
| Z | 4 |
Data obtained from the Crystallography Open Database (COD). It is anticipated that the 2-isomer would exhibit comparable, though not identical, unit cell parameters.
Spectroscopic Data for Structural Confirmation
The following tables present expected and reported spectroscopic data for triazole-benzoic acid derivatives. This data is essential for confirming the identity and purity of synthesized this compound.
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.2-8.0 | d | 1H | Aromatic H (ortho to COOH) |
| ~7.9-7.7 | m | 2H | Aromatic H |
| ~7.6-7.4 | m | 1H | Aromatic H |
| ~8.5 | s | 1H | Triazole H |
| ~8.0 | s | 1H | Triazole H |
| ~13.0 | br s | 1H | COOH |
Note: Predicted values are based on the analysis of related structures. Actual chemical shifts may vary depending on the solvent and experimental conditions.
Table 4: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~168 | COOH |
| ~135 | Aromatic C (ipso to triazole) |
| ~134 | Aromatic C (para to COOH) |
| ~132 | Aromatic C (ortho to COOH) |
| ~130 | Triazole C |
| ~129 | Aromatic C (meta to COOH) |
| ~128 | Triazole C |
| ~126 | Aromatic C (ipso to COOH) |
Note: Predicted values are based on the analysis of related structures.
Table 5: FT-IR Spectral Data of a Related Triazole-Benzoic Acid Derivative
| Wavenumber (cm⁻¹) | Assignment |
| 3415 (broad) | O-H stretch (carboxylic acid) |
| 3144 (weak) | C-H stretch (aromatic/triazole) |
| 1607 (strong) | C=O stretch (carboxylic acid) |
| 1565 (very strong) | C=C stretch (aromatic) |
| 1397 (very strong) | C-N stretch (triazole) |
Data from a study on 2,4-bis-(triazol-1-yl)benzoic acid complexes provides representative vibrational frequencies.[1]
Table 6: Mass Spectrometry Data for Benzoic Acid
| m/z | Interpretation |
| 122 | [M]⁺ (Molecular ion) |
| 105 | [M - OH]⁺ |
| 77 | [C₆H₅]⁺ |
The mass spectrum of this compound is expected to show a molecular ion peak at m/z 189, with fragmentation patterns corresponding to the loss of COOH, N₂, and other fragments of the triazole and benzoic acid moieties.
Experimental Protocols
Single-Crystal X-ray Crystallography
-
Crystal Growth: Crystals of this compound can be grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water, DMF).
-
Data Collection: A suitable single crystal is mounted on a goniometer. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) at a controlled temperature (e.g., 100 K).
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer at an appropriate frequency (e.g., 400 MHz for ¹H).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-FT-IR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI).
-
Ionization: Ionize the sample using an appropriate method (e.g., ESI, Electron Ionization).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Biological Context: Triazole Derivatives as Wnt/β-catenin Signaling Inhibitors
Triazole derivatives have been identified as potent inhibitors of the Wnt/β-catenin signaling pathway, which is implicated in various diseases, including cancer and metabolic disorders.[2][3][4][5][6] The structural confirmation of compounds like this compound is the first step in understanding their potential as therapeutic agents targeting this pathway.
Caption: Wnt/β-catenin signaling pathway and the potential point of intervention for triazole inhibitors.
The diagram illustrates that in the "off" state, a destruction complex phosphorylates β-catenin, leading to its degradation. Wnt signaling inhibits this complex, allowing β-catenin to accumulate and activate target genes. Triazole inhibitors may stabilize the destruction complex, promoting β-catenin degradation and thereby inhibiting the pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolism in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel triazole inhibitors of Wnt/β-catenin signaling based on the Niclosamide chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolisms in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wnt/beta-Catenin Signaling and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Catalyst Performance: A Comparative Guide to 2-(1H-1,2,3-triazol-1-yl)benzoic Acid-Based Systems and Alternatives
For Researchers, Scientists, and Drug Development Professionals
While direct quantitative performance data for catalysts based specifically on 2-(1H-1,2,3-triazol-1-yl)benzoic acid remains limited in publicly accessible literature, the broader class of triazole derivatives has been extensively studied for its versatile role in catalysis. This guide provides a comprehensive comparison of the performance of well-documented triazole-based catalytic systems, serving as a benchmark for the potential applications of this compound. We will delve into their efficacy in key organic transformations and compare them with established alternative catalysts, supported by experimental data from peer-reviewed studies.
Triazole-Based Ligands in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The "click chemistry" cornerstone, CuAAC, is a primary application for triazole-based ligands. These ligands stabilize the catalytically active Cu(I) species, enhancing reaction rates and preventing catalyst degradation.
Performance Comparison of Triazole-Based Ligands in CuAAC
Here, we compare the performance of several prominent triazole-containing ligands in a fluorogenic CuAAC assay, as a proxy for the potential efficacy of a this compound-copper system.
| Ligand | Catalyst System | Reaction Time (min) | Product Formation (%) | Relative Performance Ranking |
| Bttaa | Bttaa-Cu(I) | 30 | > 45 | 1 |
| BTTES | BTTES-Cu(I) | 30 | ~45 | 2 |
| THPTA | THPTA-Cu(I) | 30 | < 15 | 3 |
| TBTA | TBTA-Cu(I) | 30 | < 15 | 4 |
Data summarized from a comparative study by Besanceney-Webler, C., et al. The reaction monitored was between propargyl alcohol and 3-azido-7-hydroxycoumarin.
Experimental Protocol: Fluorogenic CuAAC Assay
This assay quantifies the reaction kinetics by monitoring the increase in fluorescence upon the formation of the triazole product.
1. Materials:
-
3-azido-7-hydroxycoumarin (azide)
-
Propargyl alcohol (alkyne)
-
Triazole ligand (e.g., Bttaa, BTTES, THPTA, or TBTA)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
2. Catalyst Preparation:
-
Prepare a stock solution of the respective triazole ligand.
-
Mix the ligand solution with a CuSO₄ solution to form the Cu(II)-ligand complex.
-
Generate the active Cu(I)-ligand complex in situ by adding a freshly prepared solution of sodium ascorbate.
3. Reaction Execution:
-
In a suitable reaction vessel, combine the azide, the pre-formed Cu(I)-ligand complex, and the reducing agent in a buffer solution.
-
Initiate the reaction by adding the alkyne.
-
Monitor the fluorescence intensity over time to determine the rate of triazole formation.
Logical Workflow for CuAAC Reaction
Caption: Workflow for a typical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Triazole-Ligand Copper Complexes in Oxidative Catalysis
Copper complexes with triazole-based ligands have also demonstrated catalytic activity in oxidation reactions. While data for this compound is not available, a study on a copper(II) complex with 3-methyl-5-pyridin-2-yl-1,2,4-triazole provides valuable insight into this potential application.
Performance of a Triazole-Copper Complex in Styrene Oxidation
| Catalyst | Substrate | Oxidant | Product | Conversion (%) | Selectivity (%) |
| [Cu₂(L)₂(OAc)₂(H₂O)₂]¹ | Styrene | H₂O₂ | Benzaldehyde | ~98 | ~100 |
¹ L = 3-methyl-5-pyridin-2-yl-1,2,4-triazole. Data from a study on microwave-assisted peroxidative oxidation.
Experimental Protocol: Microwave-Assisted Styrene Oxidation
1. Materials:
-
Styrene
-
Hydrogen peroxide (H₂O₂)
-
[Cu₂(L)₂(OAc)₂(H₂O)₂] catalyst (L = 3-methyl-5-pyridin-2-yl-1,2,4-triazole)
-
Acetonitrile (solvent)
2. Reaction Setup:
-
In a microwave reactor vessel, combine the catalyst, styrene, and acetonitrile.
-
Add hydrogen peroxide to the mixture.
-
Seal the vessel and subject it to microwave irradiation at a controlled temperature and time.
3. Analysis:
-
After the reaction, cool the mixture and analyze the products by gas chromatography (GC) or GC-mass spectrometry (GC-MS) to determine conversion and selectivity.
Catalytic Cycle for Styrene Oxidation
Caption: A simplified proposed catalytic cycle for the oxidation of styrene.
Comparison with Alternative Catalytic Systems
The choice of catalyst is highly dependent on the desired transformation. Here, we compare triazole-based systems with other common catalysts for relevant reactions.
A. Azide-Alkyne Cycloaddition: CuAAC vs. RuAAC
| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Regioselectivity | 1,4-disubstituted triazoles | 1,5-disubstituted triazoles |
| Catalyst | Typically Cu(I) salts with ligands | Cp*RuCl(PPh₃)₂ or similar Ru complexes |
| Substrate Scope | Primarily terminal alkynes | Tolerates internal alkynes |
| Reaction Conditions | Mild, often aqueous media | Often requires higher temperatures |
| Toxicity | Copper can be cytotoxic | Ruthenium is generally less toxic |
B. Cross-Coupling Reactions: Triazole-Ligated Palladium vs. Phosphine-Ligated Palladium
While specific data for this compound in palladium catalysis is unavailable, triazoles can act as N-heterocyclic carbene (NHC) precursors, which are alternatives to traditional phosphine ligands in palladium-catalyzed cross-coupling reactions.
| Feature | Triazole-derived NHC-Pd | Phosphine-Pd |
| Ligand Stability | Generally high, strong Pd-C bond | Can be prone to dissociation and oxidation |
| Catalyst Loading | Often effective at low loadings | Varies, can require higher loadings |
| Reaction Scope | Broad, effective for various cross-couplings | Very broad, extensive literature |
| Cost | Ligand synthesis can be straightforward | Phosphine ligands can be expensive and air-sensitive |
Palladium-Catalyzed Cross-Coupling Workflow
Caption: General catalytic cycle for a Palladium-catalyzed cross-coupling reaction.
Conclusion
In Vitro Efficacy of Triazole-Benzoic Acid Derivatives: A Comparative Guide
Absence of In Vivo Data for 2-(1H-1,2,3-triazol-1-yl)benzoic acid
To date, publicly accessible scientific literature does not contain in vivo validation studies for the efficacy of this compound. Research has primarily focused on the synthesis and in vitro evaluation of various structural analogs of triazole-benzoic acid. This guide provides a comparative overview of the in vitro performance of these derivatives, focusing on their potential as anticancer and antioxidant agents, based on available experimental data.
Anticancer Activity of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids
A series of novel 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have been synthesized and evaluated for their in vitro cytotoxic activity against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cell lines.[1][2][3] Several of these compounds demonstrated potent antiproliferative activities, with some exhibiting efficacy comparable to or greater than the standard chemotherapeutic drug, Doxorubicin.[1][2][3]
Notably, some of the most potent compounds showed weak cytotoxic effects on normal human retinal pigment epithelial (RPE-1) cells, suggesting a degree of selectivity for cancer cells.[1][2] Further studies on select compounds indicated that they induce apoptosis in cancer cells, pointing to a potential mechanism of action.[2]
Table 1: In Vitro Cytotoxicity of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids (IC₅₀ in µM)
| Compound | MCF-7 | HCT-116 |
| Hybrid 2 | 15.6 | 23.9 |
| Hybrid 5 | 17.2 | 25.1 |
| Hybrid 14 | 16.8 | 24.5 |
| Hybrid 15 | 16.1 | 24.2 |
| Doxorubicin (Reference) | 19.7 | 22.6 |
Data sourced from studies on a series of 17 synthesized hybrids.[1][2][3]
Antioxidant Activity of 4-(1H-triazol-1-yl)benzoic Acid Hybrids
The antioxidant potential of a series of fourteen 4-(1H-triazol-1-yl)benzoic acid hybrids has been investigated through various in vitro assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[4][5] The results were compared against the standard antioxidant, Butylated hydroxyanisole (BHA).
Several of the synthesized compounds exhibited significant antioxidant properties.[4][5] For instance, the parent compound in one study demonstrated high scavenging activity at a concentration of 100 µg/mL.[4][5]
Table 2: In Vitro Antioxidant Activity of 4-(1H-triazol-1-yl)benzoic Acid Hybrids
| Compound | DPPH Radical Scavenging (%) at 100 µg/mL | ABTS Radical Scavenging (%) at 100 µg/mL |
| Parent Compound 1 | 89.95 ± 0.34 | 88.59 ± 0.13 |
| Parent Compound 2 | - | 62.00 ± 0.24 |
| Compound 3 | - | 29.98 ± 0.13 |
| BHA (Reference) | 95.02 ± 0.74 | 96.18 ± 0.33 |
Data represents the mean ± standard deviation of triplicate experiments.[4][5]
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
The antiproliferative activity of the synthesized triazole-benzoic acid hybrids was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Seeding: Cancer cell lines (MCF-7 and HCT-116) and normal cells (RPE-1) were seeded in 96-well plates at an appropriate density and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and the reference drug (Doxorubicin) and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The medium was then removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) was calculated by plotting the percentage of cell viability against the compound concentration.
In Vitro Antioxidant Activity Assessment
-
Reaction Mixture: A solution of the test compound at various concentrations was mixed with a methanolic solution of DPPH.
-
Incubation: The mixture was shaken and allowed to stand in the dark for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution was measured spectrophotometrically at 517 nm.
-
Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity was calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).
-
ABTS Radical Cation Generation: The ABTS radical cation (ABTS•+) was produced by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Reaction Mixture: The ABTS•+ solution was diluted with methanol to a specific absorbance. A solution of the test compound at various concentrations was then added.
-
Incubation: The mixture was incubated for a short period (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance was measured spectrophotometrically at 734 nm.
-
Scavenging Activity Calculation: The percentage of ABTS radical scavenging activity was calculated by comparing the absorbance of the sample to that of a control.
Visualizations
References
- 1. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
comparative analysis of different synthetic routes to 2-(1H-1,2,3-triazol-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the primary synthetic methodologies for obtaining 2-(1H-1,2,3-triazol-1-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis of this molecule predominantly relies on the Huisgen 1,3-dipolar cycloaddition, specifically the highly efficient and regioselective Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), popularly known as "click chemistry".[1][2] This reaction involves the coupling of an azide with a terminal alkyne.
For the synthesis of the target molecule, the core reaction is between 2-azidobenzoic acid and an acetylene source. The variations in this central theme, particularly concerning the choice of alkyne and reaction conditions, define the different synthetic routes.
Core Synthetic Strategy: Azide-Alkyne Cycloaddition
The fundamental transformation involves the [3+2] cycloaddition between the azide functional group of 2-azidobenzoic acid and an alkyne. While this reaction can proceed thermally, it typically requires high temperatures and results in a mixture of 1,4- and 1,5-disubstituted regioisomers.[1][3] The introduction of a copper(I) catalyst dramatically accelerates the reaction and provides exclusively the 1,4-disubstituted isomer, this compound.[1][4]
The primary precursor, 2-azidobenzoic acid, is commonly synthesized from 2-aminobenzoic acid (anthranilic acid) through a diazotization reaction followed by treatment with sodium azide.[5][6]
Comparative Analysis of Key Synthetic Routes
The choice of synthetic route is primarily dictated by the source of acetylene, reaction conditions (conventional heating vs. microwave irradiation), safety considerations, and desired scale. We will compare three common approaches.
Route A: Direct Cycloaddition with Acetylene Gas
This is the most atom-economical approach, utilizing acetylene gas directly as the alkyne component. The reaction is typically performed by bubbling acetylene gas through a solution of 2-azidobenzoic acid in the presence of a Cu(I) catalyst.
Route B: Cycloaddition with an Acetylene Surrogate (Ethynyltrimethylsilane)
To circumvent the hazards and technical difficulties of handling acetylene gas, a stable and liquid acetylene surrogate like ethynyltrimethylsilane (TMS-acetylene) is often used.[7][8] The cycloaddition proceeds to form a silylated intermediate, which is then deprotected under mild conditions to yield the final product.
Route C: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the CuAAC reaction, reducing reaction times from hours to minutes.[9][10] This method can be applied to reactions using either acetylene gas or its surrogates and is particularly advantageous for rapid library synthesis and optimization studies.
Data Presentation
| Parameter | Route A: Acetylene Gas | Route B: TMS-Acetylene Surrogate | Route C: Microwave-Assisted |
| Alkyne Source | Acetylene Gas | Ethynyltrimethylsilane (TMS-acetylene) | Acetylene Gas or Surrogates |
| Key Steps | 1. Cycloaddition | 1. Cycloaddition2. Deprotection | 1. Cycloaddition (± Deprotection) |
| Typical Catalyst | CuI/Base (e.g., Et3N) or CuSO4/Sodium Ascorbate[11] | CuI/Base or CuSO4/Sodium Ascorbate | CuSO4/Reductant (e.g., D-glucose)[9][10] |
| Typical Solvent | DMSO, THF/H2O, t-BuOH/H2O | THF, Acetonitrile, Methanol[12][13] | THF/H2O, Water[9][14] |
| Reaction Time | Several hours (e.g., 6-24 h) | Several hours (e.g., 3-12 h)[9][12] | Minutes (e.g., 10-30 min)[9][10] |
| Reported Yield | Moderate to Excellent | Good to Excellent | Excellent[9][10] |
| Safety | Requires careful handling of flammable and explosive acetylene gas. | Uses a less hazardous, liquid alkyne source.[7] | Standard microwave synthesis precautions. |
| Advantages | Atom economical, avoids extra deprotection step. | Enhanced safety and easier handling. | Dramatically reduced reaction times. |
| Disadvantages | Safety hazards, requires specialized equipment for gas handling. | Additional deprotection step required, higher reagent cost. | Requires specialized microwave reactor. |
Mandatory Visualization
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. A New Insight Into The Huisgen Reaction: Heterogeneous Copper Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,4-Disubstituted Triazole (From 2018-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Azidobenzoic acid CAS#: 31162-13-7 [amp.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. 乙炔基三甲基硅烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Ethynyltrimethylsilane: the bright star of chemical synthesis and materials science_Chemicalbook [chemicalbook.com]
- 9. Microwave-assisted Cu(I)-catalyzed, three-component synthesis of 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Microwave-assisted Cu(I)-catalyzed, three-component synthesis of 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles [beilstein-journals.org]
- 11. A Convenient Synthesis of 1-Substituted 1,2,3-Triazoles via CuI/Et3N Catalyzed ‘Click Chemistry' from Azides and Acetylene Gas [organic-chemistry.org]
- 12. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fast synthesis of [1,2,3]-triazole derivatives on a Fe/Cu-embedded nano-catalytic substrate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cross-Validation of 2-(1H-1,2,3-triazol-1-yl)benzoic Acid and Its Isomeric Analogs
For researchers, scientists, and professionals in drug development, the nuanced structural differences between isomeric compounds can lead to vastly different pharmacological profiles. This guide provides a comparative analysis of 2-(1H-1,2,3-triazol-1-yl)benzoic acid and its key isomers, 2-(2H-1,2,3-triazol-2-yl)benzoic acid and 4-(1H-1,2,4-triazol-1-yl)benzoic acid, cross-validating available experimental data on their synthesis and biological activities.
While direct comparative studies under identical experimental conditions are limited, this guide synthesizes available data from various sources to offer a cross-validated comparison of these closely related triazole-bearing benzoic acid derivatives. The focus is on providing a clear, objective overview to inform future research and development.
Comparative Analysis of Physicochemical and Biological Data
The following tables summarize key quantitative data for this compound and its selected isomers. It is important to note that the data has been compiled from different studies, and direct comparisons should be made with caution.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity | Reference |
| This compound | C₉H₇N₃O₂ | 189.17 | 1085458-53-2 | 97% | [1] |
| 4-(1H-1,2,3-triazol-1-yl)benzoic acid | C₉H₇N₃O₂ | 189.17 | 216959-87-4 | - | [2] |
| 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid | C₁₀H₉N₃O₃ | 219.20 | - | - | [3] |
Table 2: Comparative Biological Activity - Anticancer Properties
| Compound Derivative (from 4-(1H-1,2,4-triazol-1-yl)benzoic acid) | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | Reference |
| Hybrid 2 | 18.7 | 25.7 | [4] |
| Hybrid 5 | - | - | [4] |
| Hybrid 14 | 15.6 | - | [4][5] |
| Hybrid 15 | - | 23.9 | [4] |
| Doxorubicin (Reference Drug) | 19.7 | 22.6 | [4][5] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of triazole benzoic acid derivatives are crucial for reproducibility and further investigation.
Synthesis of Triazole Benzoic Acid Derivatives
The synthesis of triazole-substituted benzoic acids can be achieved through several methods, with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) being a prominent approach for 1,2,3-triazole derivatives.
General Protocol for the Synthesis of 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid: [3]
-
Reactant Preparation: 4-Azidobenzoic acid and propargyl alcohol are dissolved in methanol in the dark with stirring.
-
Catalyst Preparation: A fresh catalyst is prepared by reducing copper(II) sulfate with sodium ascorbate in water.
-
Cycloaddition Reaction: The catalyst is added to the reactant mixture, and the reaction is stirred for 3 hours.
-
Work-up: The crude product is dissolved in diethyl ether and washed with cold distilled water. The organic layer is then dried over magnesium sulfate.
-
Purification: The solvent is removed under vacuum to yield the pure product.
Synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic Acid Derivatives:
A selective and scalable synthesis for the 2H-isomer has been reported, which is a key intermediate for the drug suvorexant.[6] This multi-step process involves the N²-arylation of a protected triazole followed by a series of functional group transformations.
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized triazole compounds for a specified duration (e.g., 24 or 48 hours).
-
MTT Addition: MTT solution is added to each well and incubated.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.
Visualizing Synthesis and Biological Pathways
Diagrams generated using Graphviz (DOT language) illustrate key experimental workflows and biological pathways.
Caption: General workflow for the synthesis of 2-triazolylbenzoic acid isomers.
Caption: Hypothesized signaling pathway for anticancer activity of triazole derivatives.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. 4-(1H-1,2,3-triazol-1-yl)benzoic acid | C9H7N3O2 | CID 22628045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of 2-(1H-1,2,3-triazol-1-yl)benzoic Acid and Its Regioisomers
A comprehensive guide for researchers and drug development professionals on the synthesis, physicochemical properties, and biological activities of 2-, 3-, and 4-(1H-1,2,3-triazol-1-yl)benzoic acid.
The strategic placement of a 1,2,3-triazole ring on a benzoic acid scaffold gives rise to three distinct regioisomers: 2-(1H-1,2,3-triazol-1-yl)benzoic acid, 3-(1H-1,2,3-triazol-1-yl)benzoic acid, and 4-(1H-1,2,3-triazol-1-yl)benzoic acid. While structurally similar, the position of the triazole moiety significantly influences their chemical and biological profiles. This guide provides a detailed comparison of these regioisomers, drawing upon available experimental data to inform researchers and drug development professionals in their scientific endeavors.
Physicochemical Properties: A Comparative Overview
The positional variation of the triazole group affects the electronic distribution and steric hindrance of the molecules, leading to differences in their physicochemical properties. While comprehensive comparative studies are limited, data for individual isomers allows for a preliminary assessment.
| Property | This compound | 3-(1H-1,2,3-triazol-1-yl)benzoic acid | 4-(1H-1,2,3-triazol-1-yl)benzoic acid |
| Molecular Formula | C₉H₇N₃O₂ | C₉H₇N₃O₂ | C₉H₇N₃O₂ |
| Molecular Weight | 189.17 g/mol | 189.17 g/mol | 189.17 g/mol [1] |
| CAS Number | 1085458-53-2 | Not readily available | 216959-87-4[1] |
| Appearance | White to off-white powder | Not readily available | Crystalline solid[2] |
| Solubility | Not readily available | Not readily available | Soluble in methanol[2] |
Synthesis of Triazolylbenzoic Acid Regioisomers
The synthesis of these regioisomers can be achieved through several synthetic routes, with the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," being a prominent method.
A general synthetic approach involves the reaction of an azidobenzoic acid with an alkyne or the reaction of a halobenzoic acid with 1H-1,2,3-triazole. The choice of starting materials and reaction conditions is crucial for achieving regioselectivity.
Experimental Protocol: Synthesis of 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid (A derivative of the 4-isomer)
This protocol describes the synthesis of a derivative of the 4-isomer via a Cu(I)-catalyzed cycloaddition reaction.
Materials:
-
4-Azidobenzoic acid
-
Propargyl alcohol
-
Copper(II) sulfate
-
Sodium ascorbate
-
Methanol
-
Diethyl ether
-
Water
Procedure:
-
Dissolve 4-azidobenzoic acid (1.0 g, 6.1 mmol) and propargyl alcohol (1.03 g, 18.4 mmol) in methanol (20 ml) with stirring in the dark.
-
Prepare a fresh catalyst solution by reducing copper(II) sulfate (0.2 g, 0.08 mmol) with sodium ascorbate (0.4 g, 2 mmol) in approximately 2 ml of water.
-
Add the catalyst solution to the mixture of azidobenzoic acid and propargyl alcohol.
-
Stir the reaction mixture for 3 hours.
-
After the reaction is complete, dissolve the crude product in diethyl ether and wash with cold distilled water (50 ml).
-
Dry the organic layer over magnesium sulfate and remove the solvent under vacuum to obtain the pure product.[2]
This reaction is depicted in the following workflow diagram:
Biological Activities: A Focus on Emerging Research
The biological activities of these regioisomers are an area of active investigation, with many studies focusing on derivatives rather than the parent compounds. The triazole moiety is a well-known pharmacophore, and its incorporation into the benzoic acid structure can impart a range of biological effects.
While direct comparative data for the three parent regioisomers is scarce, studies on related compounds suggest potential applications in several therapeutic areas. For instance, derivatives of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have shown promise as anticancer and antioxidant agents.[3][4] It is plausible that the 1,2,3-triazole isomers may exhibit similar or distinct biological profiles.
The potential mechanism of action for triazole-containing compounds often involves their ability to coordinate with metal ions in enzyme active sites or to participate in hydrogen bonding and other non-covalent interactions with biological targets. For example, some triazole derivatives act as enzyme inhibitors.
A hypothetical signaling pathway illustrating a potential mechanism of action for a triazole-based enzyme inhibitor is presented below.
Future Directions
The comparative analysis of 2-, 3-, and 4-(1H-1,2,3-triazol-1-yl)benzoic acid highlights a significant gap in the literature regarding their side-by-side evaluation. Future research should focus on the systematic synthesis and characterization of all three regioisomers, followed by comprehensive in vitro and in vivo studies to compare their physicochemical properties and biological activities. Such studies will be invaluable for understanding the structure-activity relationships of this important class of compounds and for guiding the design of novel therapeutic agents.
References
Triazole-Containing Compounds: A Comparative Review of Their Applications in Medicine, Agriculture, and Materials Science
Triazole-containing compounds, characterized by a five-membered ring with three nitrogen atoms, have emerged as a versatile class of molecules with significant applications across diverse scientific fields. Their unique structural features, including the ability to engage in various non-covalent interactions, have made them privileged scaffolds in the design of new therapeutic agents, potent agrochemicals, and advanced materials. This guide provides a comparative overview of the applications of triazole-containing compounds in medicine, agriculture, and materials science, supported by experimental data and detailed methodologies.
Medicinal Applications: A New Frontier in Drug Discovery
The triazole nucleus is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of pharmacological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][2] This section compares the performance of triazole-based drugs against their alternatives in key therapeutic areas.
Antifungal Activity
Triazole antifungals, such as fluconazole and itraconazole, have revolutionized the treatment of fungal infections.[3] They function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4]
Table 1: Comparative Antifungal Activity of Triazoles and Other Antifungal Agents
| Compound Class | Drug | Organism | MIC (μg/mL) | Reference |
| Triazole | Voriconazole | Aspergillus fumigatus | 0.183 - 11.45 | [5] |
| Triazole | Posaconazole | Aspergillus fumigatus | 0.023 - 2.85 | [5] |
| Triazole | Isavuconazole | Trichophyton rubrum | 0.13 (GM) | [6] |
| Allylamine | Terbinafine | Trichophyton rubrum | 0.03 (GM) | [6] |
| Polyene | Amphotericin B | Candida albicans | 0.125 - 1.0 | [7] |
| Echinocandin | Caspofungin | Candida albicans | 0.03 - 0.25 | [7] |
MIC: Minimum Inhibitory Concentration; GM: Geometric Mean
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension of fungal conidia or yeast cells is prepared in sterile saline and adjusted to a concentration of 0.4 × 10⁴ to 5 × 10⁴ cells/mL.[8]
-
Drug Dilution: A serial two-fold dilution of the antifungal agent is prepared in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension. A growth control well (without the drug) and a sterility control well (medium only) are included.
-
Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.[7]
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.[9]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The following diagram illustrates the key role of triazole antifungals in disrupting the ergosterol biosynthesis pathway in fungal cells.
Caption: Mechanism of triazole antifungal activity.
Anticancer Activity
Triazole derivatives have demonstrated significant potential as anticancer agents by inducing cell cycle arrest and apoptosis.[10] Their efficacy is often evaluated by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines.
Table 2: Comparative Anticancer Activity of Triazole Derivatives and a Standard Drug
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Triazole Derivative 17 | MCF-7 (Breast) | 0.31 | [5] |
| Triazole Derivative 22 | MCF-7 (Breast) | 3.31 | [5] |
| Triazole Derivative 22 | Caco-2 (Colon) | 4.98 | [5] |
| Triazole Derivative 8 | HT-1080 (Fibrosarcoma) | 15.13 | [11] |
| Andrographolide-Triazole 9 | PANC-1 (Pancreatic) | < 3.0 | [12] |
| Doxorubicin (Standard Drug) | MCF-7 (Breast) | 0.1 - 1.0 | [5][11] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][3][13]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[1]
-
Compound Treatment: The cells are treated with various concentrations of the triazole compounds and a control drug for 48-72 hours.
-
MTT Addition: The culture medium is replaced with a fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 4 hours.[13]
-
Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in 100 µL of dimethyl sulfoxide (DMSO).[3]
-
Absorbance Measurement: The absorbance of the solution is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.[10]
Experimental Workflow: Anticancer Drug Screening
The following diagram outlines a typical workflow for screening potential anticancer compounds.
Caption: Workflow for anticancer drug screening.
Agricultural Applications: Protecting Crops with Triazole Fungicides
Triazole fungicides are widely used in agriculture to control a broad spectrum of fungal diseases in various crops.[14] They are systemic fungicides, meaning they are absorbed and translocated within the plant, providing both protective and curative action. A common alternative to triazoles are strobilurin fungicides, which have a different mode of action.
Table 3: Comparative Efficacy of Triazole and Strobilurin Fungicides
| Fungicide Class | Active Ingredient | Crop | Disease | Efficacy (% Disease Reduction) | Reference |
| Triazole | Difenoconazole | Potato | Early Blight | 72.3 | [14] |
| Triazole | Propiconazole | Potato | Early Blight | 71.3 | [14] |
| Strobilurin | Azoxystrobin | Potato | Early Blight | 70.2 | [14] |
| Triazole + Strobilurin | Azoxystrobin + Difenoconazole | Rice | Rice Blast | >90 | [9] |
| Triazole + Triazole | Propiconazole + Difenoconazole | Rice | Rice Blast | >90 | [9] |
Experimental Protocol: Field Trial for Fungicide Efficacy Evaluation
Field trials are essential for assessing the performance of fungicides under real-world conditions.[15][16]
-
Trial Design: The trial is set up in a randomized complete block design with at least three replications for each treatment.[9][16]
-
Treatments: Treatments include an untreated control, the triazole fungicide(s), the alternative fungicide(s), and potentially a combination of fungicides.
-
Application: Fungicides are applied at the recommended rates and timings, typically as a foliar spray.[9]
-
Disease Assessment: Disease severity is assessed visually at regular intervals using a standardized rating scale.[15]
-
Yield Measurement: At the end of the growing season, crop yield is measured for each plot.
-
Data Analysis: The data on disease severity and yield are subjected to statistical analysis (e.g., ANOVA) to determine the significance of the differences between treatments.[15]
Materials Science Applications: Triazoles in Advanced Materials
The unique electronic and structural properties of triazoles have led to their incorporation into advanced materials, particularly in the field of organic electronics. Triazole-containing compounds are used as host materials in phosphorescent organic light-emitting diodes (PhOLEDs) due to their good thermal stability and electron-transporting properties.[17][18]
Table 4: Performance of Triazole-Based Host Materials in OLEDs
| Host Material Type | Host Material | Emitter | Max. External Quantum Efficiency (EQE) | Reference |
| Triazole-based | 2PXZ-TAZ | TADF Emitter | - | [18] |
| Oxadiazole-based | 2PXZ-OXD | TADF Emitter | 14.9% | [4][18] |
| Triazole-Carbazole | 4PTBB | Phosphorescent Emitter | - | [10] |
| Bicarbazole-Triazine | Mixed Host | Blue Phosphorescent Emitter | 20.1% | [19] |
| - | TPBI/TCTA | Yellow Phosphorescent Emitter | 27.4% | [20] |
TADF: Thermally Activated Delayed Fluorescence
Experimental Protocol: Fabrication and Characterization of a Phosphorescent OLED
The fabrication of OLEDs is a multi-step process carried out in a high-vacuum environment.[21][22]
-
Substrate Preparation: An indium tin oxide (ITO)-coated glass substrate is cleaned and treated to improve its work function.
-
Organic Layer Deposition: A series of organic layers are deposited onto the ITO substrate via thermal evaporation in a high-vacuum chamber. These layers typically include a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML) consisting of the triazole-based host and a phosphorescent dopant, an electron transport layer (ETL), and an electron injection layer (EIL).[19]
-
Cathode Deposition: A metal cathode (e.g., aluminum) is deposited on top of the organic layers.
-
Encapsulation: The device is encapsulated to protect the organic layers from oxygen and moisture.
-
Characterization: The performance of the OLED is characterized by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).
Device Architecture: A Triazole-Based Phosphorescent OLED
The following diagram illustrates the typical layered structure of a phosphorescent OLED incorporating a triazole-based host material.
References
- 1. benchchem.com [benchchem.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. researchhub.com [researchhub.com]
- 4. Oxadiazole- and triazole-based highly-efficient thermally activated delayed fluorescence emitters for organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ossila.com [ossila.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nepjol.info [nepjol.info]
- 10. benchchem.com [benchchem.com]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. mdpi.com [mdpi.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. How to Evaluate Fungicide Performance Across Crop Varieties [naya.com.np]
- 16. Crop Protection Network [cropprotectionnetwork.org]
- 17. researchgate.net [researchgate.net]
- 18. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Recent progress on organic light-emitting diodes with phosphorescent ultrathin (<1nm) light-emitting layers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. iipseries.org [iipseries.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-(1H-1,2,3-Triazol-1-YL)benzoic acid
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-(1H-1,2,3-Triazol-1-YL)benzoic acid, ensuring the protection of personnel and compliance with regulatory standards.
Hazard Profile of this compound
-
Benzoic Acid: This component is known to be an irritant to the skin, eyes, and respiratory tract. While not highly flammable, it is a combustible solid that can release hazardous gases, such as phenol and benzene, upon combustion.[1][2] It is incompatible with strong oxidizing agents and strong bases.[1]
-
1,2,3-Triazole: The triazole ring is also classified as a skin and eye irritant and may cause respiratory irritation.[3][4][5][6] It is a stable aromatic heterocycle.[7]
Based on this information, this compound should be handled as a hazardous substance that is a skin and eye irritant, and potentially harmful if inhaled or ingested.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | A NIOSH-approved respirator if handling fine powders or if there is a risk of aerosolization. |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1] For liquid spills, use an inert absorbent material.
-
Collection: Place the contained material into a clearly labeled, sealed container for hazardous waste.[1]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Waste Disposal: The collected spill material must be disposed of as hazardous waste.
Disposal Procedures
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8]
Step 1: Waste Segregation and Collection
-
Collect waste this compound in a designated, properly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Labeling
-
Clearly label the waste container with the full chemical name: "Waste this compound".
-
Include the appropriate hazard symbols (e.g., irritant).
-
Indicate the accumulation start date.
Step 3: Storage
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and strong bases.[1]
Step 4: Arrange for Professional Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the disposal company with all available safety information, including the inferred hazard profile.
-
The likely method of disposal for this type of organic chemical waste is incineration at a permitted hazardous waste facility.
Emergency Procedures
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][9] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[1][9] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. nj.gov [nj.gov]
- 2. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]
- 3. fishersci.com [fishersci.com]
- 4. acs.org [acs.org]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 8. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 9. ehs.com [ehs.com]
Essential Safety and Operational Guide for Handling 2-(1H-1,2,3-Triazol-1-YL)benzoic acid
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 2-(1H-1,2,3-Triazol-1-YL)benzoic acid. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on the known hazards of structurally similar compounds, including various triazole and benzoic acid derivatives. Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management.
Hazard Summary
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory.[6] A face shield should be used when there is a risk of splashing.[6][7] | Protects against splashes and dust particles that can cause serious eye irritation or damage.[3][4][7] |
| Skin and Body Protection | A laboratory coat must be worn at all times.[6][7] Chemically resistant gloves such as nitrile or neoprene are required.[6][7] It is advisable to double-glove.[6] Closed-toe shoes are mandatory.[6][7] | Prevents skin contact, which can cause irritation.[1][2][4][7] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[2][6][7] If working outside a fume hood or if exposure limits may be exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6][7] | Prevents inhalation, which may cause respiratory tract irritation and potential long-term organ damage.[2][5][7] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for both personal safety and environmental protection.
Handling and Storage: A Step-by-Step Protocol
-
Engineering Controls : All work with this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2][6][7] Ensure that safety showers and eyewash stations are readily accessible.[6]
-
Pre-Handling Preparations :
-
Read and understand the safety information for similar compounds.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the work area by removing any unnecessary items and ensuring a clean, uncluttered space.
-
-
Handling the Compound :
-
Storage :
Emergency Procedures
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek medical attention if irritation persists.[1][6][7]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][6] Seek immediate medical attention.[3][4][6]
-
Inhalation : Move the individual to fresh air.[6][7] If breathing is difficult, provide oxygen. Seek medical attention.[1][3][7]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water.[1][2][3] Seek immediate medical attention.[2]
Chemical Spill and Disposal Plan
-
Spill Containment :
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE as outlined above.
-
For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a designated, labeled waste container.[1][7]
-
For solutions, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2][7]
-
-
Waste Disposal :
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
